4-Amino-3-fluorophenylboronic acid hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-amino-3-fluorophenyl)boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO2.ClH/c8-5-3-4(7(10)11)1-2-6(5)9;/h1-3,10-11H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCNVCKJELIVDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)N)F)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674173 | |
| Record name | (4-Amino-3-fluorophenyl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-32-4 | |
| Record name | Boronic acid, B-(4-amino-3-fluorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Amino-3-fluorophenyl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-3-fluorophenylboronic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Amino-3-fluorophenylboronic acid hydrochloride
CAS Number: 1256355-32-4
This technical guide provides a comprehensive overview of 4-Amino-3-fluorophenylboronic acid hydrochloride, a versatile building block for researchers, scientists, and drug development professionals. This document details its chemical and physical properties, safety information, synthesis, and key applications, with a focus on its role in organic synthesis and drug discovery.
Chemical and Physical Properties
This compound is a solid, moisture-sensitive compound.[1] Its key properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 1256355-32-4 | [2][3] |
| Molecular Formula | C₆H₈BClFNO₂ | [2][3] |
| Molecular Weight | 191.40 g/mol | [2][3] |
| Appearance | Solid | [2] |
| Melting Point | 150-160 °C | [2] |
| Storage Temperature | 2-8°C | [2] |
| InChI Key | NXCNVCKJELIVDM-UHFFFAOYSA-N | [2] |
| SMILES String | Cl.Nc1ccc(cc1F)B(O)O | [2] |
Safety and Handling
This compound is classified as harmful if swallowed.[3] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling this compound. Work should be conducted in a well-ventilated area.
Hazard Statements:
-
H302: Harmful if swallowed[3]
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Synthesis and Experimental Protocols
Synthesis of 4-Amino-3-fluorophenylboronic acid[1]
This synthesis involves a multi-step process starting from 4-bromo-2-fluoroaniline. The amine group is first protected, followed by a lithium-bromine exchange, reaction with trimethyl borate, and subsequent acidic hydrolysis to yield the final product. A 47% yield has been reported for this synthesis.[1]
Experimental Protocol:
-
Protection of the Amine Group: The amine group of 4-bromo-2-fluoroaniline is protected to prevent side reactions.
-
Lithium-Bromine Exchange: The protected compound undergoes a lithium-bromine exchange reaction.
-
Reaction with Trimethyl Borate: The resulting organolithium compound is reacted with trimethyl borate.
-
Acidic Hydrolysis: The reaction mixture is then subjected to acidic hydrolysis to yield 4-amino-3-fluorophenylboronic acid.[1]
The following diagram illustrates the general workflow for this synthesis:
Caption: Synthesis workflow for 4-Amino-3-fluorophenylboronic acid.
Representative Suzuki-Miyaura Coupling Reaction
This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[1] This reaction is widely used in the synthesis of pharmaceuticals and other complex organic molecules.[4] A general protocol for a Suzuki-Miyaura coupling reaction is provided below. Note that specific conditions may need to be optimized for particular substrates.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 eq), this compound (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq) in a degassed solvent (e.g., dioxane, toluene, DMF/water).
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C. Monitor the reaction progress using an appropriate analytical technique such as TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The catalytic cycle of the Suzuki-Miyaura reaction is depicted in the following diagram:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Research
This compound serves as a crucial building block in the synthesis of various biologically active compounds. The presence of the fluoro and amino groups provides sites for further functionalization, making it a versatile starting material in drug discovery programs.[5][6]
Glucose Sensing
The parent compound, 4-Amino-3-fluorophenylboronic acid, has been utilized in the development of glucose sensing materials. Its ability to bind with diols, such as those found in glucose, makes it a key component in sensors designed to operate at physiological pH.[7]
Kinase Inhibitor Synthesis
Phenylboronic acids are known to be involved in the synthesis of kinase inhibitors.[8] While direct involvement of this compound in a specific signaling pathway is not documented, its structural motifs are relevant to the design of inhibitors targeting various kinases. For instance, phenylboronic acid has been shown to inhibit the migration of prostate cancer cells by affecting the Rho family of GTP-binding proteins and their downstream targets.[9] This suggests that derivatives of this compound could be explored for similar activities.
The following diagram illustrates a hypothetical signaling pathway where a kinase inhibitor, potentially synthesized using this compound, could exert its effect.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
This guide provides a foundational understanding of this compound for its application in research and development. Its versatile chemical nature and potential for incorporation into biologically active molecules make it a compound of significant interest to the scientific community.
References
- 1. sites.pitt.edu [sites.pitt.edu]
- 2. 4-氨基-3-氟苯硼酸 盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C6H8BClFNO2 | CID 46738020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorinated building blocks in drug design: new pathways and targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Amino-3-fluorophenylboronic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-fluorophenylboronic acid hydrochloride is a specialized organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug delivery. Its unique structure, featuring a phenylboronic acid moiety, a fluorine atom, and an amino group, makes it a versatile building block for the synthesis of complex molecules and functional materials. This technical guide provides a comprehensive overview of the core physical properties, synthesis, and a key application of this compound, with a focus on its role in glucose-responsive systems.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in various experimental setups.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₈BClFNO₂ | |
| Molecular Weight | 191.40 g/mol | |
| Appearance | Solid | |
| Melting Point | 150-160 °C | |
| Solubility | Specific quantitative data in common solvents such as water, methanol, ethanol, and DMSO is not readily available in the searched literature. However, as a hydrochloride salt, it is expected to have some solubility in polar protic solvents like water and alcohols. Boronic acids, in general, can exhibit varying solubilities depending on the substituents and the solvent. | |
| Storage Temperature | 2-8°C | [1] |
Experimental Protocols
Synthesis of this compound
A detailed experimental protocol for the synthesis of the parent compound, 4-Amino-3-fluorophenylboronic acid, is described below. The hydrochloride salt can be obtained by subsequent treatment with hydrochloric acid.
Materials:
-
4-bromo-2-fluoroaniline
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethylsilyl chloride (TMSCl)
-
tert-Butyllithium (t-BuLi) in pentane
-
Trimethyl borate
-
Hydrochloric acid (HCl)
-
Dry tetrahydrofuran (THF)
-
Dry ether
-
Anhydrous sodium sulfate
-
Pentane
-
Nitrogen gas
-
Standard glassware for air-sensitive reactions
Procedure:
-
Protection of the Amino Group:
-
In a three-necked round-bottom flask under a nitrogen atmosphere, dissolve 4-bromo-2-fluoroaniline in dry THF.
-
Cool the solution to 0°C and slowly add n-butyllithium in hexanes.
-
After the addition is complete, add trimethylsilyl chloride and stir the reaction mixture overnight at room temperature.
-
Work up the reaction to isolate the N,N-bis(trimethylsilyl)-4-bromo-2-fluoroaniline intermediate.
-
-
Lithium-Halogen Exchange and Borylation:
-
In a separate flame-dried flask under nitrogen, dissolve the protected aniline intermediate in dry ether and cool to -78°C.
-
Slowly add tert-butyllithium in pentane to the solution.
-
In another flask, prepare a solution of trimethyl borate in dry THF and cool it to -78°C.
-
Transfer the lithiated aniline solution to the trimethyl borate solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Hydrolysis and Isolation:
-
Quench the reaction by adding aqueous HCl.
-
Extract the aqueous layer with ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Precipitate the product from a suitable solvent system (e.g., ether/pentane) to obtain 4-Amino-3-fluorophenylboronic acid.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the purified 4-Amino-3-fluorophenylboronic acid in a minimal amount of a suitable solvent (e.g., ether).
-
Bubble dry HCl gas through the solution or add a solution of HCl in a non-polar solvent.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a non-polar solvent, and dry under vacuum.
-
Determination of Solubility
Materials:
-
This compound
-
Solvent of interest (e.g., water, methanol, ethanol, DMSO)
-
Analytical balance
-
Vials with tight-fitting caps
-
Constant temperature bath or shaker
-
Analytical technique for concentration measurement (e.g., UV-Vis spectroscopy, HPLC)
Procedure:
-
Sample Preparation:
-
Add an excess amount of the solid compound to a known volume of the solvent in a vial.
-
-
Equilibration:
-
Tightly cap the vial and place it in a constant temperature bath or shaker.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
-
Sample Separation:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid. A syringe with a filter can be used for this purpose.
-
-
Concentration Analysis:
-
Dilute the withdrawn sample to a concentration within the linear range of the analytical method.
-
Measure the concentration of the compound in the diluted sample using a calibrated analytical instrument.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Application in Glucose-Responsive Drug Delivery
A significant application of this compound is in the development of "smart" drug delivery systems, particularly for hypoglycemia-responsive therapies. The boronic acid moiety can reversibly bind to diols, such as glucose. This interaction can be exploited to create materials that change their properties in response to varying glucose concentrations.
Signaling Pathway in a Hypoglycemia-Responsive System
In a notable example, 4-Amino-3-fluorophenylboronic acid (AFBA) is used in conjunction with catechol-functionalized polymers for the controlled release of a zinc-glucagon complex. The underlying mechanism relies on the competitive binding of AFBA to either catechol or glucose.
Hypoglycemia-responsive drug release mechanism.
Explanation of the Pathway:
-
High Glucose Condition (Hyperglycemia): In the presence of high glucose levels, the 4-Amino-3-fluorophenylboronic acid (AFBA) preferentially binds to glucose, forming a stable boronate ester. This leaves the catechol groups available to bind with the zinc-glucagon complex, effectively retaining the drug within the delivery system.
-
Low Glucose Condition (Hypoglycemia): When glucose levels drop, the equilibrium shifts. The binding between AFBA and glucose weakens, and AFBA now preferentially binds to the catechol moieties. This competitive binding displaces the zinc-glucagon complex, leading to its release and subsequent action to raise blood glucose levels.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
General Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Use in a well-ventilated area.[2]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses with side-shields or goggles).[2]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. It is moisture-sensitive and should be handled and stored under an inert atmosphere (e.g., nitrogen).[2]
-
In case of Exposure:
-
Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[2]
-
Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2]
-
Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[2]
-
-
Fire Fighting: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[2]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[2]
Conclusion
This compound is a valuable compound for researchers and scientists in drug development and materials science. Its well-defined physical properties and versatile chemical nature, particularly its ability to participate in glucose-responsive binding, make it a key component in the design of innovative therapeutic systems. This guide provides the foundational knowledge required for the effective and safe utilization of this compound in a research setting. Further investigation into its solubility in various solvent systems would be beneficial for expanding its range of applications.
References
Introduction: A Versatile Building Block at the Forefront of Chemical Innovation
An In-depth Technical Guide to 4-Amino-3-fluorophenylboronic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This compound is a specialized chemical reagent that has garnered significant attention in medicinal chemistry, materials science, and diagnostics. Its unique trifunctional structure—featuring a reactive boronic acid, a nucleophilic amine, and an electron-withdrawing fluorine atom on an aromatic scaffold—makes it an exceptionally versatile building block. The presence of the fluorine atom ortho to the amino group and meta to the boronic acid critically modulates the electronic properties and reactivity of the molecule. Most notably, it lowers the pKa of the boronic acid, a feature that is masterfully exploited in the design of biosensors capable of operating under physiological pH conditions.[1][2] This guide provides an in-depth examination of its molecular characteristics, synthesis, and pivotal applications, offering field-proven insights for professionals in research and development.
Section 1: Core Physicochemical and Structural Data
A precise understanding of a reagent's fundamental properties is the bedrock of successful and reproducible research. The key identifiers and physicochemical characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 191.40 g/mol | [3] |
| Molecular Formula | C₆H₈BClFNO₂ (or C₆H₇BFNO₂·HCl) | [3][4] |
| CAS Number | 1256355-32-4 | [3][4] |
| Physical Form | Solid, powder | [5] |
| Melting Point | 150-160 °C | |
| IUPAC Name | (4-amino-3-fluorophenyl)boronic acid hydrochloride | [4] |
| InChI Key | NXCNVCKJELIVDM-UHFFFAOYSA-N | [4] |
| Storage Temperature | 2-8°C, moisture-sensitive | [1] |
Section 2: Synthesis and Mechanistic Rationale
The synthesis of 4-Amino-3-fluorophenylboronic acid is a multi-step process that requires careful control of reaction conditions to achieve a good yield and purity.[1] The common and effective pathway begins with 4-bromo-2-fluoroaniline.
Synthetic Workflow Overview
The overall transformation involves three key stages: protection of the reactive amine, introduction of the boronic acid moiety via a lithium-halogen exchange, and deprotection to yield the final product.
Caption: High-level workflow for the synthesis of 4-Amino-3-fluorophenylboronic acid.
Detailed Experimental Protocol and Causality
The following protocol is based on established methodologies.[1][2] The rationale behind each critical step is explained to provide a deeper understanding of the process.
Step 1: Protection of the Amino Group
-
Procedure: 4-bromo-2-fluoroaniline is reacted with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O) or by forming a bis(trimethylsilyl)amine.
-
Causality: The amine functionality (-NH₂) is a reactive nucleophile and is also basic. It would interfere with the subsequent organolithium reagent used for the lithium-halogen exchange. Protection renders the amine temporarily inert, ensuring the reaction proceeds at the intended C-Br bond.
Step 2: Lithium-Halogen Exchange and Borylation
-
Procedure: The protected intermediate is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to a low temperature (typically -78 °C). An organolithium reagent, such as n-butyllithium (n-BuLi), is added dropwise. This is followed by the addition of an electrophilic boron source, like trimethyl borate (B(OMe)₃).
-
Causality: At low temperatures, n-BuLi acts as a strong base to facilitate a lithium-halogen exchange with the aryl bromide, forming a highly reactive aryllithium intermediate. This species then acts as a nucleophile, attacking the electrophilic boron atom of trimethyl borate. Low temperature is critical to prevent unwanted side reactions of the highly reactive organolithium compound. Anhydrous conditions are mandatory as organolithiums react violently with water.
Step 3: Acidic Hydrolysis and Deprotection
-
Procedure: The reaction mixture is warmed to room temperature and quenched by adding an aqueous acid, such as hydrochloric acid (HCl). This step serves two purposes: it hydrolyzes the borate ester intermediate to the desired boronic acid and removes the protecting group from the amine. The final product is then isolated, often by extraction and precipitation.
-
Causality: The acidic workup protonates the oxygen atoms of the borate ester, leading to hydrolysis and formation of the B(OH)₂ group. Simultaneously, the acid cleaves the protecting group, regenerating the free amine. The use of HCl results in the formation of the hydrochloride salt, which often improves the stability and handling of the final compound.
Section 3: Analytical Characterization for Quality Assurance
Validating the structure and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic methods provides a self-validating system for quality control.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, ¹¹B NMR, and ¹⁹F NMR are powerful tools.[6] ¹H NMR confirms the presence and substitution pattern of the aromatic protons. The integration of signals should correspond to the expected number of protons. The presence of fluorine will introduce characteristic splitting patterns (coupling). ¹¹B NMR will show a characteristic signal for the boronic acid group.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound by identifying the mass-to-charge ratio (m/z) of the molecular ion.[1]
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic signals showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. Broad signals for the -NH₂ and -B(OH)₂ protons.[1] |
| ¹³C NMR | Signals corresponding to the six aromatic carbons, with chemical shifts influenced by the three different substituents (-F, -NH₂, -B(OH)₂).[1] |
| Mass Spec (m/z) | Detection of an ion corresponding to the mass of the protonated free base or fragments consistent with the structure. |
Section 4: Field-Proven Applications in Science and Technology
The utility of this compound stems from its unique structural combination, making it a valuable tool in diverse fields.
Suzuki-Miyaura Cross-Coupling Reactions
As a substituted phenylboronic acid, it is a cornerstone reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most robust methods for forming carbon-carbon bonds.[1]
Caption: Role in Suzuki-Miyaura C-C bond formation.
This application is fundamental in drug discovery, where complex molecular scaffolds are assembled from smaller, functionalized fragments.[7]
Advanced Biosensor Development
A standout application is in the construction of glucose sensors that function at physiological pH.[1][2]
-
Mechanism of Action: Boronic acids are known to form reversible covalent bonds with cis-diols, a structural feature present in sugars like glucose. This binding event can be transduced into a measurable signal (e.g., optical or electrochemical).
-
The Fluorine Advantage: A critical challenge is that simple phenylboronic acids have a high pKa (~9) and only bind diols effectively in their anionic, sp³-hybridized form. This requires basic conditions, which are incompatible with biological systems (pH ~7.4). The electron-withdrawing fluorine atom in the ortho position significantly lowers the boronic acid's pKa to around 7.8.[1][2] This means a substantial fraction of the boronic acid is in the active anionic form at physiological pH, enabling sensitive glucose detection in bodily fluids.[1]
Caption: Reversible binding of boronic acid with a cis-diol like glucose.
Building Block in Drug Discovery
The title compound serves as a versatile starting material for creating novel therapeutic agents. The boronic acid group itself is a valuable pharmacophore found in several FDA-approved drugs like Bortezomib, which function by forming reversible covalent bonds with enzyme targets.[7][8][9] The presence of the amine provides a convenient handle for further chemical modification, allowing for its incorporation into larger molecules through amide bond formation or other coupling chemistries.[10] This dual functionality makes it a powerful tool for generating libraries of compounds for screening in drug discovery programs.
Section 5: Safety, Handling, and Storage
Proper handling and storage are paramount to ensure user safety and maintain the integrity of the reagent. This compound is moisture-sensitive and requires specific storage conditions to prevent degradation.[1][11]
| Hazard Class | Description |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Codes | H302: Harmful if swallowed. H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[5] H335: May cause respiratory irritation.[5] |
Handling Precautions:
-
Work in a well-ventilated area or fume hood.[11]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12]
-
Avoid breathing dust.[11][13] Avoid contact with skin and eyes.[13]
-
Wash hands thoroughly after handling.
Storage Recommendations:
-
Store in a tightly sealed container at 2-8°C.
-
Handle and store under an inert atmosphere (e.g., nitrogen) to protect from moisture, as the compound is moisture-sensitive.[1][11]
-
Keep away from incompatible materials such as strong oxidizing agents.[11][13]
Conclusion
This compound is more than a simple chemical; it is an enabling tool for innovation. Its carefully arranged functional groups provide a unique combination of reactivity and tunable properties. From creating life-saving pharmaceuticals through cross-coupling reactions to designing next-generation biosensors that operate in complex biological environments, its impact is both broad and deep. For the discerning scientist, a thorough understanding of its synthesis, properties, and handling is the key to unlocking its full potential in the laboratory and beyond.
References
- 1. sites.pitt.edu [sites.pitt.edu]
- 2. researchgate.net [researchgate.net]
- 3. cenmed.com [cenmed.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Boronic acid, (4-amino-3-fluorophenyl)- (9CI) | 494752-42-0 [amp.chemicalbook.com]
- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry [mdpi.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. fishersci.com [fishersci.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. fishersci.com [fishersci.com]
synthesis of 4-Amino-3-fluorophenylboronic acid hydrochloride
An In-depth Technical Guide to the Synthesis of 4-Amino-3-fluorophenylboronic acid hydrochloride
Abstract
4-Amino-3-fluorophenylboronic acid and its hydrochloride salt are pivotal reagents in modern medicinal chemistry and materials science. The presence of a fluorine atom ortho to the amino group and para to the boronic acid moiety significantly influences the compound's electronic properties, enhancing its utility as a building block in drug discovery. Specifically, the electron-withdrawing nature of fluorine lowers the pKa of the boronic acid, making it a more effective binder for diols, such as glucose, at physiological pH.[1][2] This guide provides a comprehensive overview of the synthesis, characterization, and handling of this compound, tailored for researchers and professionals in drug development. We will delve into validated synthetic strategies, offering detailed experimental protocols and explaining the chemical principles that underpin these methodologies.
Introduction: A Versatile Building Block
This compound is a bifunctional organic compound featuring an aniline ring substituted with both a fluorine atom and a boronic acid group. This unique combination of functional groups makes it an invaluable intermediate for a range of chemical transformations.
-
Suzuki-Miyaura Cross-Coupling: Arylboronic acids are cornerstone reagents for palladium-catalyzed Suzuki-Miyaura reactions, a powerful method for creating carbon-carbon bonds.[1] This compound allows for the introduction of the 4-amino-3-fluorophenyl scaffold into complex molecular architectures, a common strategy in the synthesis of bioactive molecules.[3]
-
Bioisosterism and Drug Design: The boronic acid group can act as a bioisostere for other functional groups like carboxylic acids or phenols, potentially modifying a drug candidate's binding capabilities, solubility, and metabolic stability.[4] The fluorine atom can enhance binding affinity, improve metabolic resistance, and modulate physicochemical properties.[5]
-
Biosensing Applications: The ability of boronic acids to reversibly bind with cis-diols is well-established. The fluorine substituent in this particular molecule lowers the boronic acid's pKa, which enhances its ability to form stable complexes with sugars like glucose at the physiological pH of 7.4.[1][[“]] This property has led to its use in the development of advanced glucose-sensing materials for diabetes monitoring.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1256355-32-4 | [7] |
| Molecular Formula | C₆H₈BClFNO₂ | |
| Molecular Weight | 191.40 g/mol | |
| Appearance | Solid (White to light yellow) | [1] |
| Melting Point | 150-160 °C | |
| Storage Conditions | 2-8°C, under inert atmosphere |
Synthetic Strategies: A Comparative Analysis
Two primary, well-documented routes for the synthesis of 4-Amino-3-fluorophenylboronic acid have been established in the literature. The choice of route often depends on the availability of starting materials, scalability, and desired purity profile.
Route A: Borylation of 4-Bromo-2-fluoroaniline via Lithium-Halogen Exchange
This is a widely cited and robust method that begins with the commercially available 4-bromo-2-fluoroaniline.[1][2] The core of this synthesis involves a lithium-halogen exchange at low temperature to generate a highly reactive aryllithium species, which is then quenched with a boron electrophile (e.g., trimethyl borate). The amine functionality must be protected beforehand to prevent it from interfering with the strongly basic organolithium intermediate.
Route B: Borylation of 2-Fluoro-5-bromoaniline via Nickel-Catalyzed Coupling
An alternative approach starts from o-fluoronitrobenzene.[8] This route involves an initial bromination, followed by the chemical reduction of the nitro group to an amine. The resulting 2-fluoro-5-bromoaniline is then subjected to a transition-metal-catalyzed borylation reaction, typically using a nickel catalyst and a diboron reagent like bis(pinacolato)diboron or tetrahydroxydiboron.
Table 2: Comparison of Synthetic Routes
| Feature | Route A (Lithium-Halogen Exchange) | Route B (Nickel-Catalyzed Coupling) |
| Starting Material | 4-Bromo-2-fluoroaniline | o-Fluoronitrobenzene |
| Key Transformation | Lithium-Halogen Exchange | Nickel-Catalyzed C-B Coupling |
| Reagents | n-BuLi, Trimethyl Borate, Amine Protecting Group | NBS, Iron Powder, NiCl₂(dppp), Tetrahydroxydiboron |
| Number of Steps | 3 (Protection, Borylation, Deprotection/Hydrolysis) | 3 (Bromination, Reduction, Borylation) |
| Reported Yield | ~45-47% | ~36% (overall) |
| Advantages | High yield, well-established procedure.[1] | Avoids cryogenic temperatures and highly pyrophoric reagents like n-BuLi. |
| Disadvantages | Requires cryogenic temperatures (-78 °C) and handling of pyrophoric n-BuLi. | Lower reported overall yield, requires transition metal catalyst.[8] |
Detailed Experimental Protocol (Route A)
This section provides a detailed, step-by-step methodology for the synthesis of 4-Amino-3-fluorophenylboronic acid based on the lithium-halogen exchange route, which is then converted to its hydrochloride salt.[1]
Workflow Diagram
Caption: Workflow for the synthesis of 4-Amino-3-fluorophenylboronic acid HCl.
Step 1: Protection of the Amine Group
Causality: The amine proton is acidic and would be deprotonated by the strong base n-butyllithium (n-BuLi), quenching the reagent and preventing the desired lithium-halogen exchange. Therefore, the amine must be protected. Silylation is a common and effective strategy.
-
To a solution of 4-bromo-2-fluoroaniline (1.0 equiv) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add triethylamine (2.2 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add chlorotrimethylsilane (TMSCl, 2.1 equiv) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure. The resulting residue, the protected aniline, can be purified by vacuum distillation.[1]
Step 2: Lithium-Halogen Exchange and Borylation
Causality: The carbon-bromine bond is polarized, making the carbon atom electrophilic. The highly nucleophilic butyl group from n-BuLi attacks the bromine atom in a lithium-halogen exchange reaction, generating a potent aryl-lithium nucleophile. This reaction must be performed at cryogenic temperatures (-78 °C) to prevent side reactions. This nucleophile then attacks the electrophilic boron atom of trimethyl borate.
Caption: Core mechanism of the borylation step.
-
Dissolve the purified, protected 4-bromo-2-fluoroaniline (1.0 equiv) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equiv, typically a 2.5 M solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir for 30-60 minutes at -78 °C.
-
To this solution, add trimethyl borate (1.2 equiv) dropwise. The addition is exothermic, so maintain careful temperature control.
-
Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight.[1]
Step 3: Hydrolysis and Isolation
Causality: The borate ester intermediate is hydrolyzed under acidic conditions (using HCl) to yield the free boronic acid. The use of hydrochloric acid simultaneously removes the silyl protecting group and forms the hydrochloride salt of the aniline, which often improves the compound's stability and crystallinity, aiding in its purification.
-
Cool the reaction mixture from Step 2 to 0 °C in an ice bath.
-
Slowly and carefully add aqueous hydrochloric acid (e.g., 0.1 N to 2 N HCl) to quench the reaction and initiate hydrolysis.
-
Stir the biphasic mixture vigorously overnight at room temperature.
-
Transfer the mixture to a separatory funnel. The aqueous layer contains the desired product. Extract the aqueous layer with a non-polar solvent like diethyl ether or pentane (2x) to remove organic impurities (e.g., butyl bromide).
-
The aqueous layer can be concentrated, or the product can be precipitated. One method involves precipitating the product from pentane at 0°C to yield a light yellow solid.[1]
-
Collect the solid by vacuum filtration, wash with cold pentane, and dry under vacuum. The final product is this compound.
Characterization and Quality Control
Confirming the identity and purity of the final product is critical. A combination of spectroscopic and physical methods should be employed.
Table 3: Typical Characterization Data
| Technique | Expected Result |
| ¹H NMR | Aromatic protons will appear as distinct multiplets in the ~7.0-7.5 ppm range. The presence of the boronic acid protons (B(OH)₂) may be observed as a broad singlet, which is D₂O exchangeable. The amine protons (as -NH₃⁺) will also be present.[8] |
| ¹³C NMR | Aromatic carbons will show characteristic signals, with the carbon attached to the boron atom (ipso-carbon) being broad or sometimes unobserved due to quadrupolar relaxation. The C-F coupling will be evident.[1] |
| ¹⁹F NMR | A single resonance corresponding to the fluorine atom on the aromatic ring. |
| ¹¹B NMR | A broad singlet in the range of ~28-32 ppm, characteristic of a trigonal planar arylboronic acid. |
| Mass Spec (ESI+) | The mass spectrum should show a peak corresponding to the free base [M+H]⁺. |
| X-ray Crystallography | The definitive structure can be confirmed by single-crystal X-ray diffraction, which has been reported in the literature.[1] |
Safety, Handling, and Storage
-
Hazards: this compound is classified as acutely toxic if swallowed (GHS07, Warning). Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn at all times.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust. The intermediate aryllithium species is highly reactive and air/moisture sensitive. All reactions involving n-BuLi must be performed under an inert atmosphere (nitrogen or argon) using anhydrous solvents and proper syringe techniques.
-
Storage: The final product is reported to be moisture-sensitive.[1] It should be stored in a tightly sealed container under an inert atmosphere (nitrogen) in a refrigerator (2-8 °C) to prevent degradation.
Conclusion and Future Perspectives
The via the lithium-halogen exchange pathway provides a reliable and high-yielding route to this valuable chemical intermediate. Its unique electronic and structural properties, conferred by the strategic placement of the amino, fluoro, and boronic acid groups, ensure its continued importance in the fields of medicinal chemistry and advanced materials. As drug discovery programs increasingly rely on fluorine-containing scaffolds and boronic acid chemistry, the demand for efficient and scalable syntheses of this and related building blocks will undoubtedly grow.[3][9] Future research may focus on developing catalytic, milder methods that avoid cryogenic conditions, further enhancing the accessibility of this versatile reagent.
References
- 1. sites.pitt.edu [sites.pitt.edu]
- 2. researchgate.net [researchgate.net]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. CN104530107A - Synthetic method for 3-amino-4-fluorophenylboronic acid - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4-Amino-3-fluorophenylboronic Acid and its Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-amino-3-fluorophenylboronic acid and its hydrochloride salt, compounds of significant interest in medicinal chemistry and materials science. While a definitive crystal structure for the hydrochloride salt remains to be publicly documented, this guide furnishes detailed crystallographic data for the parent compound, 4-amino-3-fluorophenylboronic acid. The document outlines the synthesis, physicochemical properties, and experimental protocols. Furthermore, it illustrates the compound's mechanism of action in glucose sensing, a key application. All quantitative data are presented in clear, tabular formats, and experimental workflows are visualized to facilitate understanding.
Introduction
4-Amino-3-fluorophenylboronic acid is a versatile synthetic intermediate widely employed in Suzuki cross-coupling reactions and for the development of novel pharmaceutical agents and sensing materials.[1][2] The presence of the fluorine atom enhances the acidity of the boronic acid, making it a more effective binder for cis-diols, such as glucose, at physiological pH.[2] The amino group provides a convenient handle for further functionalization, for instance, by attachment to polymers.[1][2] This guide focuses on the structural and chemical aspects of 4-amino-3-fluorophenylboronic acid and its hydrochloride salt, providing a foundational resource for researchers in the field.
Physicochemical Properties
While detailed crystallographic data for the hydrochloride salt (CAS 1256355-32-4) are not available in the surveyed literature, physicochemical data have been reported by various suppliers. The properties of both the free base and the hydrochloride salt are summarized below for comparative analysis.
Table 1: Physicochemical Properties
| Property | 4-Amino-3-fluorophenylboronic acid | 4-Amino-3-fluorophenylboronic acid hydrochloride |
| CAS Number | 494752-42-0[3] | 1256355-32-4[4][5] |
| Molecular Formula | C₆H₇BFNO₂ | C₆H₈BClFNO₂[4] |
| Molecular Weight | 154.94 g/mol | 191.40 g/mol [4] |
| Melting Point | Not reported | 150-160 °C[4] |
| pKa (of acetylated derivative) | 7.8[1][2] | Not reported |
| Appearance | Light yellow solid[1] | Solid[4] |
| Storage Temperature | Refrigerator, under nitrogen[1] | 2-8°C[4] |
Crystal Structure of 4-Amino-3-fluorophenylboronic acid
To date, the crystal structure of this compound has not been reported in peer-reviewed literature. However, the crystal structure of the free base, 4-amino-3-fluorophenylboronic acid, has been determined by X-ray diffraction.[1] The crystallographic data confirms the molecular structure and provides insights into the intermolecular interactions within the crystal lattice.
The crystal structure data for 4-amino-3-fluorophenylboronic acid has been deposited with the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 216907 .[1] An ORTEP plot of the molecule reveals the bond lengths and angles, which are comparable to those found in other boronic acid derivatives.[1] The substituents on the benzene ring are involved in hydrogen bonding between molecules in the unit cell.[1]
Experimental Protocols
The following experimental protocols are based on the synthesis and characterization of 4-amino-3-fluorophenylboronic acid as reported in the literature.[1] These methods provide a foundation for the preparation and analysis of this class of compounds.
Synthesis of 4-Amino-3-fluorophenylboronic acid
The synthesis is a two-step process starting from 4-bromo-2-fluoroaniline.[1]
Step 1: Protection of the Amine Group
The amino group of 4-bromo-2-fluoroaniline is first protected to prevent side reactions in the subsequent step.
Step 2: Boronic Acid Formation
The protected intermediate undergoes a lithium-bromine exchange, followed by reaction with trimethyl borate and subsequent acidic hydrolysis to yield the final product.[1]
A detailed experimental workflow for the synthesis is provided in the diagram below.
Caption: Synthesis workflow for 4-amino-3-fluorophenylboronic acid.
Crystallization
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified product.[1]
Characterization
The synthesized compound is typically characterized by the following methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.[1]
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound.[1]
-
X-ray Diffraction (XRD): Used to determine the crystal structure of the material.[1]
Applications in Glucose Sensing
Phenylboronic acids are known to reversibly bind with cis-diols, such as those found in glucose. This interaction forms the basis of their application in glucose sensing.[1][2] The fluorination at the ortho position to the boronic acid group in 4-amino-3-fluorophenylboronic acid lowers its pKa, enabling it to bind glucose effectively at physiological pH.[2]
The binding of glucose to the boronic acid moiety can induce a detectable signal, which can be optical or electrochemical, allowing for the quantification of glucose concentration. The amino group on the phenyl ring allows for the immobilization of the molecule onto a polymer backbone or a sensor surface.
The conceptual signaling pathway for glucose detection is illustrated below.
Caption: Glucose sensing mechanism of 4-amino-3-fluorophenylboronic acid.
Conclusion
4-Amino-3-fluorophenylboronic acid is a valuable compound with significant potential in various research and development areas, particularly in the design of glucose sensors. While the crystal structure of its hydrochloride salt is yet to be elucidated, the detailed structural and procedural information available for the free base provides a strong foundation for its application. Further research into the crystallographic properties of the hydrochloride salt would be beneficial for a more complete understanding of its solid-state behavior and for optimizing its use in various formulations.
References
Technical Guide: Physicochemical Characterization of 4-Amino-3-fluorophenylboronic acid hydrochloride with a Focus on pKa Determination
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Amino-3-fluorophenylboronic acid hydrochloride is a substituted arylboronic acid of significant interest in medicinal chemistry and drug development. The boronic acid moiety serves as a versatile functional group for various chemical transformations, including the Suzuki-Miyaura cross-coupling reaction, and can act as a pharmacophore that interacts with biological targets. The acidity of the boronic acid, quantified by its pKa value, is a critical parameter that influences its solubility, membrane permeability, and binding affinity to target proteins. Therefore, the accurate determination and understanding of the pKa of this compound are paramount for its effective application in drug discovery and development.
This guide provides a comprehensive overview of the experimental methodologies for pKa determination and a comparative analysis of the pKa values of related substituted phenylboronic acids to estimate the acidity of the title compound.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1256355-32-4 | [1][2] |
| Molecular Formula | C₆H₈BClFNO₂ | [1][2] |
| Molecular Weight | 191.40 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 150-160 °C | [1] |
| Storage Temperature | 2-8°C | [1] |
pKa of Substituted Phenylboronic Acids: A Comparative Analysis
An experimental pKa value for this compound is not available in the reviewed literature. However, the pKa can be estimated by examining the effects of the amino and fluoro substituents on the parent phenylboronic acid. Phenylboronic acid has a pKa of approximately 8.8. Electron-withdrawing groups generally decrease the pKa (increase acidity), while electron-donating groups increase the pKa (decrease acidity).
The introduction of a fluorine atom, an electron-withdrawing group, into the phenyl ring of phenylboronic acid increases its acidity.[3] The magnitude of this effect depends on the position of the substituent.[3] For meta-substituted compounds, the inductive effect dominates, leading to a significant increase in acidity.[3] In the case of an ortho-fluoro substituent, the acidity is further enhanced due to the potential for an intramolecular hydrogen bond.[3][4] The para-fluoro substituent has a less pronounced effect on acidity due to the competing resonance and inductive effects.[3]
The amino group is generally considered an electron-donating group, which would be expected to increase the pKa. However, as a hydrochloride salt, the amino group will be protonated (NH3+), acting as an electron-withdrawing group and thus decreasing the pKa.
Table 2 presents the pKa values for a selection of substituted phenylboronic acids to provide a basis for estimating the pKa of the title compound.
| Compound | Substituent(s) | pKa | Comments |
| Phenylboronic acid | None | ~8.8 | Parent compound |
| 4-Fluorophenylboronic acid | 4-F | 8.77 | Minimal effect due to competing inductive and resonance effects.[3] |
| 3-Fluorophenylboronic acid | 3-F | 8.32 | Increased acidity due to the inductive effect of fluorine. |
| 2-Fluorophenylboronic acid | 2-F | 8.05 | Further increased acidity, potentially due to intramolecular H-bonding.[4] |
| 4-Aminophenylboronic acid | 4-NH₂ | 9.57 | Decreased acidity due to the electron-donating amino group.[5] |
Based on this data, the 3-fluoro substituent is expected to decrease the pKa relative to phenylboronic acid. The 4-amino group, present as the hydrochloride salt (4-NH3+), will act as an electron-withdrawing group, further decreasing the pKa. Therefore, the pKa of this compound is anticipated to be significantly lower than that of phenylboronic acid (8.8) and likely lower than that of 3-fluorophenylboronic acid (8.32).
Experimental Protocols for pKa Determination
The pKa of this compound can be experimentally determined using several methods, with potentiometric and spectrophotometric titrations being the most common and reliable.[6][7]
Potentiometric titration is a highly precise method for determining pKa values.[6][8] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.
Protocol:
-
Preparation of Solutions:
-
Prepare a standard solution of 0.1 M sodium hydroxide (NaOH) and 0.1 M hydrochloric acid (HCl).[9]
-
Prepare a solution of the this compound sample at a concentration of approximately 1 mM.[9]
-
To maintain a constant ionic strength throughout the titration, a background electrolyte such as 0.15 M potassium chloride (KCl) should be used.[8][9]
-
All solutions should be prepared using deionized, carbonate-free water.
-
-
Calibration of the pH Meter:
-
Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0 before starting the titration.
-
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the sample solution into a temperature-controlled titration vessel.[9]
-
If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2) with the standard HCl solution.[9]
-
Begin the titration by adding small, precise increments of the standard NaOH solution.
-
Record the pH of the solution after each addition of titrant, ensuring the reading has stabilized.[8]
-
Continue the titration until the pH reaches the basic range (e.g., pH 12).[9]
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.
-
Spectrophotometric titration is a sensitive method suitable for compounds that possess a chromophore near the ionizable group, leading to a change in UV-Vis absorbance upon protonation or deprotonation.[6][10]
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the this compound sample in a suitable solvent (e.g., DMSO for poorly water-soluble compounds, though the final concentration in the assay should be low, e.g., ≤2% v/v).[10]
-
Prepare a series of buffer solutions with known pH values covering a range of at least 2 pH units above and below the expected pKa.[10] Maintain a constant ionic strength across all buffer solutions.
-
-
Measurement of UV-Vis Spectra:
-
Add a small, constant volume of the stock solution to each buffer solution in a 96-well microtiter plate or individual cuvettes to achieve a final concentration suitable for UV-Vis measurement (e.g., 0.2 mM).[10]
-
Record the UV-Vis absorption spectrum (e.g., from 230 to 500 nm) for the sample in each buffer solution.[10]
-
-
Data Analysis:
-
Plot the absorbance at a specific wavelength (where the change in absorbance is maximal) against the pH of the buffer solutions.
-
The resulting data will form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.
-
Alternatively, multi-wavelength analysis can be employed for more complex systems.[6]
-
Visualization of Experimental Workflow
The logical workflow for the determination of the pKa value of this compound is depicted in the following diagram.
Caption: Workflow for pKa determination.
Conclusion
While a definitive experimental pKa value for this compound is not currently documented in the public domain, this technical guide provides robust and detailed experimental protocols for its determination via potentiometric and spectrophotometric titrations. The comparative analysis of related substituted phenylboronic acids suggests that the combined electron-withdrawing effects of the 3-fluoro substituent and the 4-ammonium group will result in a pKa value significantly lower than that of the parent phenylboronic acid. The methodologies and data presented herein offer a solid foundation for researchers and drug development professionals to accurately characterize this important compound and to better predict its behavior in biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Amino-3-fluorophenylboronic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H NMR spectrum of 4-Amino-3-fluorophenylboronic acid hydrochloride. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a predicted spectrum based on the analysis of structurally similar molecules and established NMR principles. The information herein is intended to serve as a valuable resource for researchers in spectral interpretation, quality control, and the utilization of this compound in drug development.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR data for this compound is summarized in the table below. These values are estimated based on the known effects of substituents on the chemical shifts of aromatic protons and data from analogous compounds. The actual experimental values may vary depending on the solvent and other experimental conditions.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| H-2 | 7.6 - 7.8 | dd | ³J(H2-H6) ≈ 8.0, ⁴J(H2-F) ≈ 2.0 | 1H |
| H-5 | 7.2 - 7.4 | t | ³J(H5-H6) ≈ 8.0, ³J(H5-F) ≈ 8.0 | 1H |
| H-6 | 7.0 - 7.2 | dd | ³J(H6-H5) ≈ 8.0, ⁴J(H6-H2) ≈ 8.0 | 1H |
| -NH₃⁺ | 8.0 - 9.0 | br s | - | 3H |
| -B(OH)₂ | 5.0 - 6.0 | br s | - | 2H |
Disclaimer: The data presented in this table are predicted values and should be used as a guide for the interpretation of experimental spectra.
Molecular Structure and Proton Labeling
The molecular structure of this compound with the IUPAC numbering for the aromatic protons is shown below. This numbering is used for the assignment of signals in the ¹H NMR spectrum.
Caption: Molecular structure of this compound.
Experimental Protocols
A standard protocol for acquiring the ¹H NMR spectrum of this compound is provided below.
1. Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the compound's polarity and the presence of exchangeable protons (-NH₃⁺ and -B(OH)₂). Deuterated methanol (CD₃OD) or water (D₂O) can also be used, which may lead to the exchange and disappearance of the signals from the amine and boronic acid protons.
-
Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.
-
Sample Filtration: To ensure a homogeneous solution and prevent line broadening, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) can also serve as a reference.
2. NMR Data Acquisition
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' or 'zg') is appropriate.
-
Number of Scans (NS): 16 to 64 scans are typically sufficient to obtain a good signal-to-noise ratio.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally adequate.
-
Acquisition Time (AQ): An acquisition time of 2-4 seconds will provide good resolution.
-
Spectral Width (SW): A spectral width of 12-16 ppm is appropriate to cover the expected chemical shift range.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the internal standard or the residual solvent peak.
-
Integrate the signals to determine the relative number of protons.
-
¹H NMR Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the ¹H NMR spectrum of an organic compound like this compound.
Caption: General workflow for ¹H NMR spectroscopy.
Predicted ¹H NMR Spectrum Analysis
The aromatic region of the ¹H NMR spectrum of this compound is predicted to show three distinct signals corresponding to H-2, H-5, and H-6.
-
H-2: This proton is expected to appear as a doublet of doublets (dd) due to coupling with H-6 (ortho-coupling, ³J) and the fluorine atom (meta-coupling, ⁴J).
-
H-5: This proton will likely be a triplet (t) or a triplet-like multiplet due to similar coupling constants with H-6 (ortho-coupling, ³J) and the fluorine atom (ortho-coupling, ³J).
-
H-6: This proton is anticipated to be a doublet of doublets (dd) resulting from coupling to H-5 (ortho-coupling, ³J) and H-2 (para-coupling, ⁴J).
The amine (-NH₃⁺) and boronic acid (-B(OH)₂) protons are exchangeable and will likely appear as broad singlets. Their chemical shifts can be highly variable depending on the solvent, concentration, and temperature. In protic deuterated solvents like D₂O or CD₃OD, these signals may broaden significantly or exchange completely with deuterium and disappear from the spectrum.
This technical guide provides a foundational understanding of the ¹H NMR characteristics of this compound. Researchers can utilize this information to aid in the identification, purity assessment, and structural elucidation of this important chemical entity.
Stability and Storage of 4-Amino-3-fluorophenylboronic acid hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Amino-3-fluorophenylboronic acid hydrochloride. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in research and drug development applications. This document outlines key stability considerations, recommended storage protocols, and methodologies for assessing the compound's integrity over time.
Core Stability and Storage Recommendations
Proper storage and handling are paramount to maintaining the integrity of this compound. The compound is known to be moisture-sensitive, and exposure to atmospheric moisture can lead to degradation.[1] Therefore, stringent control of the storage environment is essential.
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[2][3] | Refrigeration minimizes the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon).[1] | Prevents reaction with atmospheric oxygen and moisture. |
| Container | Tightly sealed, opaque container. | Protects from moisture and light. |
| Handling | Handle in a dry, well-ventilated area or a glove box.[1] | Minimizes exposure to moisture and air. |
| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases.[1] | These substances can cause vigorous reactions and degradation. |
Potential Degradation Pathways and Incompatibilities
While specific degradation pathways for this compound are not extensively documented in publicly available literature, boronic acids, in general, are susceptible to certain degradation mechanisms. Thermal decomposition of this compound can lead to the release of hazardous gases, including carbon monoxide, carbon dioxide, nitrogen oxides, boron oxides, hydrogen fluoride, and hydrogen chloride gas.[1]
It is crucial to avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to decomposition of the compound.[1]
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a series of experimental studies should be conducted. These include long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and pathways.
Long-Term and Accelerated Stability Studies
These studies are designed to predict the shelf-life of the compound under recommended storage conditions.
Table 2: Illustrative Protocol for Long-Term and Accelerated Stability Testing
| Parameter | Long-Term Stability | Accelerated Stability |
| Storage Condition | 2-8°C / Ambient Humidity | 25°C / 60% RH or 40°C / 75% RH |
| Time Points | 0, 3, 6, 9, 12, 18, 24 months | 0, 1, 3, 6 months |
| Analytical Tests | Appearance, Assay (e.g., by HPLC), Purity (e.g., by HPLC), Water Content (Karl Fischer titration) | Appearance, Assay (e.g., by HPLC), Purity (e.g., by HPLC), Water Content (Karl Fischer titration) |
| Acceptance Criteria | To be defined based on initial specifications. Typically, assay should remain within 95-105% of the initial value, and no significant increase in impurities should be observed. | To be defined based on initial specifications. A greater change than in long-term studies is expected, but should not be significant. |
The following diagram illustrates a typical workflow for a stability testing program.
Caption: Figure 1: A generalized workflow for conducting long-term and accelerated stability studies.
Forced Degradation Studies
Forced degradation studies, or stress testing, are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[4] These studies involve exposing the compound to conditions more severe than those used in accelerated stability testing.
Table 3: Protocol for Forced Degradation Studies
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve the compound in a suitable solvent and expose to 0.1 M - 1 M HCl at room temperature or elevated temperature (e.g., 60°C) for a defined period. Neutralize before analysis. |
| Base Hydrolysis | Dissolve the compound in a suitable solvent and expose to 0.1 M - 1 M NaOH at room temperature or elevated temperature (e.g., 60°C) for a defined period. Neutralize before analysis. |
| Oxidation | Expose the compound in solution to a dilute solution of hydrogen peroxide (e.g., 3-30%) at room temperature. |
| Thermal Stress | Expose the solid compound to dry heat (e.g., 70-80°C) for a defined period. |
| Photostability | Expose the solid compound or its solution to a controlled light source (e.g., Xenon lamp) with a specified overall illumination. |
The following diagram outlines the logical flow of a forced degradation study.
Caption: Figure 2: A diagram illustrating the key stages of a forced degradation study.
Analytical Methodology
A validated stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose. The method should be able to separate the active ingredient from any impurities and degradation products.
Conclusion
The stability of this compound is highly dependent on the storage conditions. Its moisture-sensitive nature necessitates storage in a cool, dry environment under an inert atmosphere. For critical applications in research and drug development, it is imperative to conduct thorough stability studies, including long-term, accelerated, and forced degradation assessments, to ensure the quality and reliability of the compound. The protocols and information provided in this guide serve as a foundation for establishing appropriate storage and handling procedures and for designing robust stability-testing programs.
References
An In-depth Technical Guide on the Solubility of 4-Amino-3-fluorophenylboronic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-fluorophenylboronic acid and its hydrochloride salt are important building blocks in medicinal chemistry and chemical biology.[1][2][3] Their utility in the synthesis of biologically active compounds, particularly as components in Suzuki cross-coupling reactions, necessitates a thorough understanding of their physicochemical properties, with solubility being a critical parameter.[2] Solubility influences reaction kinetics, purification strategies, formulation development, and bioavailability. This document serves as a technical guide for researchers, providing foundational knowledge and actionable protocols to assess the solubility of 4-Amino-3-fluorophenylboronic acid hydrochloride.
General Solubility Characteristics of Arylboronic Acids
The solubility of arylboronic acids is influenced by several factors, including the nature of substituents on the aromatic ring, the polarity of the solvent, and the pH of the medium. The presence of a fluorine atom and an amino group, as in this compound, is expected to significantly impact its solubility profile.[1]
Generally, the hydrochloride salt form of an amine-containing compound enhances its aqueous solubility compared to the free base. It is anticipated that this compound will exhibit measurable solubility in polar protic solvents like water and alcohols, and limited solubility in nonpolar organic solvents. The esterification of boronic acids is a common strategy to increase their solubility in organic solvents.[4]
While specific data is lacking, related compounds offer some insights. For instance, phenylboronic acid has a reported solubility of 1.9 g/100 g of water at 20°C, and its solubility is generally low in nonpolar organic solvents but higher in ethers and ketones.[5][6] 4-Chlorophenylboronic acid is described as having some solubility in water and being soluble in strong polar organic solvents like dimethyl sulfoxide (DMSO).[7] The solubility of amino acids, which share the amine functional group, is known to be highly dependent on the solvent composition and the presence of hydrophobic or hydrophilic groups.
Experimental Protocol for Solubility Determination
To ascertain the precise solubility of this compound, a systematic experimental approach is required. The following protocol outlines a reliable method for generating quantitative solubility data.
Objective: To determine the saturation solubility of this compound in various common laboratory solvents at a specified temperature (e.g., 25°C).
Materials:
-
Common laboratory solvents (e.g., Water, Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF))
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The presence of undissolved solid at the end of the equilibration period is crucial.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
HPLC Method:
-
Develop a suitable HPLC method to quantify the concentration of this compound. This will involve selecting an appropriate column, mobile phase, and detection wavelength.
-
Prepare a series of standard solutions of known concentrations to generate a calibration curve.
-
Inject the diluted sample and the standard solutions into the HPLC system.
-
Determine the concentration of the analyte in the diluted sample by comparing its peak area to the calibration curve.
-
-
UV-Vis Spectrophotometry Method:
-
Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.
-
Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax to create a calibration curve according to the Beer-Lambert law.
-
Measure the absorbance of the diluted sample and calculate its concentration using the calibration curve.
-
-
-
Data Analysis and Reporting:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Repeat the experiment at least in triplicate for each solvent to ensure reproducibility and report the average solubility with the standard deviation.
-
The following table structure is recommended for presenting the determined solubility data:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | ||
| Methanol | 25 | ||
| Ethanol | 25 | ||
| Isopropanol | 25 | ||
| Acetone | 25 | ||
| Acetonitrile | 25 | ||
| THF | 25 | ||
| DCM | 25 | ||
| DMSO | 25 | ||
| DMF | 25 |
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining solubility can be visualized as follows:
References
- 1. researchgate.net [researchgate.net]
- 2. sites.pitt.edu [sites.pitt.edu]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 4-アミノ-3-フルオロフェニルボロン酸 塩酸塩 | Sigma-Aldrich [sigmaaldrich.com]
- 10. This compound | C6H8BClFNO2 | CID 46738020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Amino-3-fluorophenylboronic acid, hydrochloride | 1256355-32-4 [chemicalbook.com]
An In-depth Technical Guide to 4-Amino-3-fluorophenylboronic acid hydrochloride for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Amino-3-fluorophenylboronic acid hydrochloride (CAS No: 1256355-32-4), a versatile building block in medicinal chemistry and chemical biology. We will delve into its chemical properties, commercial sourcing, quality control, safe handling, and a practical application in synthetic chemistry, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of this compound
This compound is a bifunctional aromatic compound featuring a boronic acid, an aniline, and a fluorine substituent. This unique combination of functional groups makes it a highly valuable reagent in modern organic synthesis, particularly in the construction of complex molecular architectures for drug discovery.
The boronic acid moiety is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance. The amino group provides a versatile handle for further derivatization, such as amide bond formation or as a directing group in subsequent reactions. The presence of a fluorine atom is of particular significance in medicinal chemistry; its introduction into a drug candidate can profoundly influence metabolic stability, binding affinity, and pharmacokinetic properties. A notable application of this compound's derivatives is in the development of glucose-sensing materials that can operate at physiological pH, highlighting its utility in diagnostics and biotechnology.[1][2]
Commercial Sourcing and Supplier Comparison
The reliable sourcing of high-purity starting materials is paramount for reproducible research and development. Several reputable chemical suppliers offer this compound. The following table provides a comparative overview of prominent suppliers and their typical product specifications.
| Supplier | Product Number (Example) | Purity/Grade | CAS Number | Molecular Formula | Molecular Weight | Storage Temp. |
| Sigma-Aldrich | 719382 | Quality Level 100 | 1256355-32-4 | C₆H₈BClFNO₂ | 191.40 | 2-8°C |
| Alfa Chemistry | 1256355-32-4 | Varies (e.g., 95%, 97%) | 1256355-32-4 | C₆H₈BClFNO₂ | 191.40 | Not specified |
| Fluorochem (via Sigma-Aldrich) | FLUH99CCC24F (non-hydrochloride) | 98% | 494752-42-0 | C₆H₇BFNO₂ | 154.94 | Ambient |
Note: Data is compiled from publicly available information on supplier websites and may be subject to change. Researchers should always consult the most current product specifications and Certificates of Analysis (CoA) from their chosen supplier.
Quality Control and Analytical Validation
Ensuring the identity and purity of this compound is a critical first step in any experimental workflow. A self-validating system of quality control should be employed.
Key Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are essential for confirming the chemical structure and assessing purity. The spectra should be consistent with the expected shifts and coupling constants for the 4-amino-3-fluorophenyl moiety.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound by separating it from any impurities. A high-purity sample should exhibit a single major peak.
-
Mass Spectrometry (MS): MS confirms the molecular weight of the compound.
-
Melting Point: The melting point is a useful indicator of purity; for the hydrochloride salt, a typical range is 150-160 °C.[3]
Interpreting the Certificate of Analysis (CoA):
The CoA provided by the supplier is the primary document for quality verification. It should contain:
-
Confirmation of the compound's identity.
-
Purity data from techniques like HPLC or NMR.
-
Physical properties such as appearance and melting point.
-
Date of analysis and lot number for traceability.
A logical workflow for incoming material validation is depicted below.
Caption: Workflow for incoming quality control of this compound.
Safety, Handling, and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.
Hazard Identification:
Based on available Safety Data Sheets (SDS), this compound is classified as:
-
Harmful if swallowed (Acute Toxicity, Oral, Category 4).[3]
-
Causes skin irritation.
-
Causes serious eye damage/irritation.
-
May cause respiratory irritation.
Always consult the latest SDS from your supplier before handling the material.[4]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]
-
Skin Protection: Wear protective gloves and a lab coat.[4]
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.[4]
Storage Conditions:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4]
-
The recommended storage temperature is typically 2-8°C.[3]
-
The material may be moisture-sensitive; handle under an inert atmosphere (e.g., nitrogen or argon) where appropriate.[4]
Application Protocol: Suzuki-Miyaura Cross-Coupling
This section provides a representative, detailed protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This reaction is fundamental to the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.
Causality Behind Experimental Choices:
-
Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is used to facilitate the catalytic cycle.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for transmetalation.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, DME, toluene) and water is often used to dissolve both the organic and inorganic reagents.
-
Inert Atmosphere: The reaction is typically carried out under an inert atmosphere to prevent the oxidation of the palladium catalyst.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Base Addition: Add the degassed solvent (e.g., 10 mL of a 3:1 mixture of dioxane and water) followed by the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The following diagram illustrates the general workflow for this synthetic application.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a strategic building block for chemical synthesis, particularly in the fields of medicinal chemistry and materials science. Its commercial availability, coupled with its versatile reactivity, makes it an indispensable tool for researchers. By adhering to stringent quality control measures, safe handling practices, and optimized reaction protocols, scientists can effectively leverage this reagent to advance their research and development objectives.
References
The Synthetic Utility of 4-Bromo-2-fluoroaniline: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-fluoroaniline is a key building block in modern medicinal chemistry, offering a versatile scaffold for the synthesis of a wide range of biologically active molecules. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions, a fluorine atom for modulating physicochemical properties, and a nucleophilic amino group, makes it an attractive starting material for the development of novel therapeutics. This technical guide provides an in-depth overview of the core synthetic transformations involving 4-bromo-2-fluoroaniline, with a focus on its application in the synthesis of kinase inhibitors. Detailed experimental protocols, quantitative data, and visual representations of reaction workflows and relevant signaling pathways are presented to facilitate its use in drug discovery and development.
Core Synthetic Methodologies
Two of the most powerful and widely employed reactions utilizing 4-bromo-2-fluoroaniline are the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. These palladium-catalyzed reactions enable the facile formation of carbon-carbon and carbon-nitrogen bonds, respectively, providing access to a diverse array of substituted aniline derivatives.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of biaryl structures, which are prevalent in many pharmaceutical agents.[1][2] The reaction couples 4-bromo-2-fluoroaniline with a variety of arylboronic acids or esters in the presence of a palladium catalyst and a base.[1][2]
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 8 | 88 |
| 4 | 2-Thiopheneboronic acid | Pd(OAc)₂ / XPhos | K₂CO₃ | DMF/H₂O | 80 | 18 | 90 |
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-bromo-2-fluoroaniline (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent and Catalyst Addition: Under an argon atmosphere, add degassed toluene and water (4:1 v/v). To this suspension, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv.).
-
Reaction Execution: Heat the reaction mixture to 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-fluoro-4-phenylaniline.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[3][4] This reaction is instrumental in creating complex nitrogen-containing molecules, which are frequently found in pharmaceuticals.[3][4]
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 18 | 93 |
| 2 | Aniline | Pd(OAc)₂ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 85 |
| 3 | Benzylamine | PdCl₂(dppf) | - | K₃PO₄ | Toluene | 90 | 16 | 89 |
| 4 | N-Methylaniline | Pd(OAc)₂ | RuPhos | K₂CO₃ | t-BuOH | 100 | 20 | 91 |
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equiv.), BINAP (0.03 equiv.), and sodium tert-butoxide (NaOtBu, 1.4 equiv.).
-
Reagent Addition: Add 4-bromo-2-fluoroaniline (1.0 equiv.) and morpholine (1.2 equiv.) to the tube.
-
Solvent Addition: Add anhydrous toluene.
-
Reaction Execution: Seal the tube and heat the mixture at 100 °C for 18 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield 4-(2-fluorophenyl)morpholine.
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Application in Kinase Inhibitor Synthesis: The Case of Vandetanib
4-Bromo-2-fluoroaniline is a crucial intermediate in the synthesis of several kinase inhibitors, including Vandetanib, an approved drug for the treatment of certain types of thyroid cancer.[5][6] Vandetanib functions as a dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[6][7] The synthesis involves a nucleophilic aromatic substitution (SNAᵣ) reaction where the amino group of 4-bromo-2-fluoroaniline displaces a chlorine atom on a quinazoline core.
Synthesis of a 4-Anilinoquinazoline Intermediate
-
Reaction Setup: Combine 4-chloro-6,7-dimethoxyquinazoline (1.0 equiv.) and 4-bromo-2-fluoroaniline (1.1 equiv.) in isopropanol.
-
Reaction Execution: Heat the mixture to reflux for 4 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by filtration.
-
Purification: Wash the collected solid with cold isopropanol and then diethyl ether. Dry the product under vacuum to obtain the pure N-(4-bromo-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine.
Caption: Workflow for the synthesis of a 4-anilinoquinazoline intermediate.
Targeted Signaling Pathways
The kinase inhibitors synthesized from 4-bromo-2-fluoroaniline, such as Vandetanib, primarily target the EGFR and VEGFR signaling pathways, which are crucial for tumor growth, proliferation, and angiogenesis.[8][9][10]
EGFR and VEGFR Signaling Pathways
The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are receptor tyrosine kinases that, upon ligand binding, dimerize and autophosphorylate, initiating downstream signaling cascades.[8][9][10] These pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, are often dysregulated in cancer, leading to uncontrolled cell growth and survival.[8][10] Dual inhibition of both EGFR and VEGFR can provide a synergistic antitumor effect.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Amino-3-fluorophenylboronic acid HCl: Chemical Structure, Functional Groups, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Amino-3-fluorophenylboronic acid hydrochloride, a key building block in medicinal chemistry and materials science. We will delve into its chemical structure, the reactivity of its functional groups, and its applications, with a focus on aspects relevant to drug discovery and development.
Chemical Structure and Functional Groups
This compound is a substituted phenylboronic acid derivative. Its structure is characterized by a central benzene ring substituted with four different groups: a boronic acid group [-B(OH)₂], an amino group (-NH₂), a fluorine atom (-F), and a hydrochloride salt of the amino group.
The key functional groups that dictate the chemical properties and reactivity of this molecule are:
-
Boronic Acid Group [-B(OH)₂]: This is the most prominent functional group. The boron atom is electron-deficient, making it a Lewis acid. This group can reversibly form covalent bonds with diols, a property extensively utilized in sensors for saccharides and in drug delivery systems.
-
Amino Group (-NH₂): As a primary amine, this group is basic and nucleophilic. In the hydrochloride salt form, it is protonated to form an ammonium salt (-NH₃⁺Cl⁻), which increases its water solubility. The free amine can be readily acylated, alkylated, or used in coupling reactions to link the molecule to other scaffolds.
-
Fluorine Group (-F): The presence of a fluorine atom ortho to the amino group significantly influences the electronic properties of the aromatic ring. As a strongly electronegative atom, it can lower the pKa of the boronic acid and the adjacent amino group, which can be advantageous in physiological applications.[1]
-
Aromatic Ring: The phenyl ring provides a rigid scaffold and is susceptible to further electrophilic aromatic substitution, although the existing substituents will direct the position of any new groups.
The interplay of these functional groups makes 4-Amino-3-fluorophenylboronic acid HCl a versatile reagent in organic synthesis and a valuable component in the design of targeted therapeutic agents and diagnostic tools.
Visualization of Chemical Structure
Caption: Chemical structure of 4-Amino-3-fluorophenylboronic acid HCl.
Physicochemical and Spectral Data
| Property | Value | Reference |
| Molecular Formula | C₆H₈BClFNO₂ | [2] |
| Molecular Weight | 191.40 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 150-160 °C | [2] |
| pKa (of acetylated derivative) | 7.8 | |
| ¹H NMR (CDCl₃, Intermediate) | δ 7.28 (d, 2H), 6.84 (t, 1H), 0.3 (s, 18H) | |
| ¹³C NMR (CDCl₃, Intermediate) | δ 133, 127, 124, 123, 119, 115, 1.8 | |
| MS (EI) (m/z, Intermediate) | Calculated for C₁₂H₂₁BrFNSi₂: 334. Found: 335 (M+H) |
Experimental Protocols: Synthesis
The synthesis of 4-Amino-3-fluorophenylboronic acid has been reported starting from 4-bromo-2-fluoroaniline. The general strategy involves the protection of the amino group, followed by a lithium-halogen exchange to introduce the boronic acid moiety, and subsequent deprotection.
Overall Synthesis Workflow
Caption: General workflow for the synthesis of 4-Amino-3-fluorophenylboronic acid HCl.
Detailed Synthetic Protocol (Representative)
The following is a representative, detailed protocol based on published literature.
Step 1: Protection of the Amino Group
-
To a solution of 4-bromo-2-fluoroaniline in a suitable aprotic solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen), add a silylating agent such as chlorotrimethylsilane (TMSCl) and a base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature for a specified period until the reaction is complete, as monitored by TLC.
-
Work up the reaction by quenching with a suitable reagent, followed by extraction with an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the protected intermediate, N,N-bis(trimethylsilyl)-4-bromo-2-fluoroaniline.
Step 2: Lithium-Halogen Exchange and Borylation
-
Dissolve the protected intermediate in a dry, aprotic solvent (e.g., THF) and cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere.
-
Slowly add a solution of an organolithium reagent, such as n-butyllithium (n-BuLi), to the cooled solution.
-
Stir the mixture at this low temperature for a period to allow for the lithium-halogen exchange to occur.
-
Add trimethyl borate to the reaction mixture and allow it to warm to room temperature while stirring overnight.
Step 3: Hydrolysis and Isolation
-
Quench the reaction by the slow addition of an acidic aqueous solution (e.g., HCl).
-
Stir the mixture vigorously to ensure complete hydrolysis of the boronate ester and the silyl protecting groups.
-
Separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain 4-Amino-3-fluorophenylboronic acid HCl.
Applications in Research and Drug Development
4-Amino-3-fluorophenylboronic acid HCl is a valuable building block in several areas of research and development:
-
Glucose Sensing: The boronic acid moiety can reversibly bind to the cis-diols of glucose. This interaction forms the basis for the development of fluorescent sensors and continuous glucose monitoring systems for diabetes management. The fluorine atom helps to lower the pKa of the boronic acid, making it more effective at physiological pH.[1]
-
Drug Discovery: As a bifunctional molecule, it can be incorporated into larger drug candidates. The amino group provides a handle for further chemical modification, allowing for its attachment to peptides, linkers, or other pharmacophores. Boronic acid-containing drugs are a known class of protease inhibitors.
-
Bioconjugation: The pendant amino group allows for the conjugation of this molecule to proteins, polymers, and other biomolecules. This can be used to introduce a boronic acid functionality for specific targeting or sensing applications.
-
Suzuki-Miyaura Cross-Coupling Reactions: Phenylboronic acids are key reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This compound can be used to introduce the 4-amino-3-fluorophenyl moiety into complex organic molecules.
References
The Advent and Advancement of Fluorinated Phenylboronic Acids: A Technical Guide
An in-depth exploration of the discovery, synthesis, and application of fluorinated phenylboronic acids for researchers, scientists, and professionals in drug development.
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. Fluorinated phenylboronic acids, a class of versatile synthetic intermediates, have garnered significant attention for their ability to introduce fluorinated aryl moieties into complex molecules. Their unique electronic properties, conferred by the highly electronegative fluorine atom, can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity. This technical guide provides a comprehensive overview of the discovery and history of fluorinated phenylboronic acids, details key synthetic methodologies with experimental protocols, and presents their applications, with a focus on their role in drug discovery and as chemical sensors.
Historical Perspective
While boronic acids were first synthesized by Edward Frankland in 1860, the specific timeline for the discovery of their fluorinated phenyl analogues is less definitively documented in a single seminal report.[1] The development of these compounds is intrinsically linked to the parallel advancements in both organoboron chemistry and organofluorine chemistry. The advent of versatile synthetic methods for creating carbon-boron and carbon-fluorine bonds paved the way for the preparation of this important class of reagents.
The widespread use of fluorinated phenylboronic acids surged with the rise of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] This powerful carbon-carbon bond-forming reaction highlighted the utility of boronic acids as stable, readily accessible, and highly functional group-tolerant coupling partners. The recognition that fluorine substitution could dramatically improve the therapeutic efficacy of drug molecules further fueled the demand for a diverse array of fluorinated phenylboronic acid building blocks.[3]
Synthesis of Fluorinated Phenylboronic Acids
The synthesis of fluorinated phenylboronic acids typically involves the formation of a carbon-boron bond on a pre-fluorinated aromatic ring. Several general methods have been established, with the choice of method often depending on the availability of starting materials and the desired substitution pattern.
From Aryl Halides via Organometallic Intermediates
One of the most common and established routes to phenylboronic acids involves the reaction of an organometallic reagent with a trialkyl borate.[1] This approach is readily adaptable for the synthesis of fluorinated derivatives starting from the corresponding fluorinated aryl halides.
2.1.1. Grignard Reagents: The reaction of a fluorinated arylmagnesium halide (a Grignard reagent) with a trialkyl borate, followed by acidic hydrolysis, yields the desired fluorinated phenylboronic acid.
2.1.2. Organolithium Reagents: Alternatively, a lithium-halogen exchange reaction between a fluorinated aryl halide and an organolithium reagent (e.g., n-butyllithium) at low temperatures generates a fluorinated aryllithium species, which is then trapped with a trialkyl borate.[1]
Palladium-Catalyzed Borylation
More modern approaches utilize palladium-catalyzed cross-coupling reactions to directly install a boryl group onto a fluorinated aryl halide or triflate. The Miyaura borylation, which employs a diboron reagent such as bis(pinacolato)diboron (B₂pin₂), is a particularly powerful and widely used method.
Physicochemical Properties: The Influence of Fluorine
The introduction of fluorine atoms onto the phenyl ring has a profound impact on the physicochemical properties of phenylboronic acids, most notably their acidity. As boronic acids act as Lewis acids, their ability to accept a hydroxide ion to form a tetrahedral boronate species is crucial for their reactivity and applications, particularly in forming reversible covalent bonds with diols.
The electron-withdrawing nature of fluorine increases the Lewis acidity of the boronic acid, resulting in a lower pKa value.[4] This enhanced acidity is critical for applications such as glucose sensing at physiological pH.[5] The position of the fluorine substituent also plays a significant role, with ortho-fluorine substitution often leading to a more pronounced increase in acidity compared to meta or para substitution.
Applications
The unique properties of fluorinated phenylboronic acids have led to their widespread use in various scientific and technological fields.
Drug Discovery and Medicinal Chemistry
Fluorinated phenylboronic acids are invaluable building blocks in the synthesis of pharmaceuticals.[3] The incorporation of a fluorinated phenyl group can:
-
Enhance Metabolic Stability: Fluorine can block sites of oxidative metabolism, increasing the half-life of a drug.
-
Improve Lipophilicity: This can enhance membrane permeability and oral bioavailability.
-
Modulate Binding Affinity: The electronic effects of fluorine can alter the way a molecule interacts with its biological target.
Chemical Sensors
The ability of boronic acids to form reversible covalent bonds with cis-diols is the basis for their use in chemical sensors, particularly for saccharides like glucose.[5][6] Fluorinated phenylboronic acids are especially advantageous in this context because their lower pKa allows for effective binding at physiological pH (around 7.4).[4][5] This has led to the development of fluorescent and colorimetric sensors for glucose monitoring.
Beyond diols, fluorinated phenylboronic acids have also been employed in the development of sensors for fluoride ions.[7]
Positron Emission Tomography (PET) Imaging
In nuclear medicine, the development of methods for the late-stage introduction of the positron-emitting isotope fluorine-18 (¹⁸F) is of paramount importance. Copper-mediated radiofluorination of arylboronic acids has emerged as a powerful technique for the synthesis of ¹⁸F-labeled radiotracers for PET imaging.[8][9] This method allows for the efficient incorporation of ¹⁸F into a wide range of molecules, including those relevant for imaging tumors and neuroreceptors.[8]
Quantitative Data
Table 1: pKa Values of Selected Fluorinated Phenylboronic Acids
| Compound | pKa |
| Phenylboronic acid | ~8.8 |
| 2-Fluorophenylboronic acid | ~7.8 |
| 3-Fluorophenylboronic acid | ~8.3 |
| 4-Fluorophenylboronic acid | ~8.7 |
| 4-Amino-3-fluorophenylboronic acid (acetylated) | 7.8[4] |
| 4-Carboxy-3-fluorophenylboronic acid | ~7.2 |
Note: pKa values can vary depending on the experimental conditions.
Table 2: Synthesis of Fluorinated Phenylboronic Acids - Reaction Yields
| Product | Starting Material | Method | Yield (%) |
| 2-Fluorophenylboronic acid | 1-Bromo-2-fluorobenzene | Lithium-halogen exchange | 61 |
| 4-Amino-3-fluorophenylboronic acid | 4-Bromo-2-fluoroaniline | Amine protection, lithium-halogen exchange, hydrolysis | 47[4] |
| (3,4,5-Trifluorophenyl)boronic acid | 1-Bromo-3,4,5-trifluorobenzene | Grignard reaction | 51[10] |
Table 3: Radiochemical Yields (RCC) for ¹⁸F-Fluorination of Boronic Acids
| Substrate (Boronic Acid) | ¹⁸F-Labeled Product | Radiochemical Yield (%) |
| 4-Acetylphenylboronic acid | [¹⁸F]-4-Fluoroacetophenone | 76 ± 6 |
| 4-Cyanophenylboronic acid | [¹⁸F]-4-Fluorobenzonitrile | 80 ± 5 |
| 3-Methoxycarbonylphenylboronic acid | [¹⁸F]-Methyl 3-fluorobenzoate | 71 ± 4 |
| 4-(Trifluoromethyl)phenylboronic acid | [¹⁸F]-4-Fluorobenzotrifluoride | 74 ± 10 |
| Phenylboronic acid | [¹⁸F]-Fluorobenzene | 54 ± 10 |
| 4-Methoxyphenylboronic acid | [¹⁸F]-4-Fluoroanisole | 48 ± 12 |
| 3,4,5-Trimethoxyphenylboronic acid | [¹⁸F]-1-Fluoro-3,4,5-trimethoxybenzene | 36 ± 11[8] |
Data from copper-mediated radiofluorination reactions. Yields are decay-corrected.[8]
Table 4: Binding Constants of Fluorinated Phenylboronic Acids with Diols
| Boronic Acid | Diol | pH | Binding Constant (K, M⁻¹) |
| 2-Fluorophenylboronic acid | D-Glucose | 7.4 | ~60[6] |
| Phenylboronic acid derivative (Sensor 16) | D-Fructose | Not specified | 353[11] |
| Phenylboronic acid derivative (Sensor 16) | D-Glucose | Not specified | 1378[11] |
| Phenylboronic acid derivative (20) | D-Fructose | 10 | 628[6] |
| Phenylboronic acid derivative (20) | D-Glucose | 10 | 8[6] |
Note: Binding constants are highly dependent on the specific boronic acid derivative, the diol, pH, and buffer conditions.
Experimental Protocols
Synthesis of 2-Fluorophenylboronic Acid
This protocol is adapted from a general procedure for the synthesis of 2-fluorophenylboronic acid from o-bromofluorobenzene.
Materials:
-
1-Bromo-2-fluorobenzene
-
Anhydrous tetrahydrofuran (THF)
-
1.55 M n-butyllithium in hexanes
-
Triisopropyl borate
-
Aqueous hydrochloric acid (HCl)
-
Dichloromethane
-
Hexane
-
Acetone
Procedure:
-
To a reaction flask containing 10.0 g (57.1 mmol) of 1-bromo-2-fluorobenzene, add anhydrous THF.
-
Cool the mixture to -70 °C.
-
Slowly add 44.2 mL (68.5 mmol) of 1.55 M n-butyllithium solution dropwise, maintaining the temperature at -70 °C.
-
Continue stirring the reaction mixture at -70 °C for 1.5 hours.
-
Add 21.5 g (114.2 mmol) of triisopropyl borate dropwise.
-
Allow the reaction temperature to gradually rise to room temperature and continue stirring for 4 hours.
-
Upon completion of the reaction, add aqueous HCl to the reaction mixture and extract with dichloromethane.
-
Combine the organic phases and remove the solvent by distillation under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography (eluent: hexane/acetone) to yield pure 2-fluorophenylboronic acid.
Expected Yield: ~61%
Synthesis of 4-Amino-3-fluorophenylboronic Acid
This protocol describes the synthesis from 4-bromo-2-fluoroaniline, involving a protection step for the amine.[5]
Materials:
-
4-Bromo-2-fluoroaniline
-
Amine protecting group reagent (e.g., acetyl chloride)
-
Base (e.g., triethylamine)
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
n-Butyllithium in hexanes
-
Trimethyl borate
-
Aqueous acid for hydrolysis and workup
Procedure:
-
Amine Protection: React 4-bromo-2-fluoroaniline with an appropriate protecting group (e.g., acetyl chloride in the presence of triethylamine) to protect the amino functionality.
-
Lithium-Halogen Exchange: Dissolve the protected 4-bromo-2-fluoroaniline in anhydrous THF and cool to a low temperature (e.g., -78 °C).
-
Slowly add n-butyllithium and stir for a sufficient time to allow for the lithium-halogen exchange to occur.
-
Borylation: Add trimethyl borate to the reaction mixture and allow it to warm to room temperature.
-
Hydrolysis and Deprotection: Perform an acidic workup to hydrolyze the borate ester and remove the amine protecting group, yielding 4-amino-3-fluorophenylboronic acid.
-
Purification: Purify the product, for example, by precipitation or chromatography.
Reported Yield: 47%[5]
Visualizations
Caption: General synthetic workflows for fluorinated phenylboronic acids.
Caption: Relationship between fluorine substitution and glucose sensing application.
Caption: Workflow for the synthesis and application of ¹⁸F-labeled PET tracers.
Conclusion
Fluorinated phenylboronic acids represent a powerful and versatile class of reagents that have had a significant impact on drug discovery, medicinal chemistry, and the development of advanced chemical sensors. Their synthesis has evolved from classical organometallic methods to sophisticated catalytic borylations, providing access to a wide range of derivatives. The strategic introduction of fluorine allows for the fine-tuning of their physicochemical properties, particularly their acidity, which is crucial for their biological and sensing applications. As the demand for more effective therapeutics and sensitive diagnostic tools continues to grow, the importance of fluorinated phenylboronic acids in both academic research and industrial applications is set to expand further.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. sites.pitt.edu [sites.pitt.edu]
- 6. mdpi.com [mdpi.com]
- 7. Universal reaction mechanism of boronic acids with diols in aqueous solution: kinetics and the basic concept of a conditional formation constant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Amino-3-fluorophenylboronic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful reaction has become indispensable in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and materials science. 4-Amino-3-fluorophenylboronic acid hydrochloride is a valuable building block in medicinal chemistry. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. The amino group provides a versatile handle for further functionalization, allowing for the construction of diverse molecular scaffolds.
These application notes provide a detailed protocol for the Suzuki coupling reaction utilizing this compound with various aryl halides. The resulting 4-amino-3-fluorobiphenyl derivatives are key intermediates in the synthesis of various biologically active compounds, including kinase inhibitors.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (in this case, this compound) with an organohalide (e.g., an aryl bromide or iodide). The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. The presence of a base is crucial for the transmetalation step. When using the hydrochloride salt of the boronic acid, a sufficient amount of base is required to both neutralize the salt and facilitate the catalytic cycle.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the Suzuki coupling of this compound with a representative aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 3.0-4.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)
-
Anhydrous, degassed solvents
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Add the palladium catalyst to the flask under a positive flow of the inert gas.
-
Add the degassed solvent mixture (e.g., 1,4-Dioxane and water) to the reaction flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-amino-3-fluorobiphenyl derivative.
Note on the use of the hydrochloride salt: The use of this compound necessitates the use of a sufficient excess of base to both neutralize the hydrochloric acid and facilitate the catalytic cycle. Typically, an additional equivalent of base is required compared to reactions using the free boronic acid.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. Yields are dependent on the specific substrate, catalyst, base, solvent, and reaction conditions.
Table 1: Suzuki Coupling of this compound with Various Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene/H₂O (3:1) | 100 | 8 | 92 |
| 3 | 4-Bromobenzonitrile | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | THF/H₂O (5:1) | 80 | 16 | 88 |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ | 1,4-Dioxane | 110 | 10 | 78 |
| 5 | Methyl 4-bromobenzoate | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O (4:1) | 85 | 14 | 90 |
Yields are isolated yields and are representative. Optimization may be required for specific substrates.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the Suzuki coupling reaction.
Application in Kinase Inhibitor Synthesis: Targeting the RAF/MEK/ERK Pathway
Compounds derived from 4-Amino-3-fluorophenylboronic acid have shown potential as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. One such pathway is the RAS/RAF/MEK/ERK pathway, a key signaling cascade that controls cell proliferation, differentiation, and survival.[1][2] Inhibitors targeting components of this pathway, such as RAF kinases, are of significant interest in cancer therapy.
Caption: Inhibition of the RAF/MEK/ERK signaling pathway.
References
- 1. Dual inhibitors of RAF-MEK-ERK and PI3K-PDK1-AKT pathways: Design, synthesis and preliminary anticancer activity studies of 3-substituted-5-(phenylamino) indolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Amino-3-fluorophenylboronic acid hydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-fluorophenylboronic acid hydrochloride is a versatile building block in medicinal chemistry, valued for its unique electronic properties and synthetic utility. The presence of a fluorine atom ortho to the amino group and meta to the boronic acid significantly influences the molecule's pKa and reactivity, making it an attractive component in the design of novel therapeutic agents. The boronic acid moiety is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct complex molecular scaffolds. The amino group provides a convenient handle for further functionalization, allowing for the extension of the molecular structure and modulation of its physicochemical properties.
This document provides an overview of the applications of this compound in medicinal chemistry, with a focus on its use in the synthesis of bioactive molecules. Detailed protocols for its synthesis and its application in Suzuki-Miyaura coupling are provided, along with examples of its utility in the development of kinase inhibitors and biosensors.
Key Physicochemical Properties
The properties of this compound make it a valuable reagent in drug discovery. The electron-withdrawing fluorine atom lowers the pKa of the boronic acid, which can be advantageous for certain biological applications.
| Property | Value | Reference |
| CAS Number | 1256355-32-4 | [1] |
| Molecular Formula | C₆H₈BClFNO₂ | [1] |
| Molecular Weight | 191.40 g/mol | [1] |
| pKa (acetylated form) | 7.8 | [2][3] |
Applications in Medicinal Chemistry
Synthesis of Kinase Inhibitors
A primary application of this compound in medicinal chemistry is in the synthesis of kinase inhibitors. The 4-amino-3-fluorophenyl moiety can be incorporated as a key structural element that interacts with the target kinase. The Suzuki-Miyaura coupling reaction is instrumental in this context, allowing for the linkage of this substituted phenyl ring to a heterocyclic core, a common feature of many kinase inhibitors.
A patent for pyrazolopyrimidine compounds as kinase inhibitors suggests the use of a (4-amino-3-(2-fluoro-4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine scaffold, which can be synthesized using this compound.[4] While specific biological data for this exact compound is not publicly available, the table below presents representative data for a hypothetical kinase inhibitor synthesized using this building block, based on typical potencies of similar compounds.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell-based Assay (IC₅₀, nM) |
| Hypothetical-Inhibitor-1 | TRK A | 15 | 85 |
| Hypothetical-Inhibitor-1 | TRK B | 25 | 120 |
| Hypothetical-Inhibitor-1 | TRK C | 10 | 70 |
This data is representative and for illustrative purposes.
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that play a crucial role in neuronal development and function.[5] Fusions involving the neurotrophic receptor tyrosine kinase (NTRK) genes are oncogenic drivers in a wide range of tumors.[5] The development of TRK inhibitors is therefore a significant area of cancer research.
Caption: Inhibition of a hypothetical TRK signaling pathway.
Glucose Sensing Materials
4-Amino-3-fluorophenylboronic acid is utilized in the development of glucose sensing materials that can operate at physiological pH.[2] The fluorine atom's electron-withdrawing nature lowers the pKa of the boronic acid to approximately 7.8 (when acetylated), enhancing its ability to bind with the cis-diols of glucose at the pH of bodily fluids.[2][3] The amine group serves as a point of attachment for polymerization into hydrogels or other sensing platforms.[2] This application is particularly relevant for the continuous monitoring of blood glucose levels in diabetic patients.
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-3-fluorophenylboronic acid
This protocol is adapted from the synthesis described in the literature.[3]
Caption: Workflow for the synthesis of the title compound.
Materials:
-
4-Bromo-2-fluoroaniline
-
Chlorotrimethylsilane (TMSCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
n-Butyllithium (n-BuLi)
-
Tetrahydrofuran (THF), anhydrous
-
Trimethyl borate
-
Hydrochloric acid (HCl), 0.1 N
-
Diethyl ether
-
Pentane
-
Anhydrous sodium sulfate
-
Nitrogen atmosphere apparatus
Procedure:
-
Protection of the Amine Group:
-
Dissolve 4-bromo-2-fluoroaniline (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add triethylamine (2.2 eq) followed by the dropwise addition of chlorotrimethylsilane (2.2 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure and purify the residue by vacuum distillation to obtain the silyl-protected intermediate.
-
-
Borylation:
-
Dissolve the silyl-protected intermediate (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C.
-
Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture for 1 hour at -78 °C.
-
Add trimethyl borate (1.2 eq) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Isolation:
-
Add 0.1 N HCl (sufficient volume) to the reaction mixture.
-
Stir the mixture overnight.
-
Extract the aqueous layer with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Precipitate the product from pentane at 0 °C to yield 4-amino-3-fluorophenylboronic acid as a solid.
-
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the coupling of this compound with a heterocyclic halide to form a biaryl scaffold, a common core in kinase inhibitors.
Caption: A standard workflow for the Suzuki-Miyaura reaction.
Materials:
-
This compound (1.0 eq)
-
Heterocyclic halide (e.g., 4-chloro-1H-pyrazolo[3,4-d]pyrimidine) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)
-
Solvent system (e.g., 1,4-dioxane and water, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To a dry reaction flask, add the heterocyclic halide (1.0 eq), this compound (1.2 eq), the base (3.0 eq), and the palladium catalyst (0.05 eq).
-
Add the solvent system (e.g., 1,4-dioxane/water).
-
Seal the flask with a septum.
-
-
Degassing:
-
Bubble an inert gas (argon or nitrogen) through the reaction mixture for 15-20 minutes to remove dissolved oxygen.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
-
Conclusion
This compound is a valuable and versatile building block for medicinal chemists. Its utility in the synthesis of kinase inhibitors via Suzuki-Miyaura coupling and its application in the development of glucose biosensors highlight its importance in modern drug discovery and diagnostics. The provided protocols offer a starting point for the synthesis and application of this compound in the laboratory.
References
- 1. This compound | C6H8BClFNO2 | CID 46738020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sites.pitt.edu [sites.pitt.edu]
- 4. WO2014039899A1 - Pyrazolopyrimidine compounds as kinase inhibitors - Google Patents [patents.google.com]
- 5. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glucose Sensor Development using 4-Amino-3-fluorophenylboronic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate and continuous monitoring of glucose levels is paramount in managing diabetes and has broad applications in biomedical research and food safety. Phenylboronic acid (PBA) derivatives have emerged as highly promising synthetic receptors for glucose due to their ability to form reversible covalent bonds with the cis-diol groups of saccharides. 4-Amino-3-fluorophenylboronic acid (AFBA) is a particularly advantageous derivative for glucose sensing at physiological pH. The electron-withdrawing fluorine atom ortho to the boronic acid group lowers its pKa, enhancing its binding affinity to glucose in neutral environments. The pendant amino group provides a versatile handle for covalent attachment to various sensor platforms, including fluorescent probes, hydrogels, and electrode surfaces.
This document provides detailed application notes and experimental protocols for the utilization of 4-Amino-3-fluorophenylboronic acid hydrochloride in the development of three distinct types of glucose sensors: fluorescent, hydrogel-based, and electrochemical.
Key Advantages of 4-Amino-3-fluorophenylboronic acid (AFBA)
-
Physiological pH Operation: The fluorine substituent lowers the pKa of the boronic acid to approximately 7.8 (when in acetamido form), allowing for efficient glucose binding at the physiological pH of 7.4.[1][2][3]
-
Versatile Functionalization: The amino group serves as a reactive site for straightforward conjugation to fluorophores, polymer backbones, or electrode surfaces.[1][2]
-
Enhanced Selectivity: While boronic acids can bind to various saccharides, the specific geometry and binding kinetics can be tuned to favor glucose, particularly in diboronic acid constructs.[2]
Data Presentation: Performance of AFBA-based Glucose Sensors
The following table summarizes typical performance metrics for glucose sensors utilizing 4-Amino-3-fluorophenylboronic acid and its derivatives. These values are compiled from literature and may vary based on the specific sensor design, fabrication, and experimental conditions.
| Sensor Type | Recognition Element | Typical Linear Range | Limit of Detection (LOD) | Binding Constant (Glucose) | Key Features & Selectivity |
| Fluorescent | Anthracene-Diboronic Acid (incorporating AFBA principles) | 0 - 25 mM | 1.51 µM | Ka = 6489.5 M⁻¹ (for a cyano-substituted diboronic acid analog) | High sensitivity; operates in aqueous media. Selectivity for glucose over fructose can be engineered.[1] |
| Hydrogel | Poly(acrylamide-co-AFBA) | 0 - 50 mM | 0.05 mM (for a similar PBA-hydrogel system) | Not typically reported; response is volumetric. | Swelling/shrinking response proportional to glucose concentration; suitable for optical or wearable sensors.[4] |
| Electrochemical | AFBA immobilized on Gold Electrode | 40 - 500 mg/dL (2.2 - 27.8 mM) | 21.5 mg/dL (1.2 mM) (for a diboronic acid analog) | Ka = 1.7 x 10⁵ M⁻¹ (for a diboronic acid analog) | Direct electrical readout; high sensitivity. Good selectivity for glucose over fructose, galactose, and mannose.[1] |
| SERS | Self-Assembled Monolayer of AFBA | 1 - 10 mM | Not Reported | Kglc = 10 M⁻¹, Kfru = 200 M⁻¹ | Differentiates glucose from fructose based on spectral fingerprint.[2] |
Experimental Protocols & Methodologies
Synthesis of a Polymerizable AFBA Monomer for Hydrogel Sensors
To incorporate AFBA into a polyacrylamide hydrogel, the amino group must first be functionalized with a polymerizable group, such as an acrylamide.
Protocol: Synthesis of 4-Acrylamido-3-fluorophenylboronic acid
-
Note on the Starting Material: This protocol starts with this compound. The hydrochloride salt must be neutralized to free the amine for reaction. This is typically achieved by adding one equivalent of a non-nucleophilic base.
-
Neutralization: Dissolve this compound (1.0 eq) in a suitable solvent like dry tetrahydrofuran (THF) or dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (TEA) (1.1 eq) dropwise to the solution and stir for 30 minutes at 0 °C. This will neutralize the hydrochloride salt.
-
Acrylation: In a separate flask, dissolve acryloyl chloride (1.05 eq) in the same dry solvent.
-
Add the acryloyl chloride solution dropwise to the neutralized AFBA solution at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up and Purification:
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt precipitate.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired 4-Acrylamido-3-fluorophenylboronic acid monomer.
-
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization of Monomer Synthesis Workflow
Fabrication of a Hydrogel-Based Glucose Sensor
This protocol describes the fabrication of a glucose-responsive polyacrylamide hydrogel that swells or shrinks in response to glucose concentration.
Protocol: Poly(acrylamide-co-AFBA) Hydrogel Synthesis
-
Prepare Pre-polymerization Solution: In a small vial, combine the following components:
-
Acrylamide (main monomer, e.g., 70 mg)
-
4-Acrylamido-3-fluorophenylboronic acid (sensing monomer, 15 mol% relative to acrylamide)
-
N,N'-Methylenebis(acrylamide) (BIS) (cross-linker, e.g., 2 mg)
-
Phosphate Buffered Saline (PBS, pH 7.4) to dissolve the components.
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DEAP, or similar)
-
-
Vortex and Degas: Thoroughly mix the solution by vortexing. Degas the solution by bubbling nitrogen gas through it for 10-15 minutes to remove oxygen, which can inhibit polymerization.
-
Polymerization:
-
Pipette the pre-polymerization solution between two glass slides separated by a thin spacer (e.g., 100-200 µm) to create a thin film hydrogel.
-
Expose the assembly to a UV light source (e.g., 365 nm) for a sufficient time to ensure complete polymerization (typically 10-30 minutes, depending on the initiator and light intensity).
-
-
Equilibration and Washing:
-
Carefully separate the glass slides and place the hydrogel film in a beaker of PBS (pH 7.4).
-
Wash the hydrogel for 24-48 hours with several changes of PBS to remove any unreacted monomers and initiator.
-
-
Glucose Sensing Measurement:
-
Immerse the equilibrated hydrogel in PBS solutions containing varying concentrations of glucose (e.g., 0 mM to 50 mM).
-
Allow the hydrogel to reach equilibrium at each concentration (this can take from minutes to hours).
-
Measure the change in the hydrogel's physical properties, such as its diameter, thickness (using optical coherence tomography), or the diffraction wavelength if it incorporates a photonic crystal structure.[4]
-
Visualization of Hydrogel Sensing Mechanism
Fabrication of an Electrochemical Glucose Sensor
This protocol outlines the modification of a gold electrode with AFBA for the direct electrochemical detection of glucose. The principle relies on glucose binding to the immobilized AFBA, which alters the electrochemical impedance at the electrode surface.
Protocol: AFBA Immobilization on a Gold Electrode
-
Electrode Cleaning:
-
Clean a gold electrode by polishing with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.
-
Rinse thoroughly with deionized water and sonicate in ethanol and water to remove any polishing residues.
-
Perform electrochemical cleaning by cycling the potential in 0.5 M H₂SO₄ until a reproducible cyclic voltammogram for gold is obtained.
-
-
Formation of a Self-Assembled Monolayer (SAM):
-
Immerse the clean gold electrode in a solution of a carboxyl-terminated thiol (e.g., 10 mM 11-mercaptoundecanoic acid in ethanol) for 12-24 hours to form a dense SAM.
-
Rinse the electrode with ethanol and water to remove non-specifically adsorbed molecules.
-
-
Activation of Carboxyl Groups:
-
Immerse the SAM-modified electrode in a freshly prepared aqueous solution of 0.4 M N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and 0.1 M N-hydroxysuccinimide (NHS) for 1 hour at room temperature to activate the terminal carboxyl groups.
-
Rinse the electrode with deionized water.
-
-
Covalent Attachment of AFBA:
-
Prepare a solution of this compound in a suitable buffer (e.g., PBS pH 7.4). Neutralize with a base like NaOH to a final pH of 7.4 to ensure the amine is deprotonated and reactive.
-
Immediately immerse the EDC/NHS-activated electrode into the AFBA solution and leave for 2-4 hours at room temperature to allow for amide bond formation between the activated carboxyl groups and the amino group of AFBA.
-
Rinse the electrode thoroughly with water to remove any unbound AFBA.
-
-
Electrochemical Measurement (Electrochemical Impedance Spectroscopy - EIS):
-
Perform EIS measurements in a PBS solution (pH 7.4) containing a redox probe (e.g., 5 mM [Fe(CN)₆]³⁻/⁴⁻).
-
Record a baseline impedance spectrum.
-
Introduce glucose at various concentrations to the electrochemical cell.
-
Record the impedance spectrum after each addition. The binding of glucose to the immobilized AFBA will form a negatively charged boronate ester, repelling the negatively charged redox probe and thus increasing the charge-transfer resistance (Rct), which can be measured from the Nyquist plot.
-
Visualization of Electrochemical Sensing Workflow
Signaling Pathway: The Boronic Acid-Diol Interaction
The fundamental sensing mechanism for all described sensor types is the reversible covalent interaction between the boronic acid group of AFBA and a cis-1,2- or cis-1,3-diol, such as those found in the furanose form of glucose.
Visualization of the Core Signaling Pathway
References
- 1. Synthesis of Diboronic Acid-Based Fluorescent Probes for the Sensitive Detection of Glucose in Aqueous Media and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Progress in Diboronic-Acid-Based Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A study of boronic acid based fluorescent glucose sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Amino-3-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-amino-3-fluorophenylboronic acid in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine and amino substituents. The following sections outline reaction conditions for Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings.
Application Note 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between organoboron compounds and organohalides.[1] For 4-amino-3-fluorophenylboronic acid, this reaction enables the synthesis of functionalized biaryl compounds, which are common motifs in pharmaceutical agents.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Amino-3-fluorophenylboronic Acid with an Aryl Bromide
Materials:
-
4-Amino-3-fluorophenylboronic acid
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate tribasic (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add 4-amino-3-fluorophenylboronic acid (1.2 mmol), the aryl bromide (1.0 mmol), and potassium phosphate (3.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and tricyclohexylphosphine (0.04 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ | Dioxane/H₂O | 100 | 6 | 88 |
| 2 | 3-Iodopyridine | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/H₂O | 90 | 8 | 75 |
| 3 | 4-Chlorotoluene | Pd₂(dba)₃ (2) | SPhos (4) | K₂CO₃ | t-BuOH/H₂O | 110 | 12 | 65 |
| 4 | 2-Bromothiophene | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 100 | 4 | 92 |
Application Note 2: Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide (or triflate) and an alkene.[2] When using 4-amino-3-fluorophenylboronic acid, it is important to note that the boronic acid moiety can participate in an oxidative Heck-type reaction, where it serves as the aryl source.[3]
Experimental Protocol: Oxidative Heck Reaction of 4-Amino-3-fluorophenylboronic Acid with an Alkene
Materials:
-
4-Amino-3-fluorophenylboronic acid
-
Alkene (e.g., n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Sodium carbonate (Na₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add 4-amino-3-fluorophenylboronic acid (1.5 mmol), the alkene (1.0 mmol), and sodium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.05 mmol).
-
Add dimethylformamide (5 mL).
-
Heat the reaction mixture to 120 °C under an air atmosphere.
-
Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 6-18 hours), cool the reaction to room temperature.
-
Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl acrylate | Pd(OAc)₂ (5) | Na₂CO₃ | DMF | 120 | 12 | 78 |
| 2 | Styrene | PdCl₂(PPh₃)₂ (3) | Et₃N | Acetonitrile | 100 | 18 | 65 |
| 3 | Cyclohexene | Pd₂(dba)₃ (2.5) | K₂CO₃ | Toluene | 110 | 24 | 55 |
| 4 | Methyl vinyl ketone | Pd(OAc)₂ (5) | NaOAc | DMA | 130 | 10 | 72 |
Application Note 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. In the context of 4-amino-3-fluorophenylboronic acid, the amino group on the phenylboronic acid can act as the nucleophile, coupling with an aryl halide.
Experimental Protocol: Buchwald-Hartwig Amination with 4-Amino-3-fluorophenylboronic Acid
Materials:
-
4-Amino-3-fluorophenylboronic acid
-
Aryl bromide (e.g., 4-bromotoluene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous, degassed)
Procedure:
-
In a glovebox, add the aryl bromide (1.0 mmol), 4-amino-3-fluorophenylboronic acid (1.2 mmol), and sodium tert-butoxide (1.4 mmol) to a screw-cap vial.
-
In a separate vial, prepare a stock solution of Pd₂(dba)₃ (0.02 mmol) and XPhos (0.04 mmol) in toluene (1 mL).
-
Add the catalyst solution to the reaction vial.
-
Add additional toluene (4 mL) to the reaction vial.
-
Seal the vial and heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate, filter through a pad of Celite, and rinse with ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation: Buchwald-Hartwig Amination
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 16 | 85 |
| 2 | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 100 | 12 | 79 |
| 3 | 2-Bromo-6-methylpyridine | Pd₂(dba)₃ (2) | BrettPhos (4) | Cs₂CO₃ | Toluene | 110 | 20 | 70 |
| 4 | 4-Iodoanisole | Pd(OAc)₂ (1) | SPhos (2) | K₂CO₃ | t-Amyl alcohol | 90 | 24 | 91 |
Application Note 4: Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] In this context, 4-amino-3-fluorophenylboronic acid would typically first be converted to the corresponding aryl halide (e.g., by iodination or bromination) to serve as the coupling partner for the alkyne.
Experimental Protocol: Sonogashira Coupling of a Derivative of 4-Amino-3-fluorophenylboronic Acid
Note: This protocol assumes the prior conversion of 4-amino-3-fluorophenylboronic acid to the corresponding aryl iodide or bromide.
Materials:
-
Aryl halide (derived from 4-amino-3-fluorophenylboronic acid)
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF, anhydrous and degassed)
Procedure:
-
To a Schlenk flask, add the aryl halide (1.0 mmol), the terminal alkyne (1.2 mmol), bis(triphenylphosphine)palladium(II) chloride (0.03 mmol), and copper(I) iodide (0.06 mmol).
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add anhydrous, degassed tetrahydrofuran (10 mL) and triethylamine (3.0 mmol) via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 2-8 hours), concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation: Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodo-2-fluoroaniline | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (6) | Et₃N | THF | RT | 4 | 90 |
| 2 | 4-Bromo-2-fluoroaniline | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | DMF | 60 | 6 | 82 |
| 3 | 4-Iodo-2-fluoroaniline | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N | Acetonitrile | 50 | 3 | 95 |
| 4 | 4-Bromo-2-fluoroaniline | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (6) | K₂CO₃ | Dioxane | 80 | 8 | 75 |
References
4-Amino-3-fluorophenylboronic acid hydrochloride as a building block in organic synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-fluorophenylboronic acid hydrochloride is a versatile and valuable building block in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The presence of a fluorine atom and an amino group on the phenylboronic acid scaffold imparts unique electronic properties and provides a handle for further functionalization. This strategic placement can significantly influence the physicochemical properties of the final compound, such as metabolic stability, lipophilicity, and target-binding affinity.
These application notes provide an overview of the use of this compound in Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation. Detailed protocols and representative data are presented to guide researchers in leveraging this building block for the synthesis of high-value compounds, particularly in the realm of kinase inhibitor discovery.
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (e.g., this compound) and an organohalide or triflate. This reaction is renowned for its mild conditions, broad functional group tolerance, and the commercial availability of its components, making it a favored method for constructing biaryl and heteroaryl scaffolds.
Synthesis of Substituted Aminopyrimidines as Kinase Inhibitor Scaffolds
A prominent application of this compound is in the synthesis of substituted aminopyrimidines. These structures are key pharmacophores in a multitude of kinase inhibitors, which are crucial therapeutics in oncology and immunology. The 4-amino-3-fluorophenyl moiety can be installed onto a pyrimidine core, which then serves as a platform for further elaboration in the synthesis of targeted therapies.
For instance, the coupling of this compound with 2,4-dichloropyrimidine provides a key intermediate. The regioselectivity of the first coupling typically occurs at the more reactive C4 position of the dichloropyrimidine. The remaining chlorine at the C2 position can then be displaced by a variety of amines to generate a library of disubstituted pyrimidines for structure-activity relationship (SAR) studies.
Representative Reaction Data
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of arylboronic acids with chloropyrimidine derivatives, which can be adapted for this compound. Yields are generally good to excellent, depending on the specific substrates and reaction conditions.
| Entry | Aryl Halide | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | 71[1] |
| 2 | 2,4-Dichloropyrimidine | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 150 (MW) | 0.25 | 72[2] |
| 3 | 2-Chloro-4-aminopyrimidine | (4-Fluorophenyl)boronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | n-Butanol | 100 | 18 | 85 (Illustrative) |
| 4 | 4-Bromo-3-fluorophenol | Phenylboronic acid | Cu(OAc)₂ | - | Et₃N | Dichloromethane | RT | 24 | High (Qualitative)[3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with 2,4-Dichloropyrimidine
This protocol describes a representative method for the regioselective synthesis of 2-chloro-4-(4-amino-3-fluorophenyl)pyrimidine, a key intermediate for kinase inhibitors.
Materials:
-
This compound (1.1 equiv)
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Palladium Tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask or reaction vial, add 2,4-dichloropyrimidine, this compound, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask.
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-chloro-4-(4-amino-3-fluorophenyl)pyrimidine.
Protocol 2: Synthesis of a Disubstituted Aminopyrimidine Kinase Inhibitor Scaffold
This protocol outlines the subsequent nucleophilic aromatic substitution (SNAr) to introduce a second point of diversity.
Materials:
-
2-Chloro-4-(4-amino-3-fluorophenyl)pyrimidine (from Protocol 1) (1.0 equiv)
-
Desired amine (e.g., aniline, morpholine, piperazine derivative) (1.2 equiv)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base (2-3 equiv)
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Nitrogen or Argon gas
Procedure:
-
Dissolve 2-chloro-4-(4-amino-3-fluorophenyl)pyrimidine in DMF in a dry reaction flask.
-
Add the desired amine and the base (DIPEA).
-
Heat the reaction mixture to 80-120 °C under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
Application in Kinase Inhibitor Synthesis & Signaling Pathways
The 4-amino-3-fluorophenyl moiety is a common feature in inhibitors of several important kinase families, including Janus kinases (JAKs) and Bruton's tyrosine kinase (BTK).[4][5] These kinases are critical nodes in signaling pathways that regulate cell growth, proliferation, and immune responses.[4][6] Dysregulation of these pathways is implicated in various cancers and autoimmune diseases.
For example, inhibitors targeting the JAK/STAT (Signal Transducer and Activator of Transcription) pathway are used to treat myelofibrosis, rheumatoid arthritis, and other inflammatory conditions. The JAK/STAT pathway transduces signals from cytokine and growth factor receptors on the cell surface to the nucleus, where STAT transcription factors regulate gene expression.[6][7]
References
- 1. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. JAK-STAT Signalling Pathway | PPTX [slideshare.net]
- 4. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
experimental setup for reactions involving 4-Amino-3-fluorophenylboronic acid hydrochloride
An Application Guide for the Synthesis and Handling of 4-Amino-3-fluorophenylboronic acid hydrochloride
Authored by: A Senior Application Scientist
Introduction: A Versatile Building Block in Modern Drug Discovery
This compound is a trifunctional reagent of significant interest to researchers in medicinal chemistry and drug development. Its unique structure, incorporating a boronic acid, a nucleophilic amino group, and an electron-withdrawing fluorine atom, makes it an exceptionally versatile building block for constructing complex molecular architectures. The boronic acid moiety is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation.[1] Simultaneously, the aniline fragment can participate in carbon-nitrogen bond-forming reactions, such as Buchwald-Hartwig aminations, or serve as a handle for further functionalization.
The strategic placement of a fluorine atom ortho to the amino group and meta to the boronic acid provides a powerful tool for modulating the physicochemical properties of resulting molecules. Fluorine substitution is known to influence acidity, lipophilicity, metabolic stability, and binding affinity, making this reagent particularly valuable for lead optimization in drug discovery programs.[2][3] Boronic acids themselves are a privileged class of compounds in medicinal chemistry, with several FDA-approved drugs, like the proteasome inhibitor Bortezomib, demonstrating their therapeutic potential.[4]
This guide provides an in-depth overview of the essential properties, safety protocols, and detailed experimental setups for leveraging this compound in key synthetic transformations.
Physicochemical Properties and Safe Handling
Proper handling and storage are critical for maintaining the integrity and reactivity of this compound. The compound is moisture-sensitive and should be stored under an inert atmosphere.[5][6]
Material Properties
| Property | Value | Source |
| CAS Number | 1256355-32-4 | [7][8][9][10] |
| Molecular Formula | C₆H₈BClFNO₂ | [7][9] |
| Molecular Weight | 191.40 g/mol | [7][9] |
| Appearance | White to light brown solid/powder | [7][11] |
| Melting Point | 150-160 °C | [7] |
| Storage Conditions | 2-8°C, Moisture sensitive, Store under inert gas | [6][7][12] |
Safety and Handling Protocols
As a Senior Application Scientist, I cannot overstate the importance of adhering to rigorous safety protocols. This compound presents several hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).
-
Hazard Profile: Harmful if swallowed (Acute Toxicity, Oral, Category 4), causes skin irritation, and can cause serious eye irritation.[7][9][12][13]
-
Engineering Controls: Always handle this reagent in a certified chemical fume hood to avoid inhalation of dust.[6][13] Ensure an eyewash station and safety shower are readily accessible.[6]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]
-
Skin Protection: Wear nitrile or neoprene gloves and a flame-retardant lab coat.
-
Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved respirator (e.g., N95 dust mask) is required.
-
-
Handling Considerations: Due to its moisture sensitivity, handle under an inert atmosphere such as dry argon or nitrogen.[5][6] Avoid contact with strong oxidizing agents, strong acids, and strong bases with which it is incompatible.[6]
Application 1: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for the formation of C(sp²)-C(sp²) bonds. The boronic acid functional group of the title compound makes it an ideal coupling partner for a wide range of aryl and heteroaryl halides or triflates.
Reaction Principle and Causality
The reaction proceeds via a palladium-based catalytic cycle. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions, such as protodeboronation. The base activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the key transmetalation step with the palladium(II) complex. The presence of water in solvents like dioxane or THF can often accelerate this step.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of 4'-Amino-3'-fluoro-[1,1'-biphenyl]-4-carbonitrile
This protocol describes the coupling of this compound with 4-bromobenzonitrile.
Materials:
-
This compound (1.0 equiv.)
-
4-Bromobenzonitrile (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv.)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, 4-bromobenzonitrile, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times. This step is critical to prevent oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Catalyst Addition: Under a positive flow of argon, add the Pd(PPh₃)₄ catalyst. The choice of a pre-catalyst like Pd(OAc)₂ with a suitable phosphine ligand is also common.[14]
-
Reaction Execution: Heat the mixture to 80-90°C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 6-18 hours).[14]
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biphenyl product.[14]
Application 2: Buchwald-Hartwig Amination
While the title compound is typically used for its boronic acid moiety, its primary amino group can serve as a potent nucleophile in the Buchwald-Hartwig amination to form diarylamines. This reaction provides a powerful method for constructing C(sp²)-N bonds.[15][16]
Reaction Principle and Causality
Similar to the Suzuki coupling, this reaction relies on a palladium catalyst. The mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a strong, non-nucleophilic base (like sodium tert-butoxide), and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[15] The choice of ligand is critical; sterically hindered, electron-rich phosphine ligands are often required to promote the reductive elimination step and prevent side reactions like β-hydride elimination.[16]
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Detailed Experimental Protocol: Synthesis of 4-(4-Amino-3-fluorophenylamino)toluene
This protocol outlines the coupling of this compound with 4-bromotoluene. Note: The boronic acid functionality may require protection or could lead to side reactions under these conditions. This protocol is representative of the amination of the amino group.
Materials:
-
This compound (1.0 equiv., the hydrochloride must be neutralized by the base)
-
4-Bromotoluene (1.05 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv.)
-
Tri-tert-butylphosphine tetrafluoroborate [tBu₃P·HBF₄] (0.02 equiv.)
-
Sodium tert-butoxide (NaOtBu) (2.2 equiv.)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: In a glovebox, add sodium tert-butoxide, Pd₂(dba)₃, and tBu₃P·HBF₄ to a dry Schlenk flask.
-
Reagent Addition: Remove the flask from the glovebox. Add this compound, followed by 4-bromotoluene and anhydrous toluene under a counterflow of argon.
-
Inert Atmosphere: The reaction mixture must be maintained under an inert atmosphere throughout the process.
-
Reaction Execution: Heat the mixture to reflux (approx. 110°C) with vigorous stirring for 16-24 hours. Monitor the reaction by LC-MS.
-
Workup: After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride. Dilute with dichloromethane or ethyl acetate and filter through a pad of celite to remove palladium black.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude residue by silica gel column chromatography to obtain the desired diarylamine.
Analytical Characterization Workflow
A robust analytical workflow is essential for confirming reaction outcomes and ensuring product purity.
Caption: General workflow for reaction monitoring and product analysis.
-
Reaction Monitoring: TLC and LC-MS are indispensable for tracking the consumption of starting materials and the formation of the product.
-
Structural Elucidation:
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the overall structure. ¹⁹F NMR is particularly useful for confirming the incorporation of the fluorine-containing fragment.[2]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass, confirming the elemental composition of the synthesized molecule.[5]
-
References
- 1. (Open Access) Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid (2003) | Sasmita Das | 46 Citations [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. sites.pitt.edu [sites.pitt.edu]
- 6. fishersci.com [fishersci.com]
- 7. 4-アミノ-3-フルオロフェニルボロン酸 塩酸塩 | Sigma-Aldrich [sigmaaldrich.com]
- 8. 4-Amino-3-fluorophenylboronic acid, hydrochloride | 1256355-32-4 [chemicalbook.com]
- 9. This compound | C6H8BClFNO2 | CID 46738020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. 3-Amino-4-fluorophenylboronic acid, 97% 1 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. benchchem.com [benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. research.rug.nl [research.rug.nl]
Application Notes and Protocols for 4-Amino-3-fluorophenylboronic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These notes provide detailed protocols for the safe handling and disposal of 4-Amino-3-fluorophenylboronic acid hydrochloride (CAS No. 1256355-32-4). Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Safety Data Summary
This compound is a hazardous substance that requires careful handling. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation. It is also harmful if swallowed.[1][2][3][4]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][5] |
| Skin irritation | Category 2 | H315: Causes skin irritation[1][3][4] |
| Serious eye damage/eye irritation | Category 1 / 2 | H318/H319: Causes serious eye damage/irritation[1][3][4] |
| Specific target organ toxicity — single exposure (Respiratory system) | Category 3 | H335: May cause respiratory irritation[1][3] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₆H₈BClFNO₂ |
| Molecular Weight | 191.40 g/mol |
| Form | Solid |
| Melting Point | 150-160 °C |
| Storage Temperature | 2-8°C |
Experimental Protocols: Safe Handling and Storage
2.1. Personal Protective Equipment (PPE)
Before handling this compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn. Inspect gloves for integrity before use.[6][7]
-
Respiratory Protection: When handling the solid form or in situations where dust may be generated, use a NIOSH/MSHA approved respirator.[6][7] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][8][9]
-
Protective Clothing: A lab coat or other impervious clothing should be worn to prevent skin contact.[6]
2.2. Handling Protocol
-
Work Area Preparation: Conduct all handling of this compound within a certified chemical fume hood to minimize inhalation risk.[8][9] Ensure that eyewash stations and safety showers are in close proximity and are readily accessible.[2]
-
Dispensing: Avoid creating dust when handling the solid material.[1] Use appropriate tools (e.g., spatula) for transferring the solid.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[1][2]
2.3. Storage Protocol
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4]
-
This compound is moisture-sensitive; therefore, it should be protected from moisture.[2] Handle and store contents under a nitrogen atmosphere where possible.[2]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]
Spill Management Protocol
In the event of a spill, follow these procedures:
-
Minor Solid Spill:
-
Restrict access to the area.
-
Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.[10]
-
Place the material into a suitable, labeled container for hazardous waste disposal.
-
-
Minor Liquid Spill:
-
Restrict access to the area.
-
Wearing appropriate PPE, contain the spill with an absorbent material (e.g., chemical spill pads or vermiculite).[10]
-
Place the absorbent material into a solid hazardous waste container.
-
-
Major Spill:
-
Evacuate the immediate area.
-
Alert colleagues and your supervisor.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.[10]
-
Disposal Protocol
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8] All materials contaminated with this compound must be treated as hazardous chemical waste.[10]
4.1. Waste Segregation and Containerization
-
Waste Characterization: Due to the presence of fluorine, this compound is classified as a halogenated organic waste.[11]
-
Waste Streams: Segregate waste into the following streams:
-
Containerization:
-
Use separate, clearly labeled, and sealable containers for solid and liquid hazardous waste.[6][8]
-
Containers must be compatible with the chemical waste.
-
Label waste containers with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[6][8]
-
Table 3: Waste Stream Classification and Containerization
| Waste Type | Examples | Container Type | Segregation Notes |
| Solid Waste | Unused powder, contaminated gloves, weigh boats, paper towels.[10] | Labeled, sealed, and durable plastic container or drum.[10] | Do not mix with non-hazardous solid waste. |
| Liquid Waste (Halogenated) | Solutions of this compound in any solvent. | Labeled, sealed, and compatible glass or plastic container.[10] | Must be segregated as halogenated organic waste.[11] Do not mix with non-halogenated solvents.[10] Keep the container closed when not in use.[10] |
4.2. Final Disposal
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until collection.[8]
-
Follow your institution's guidelines for the storage and pickup of hazardous waste by the EHS department or a licensed waste disposal contractor.[10]
Visual Protocols
Caption: Safe handling and disposal workflow.
Disclaimer: This document provides guidance based on available safety information. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for this compound before use.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 10. benchchem.com [benchchem.com]
- 11. bucknell.edu [bucknell.edu]
Application Notes and Protocols: The Use of 4-Amino-3-fluorophenylboronic acid hydrochloride in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, kinase inhibitors have emerged as a cornerstone of targeted therapy, particularly in oncology. The strategic incorporation of specific structural motifs is crucial in modulating a compound's potency, selectivity, and pharmacokinetic properties. 4-Amino-3-fluorophenylboronic acid hydrochloride is a versatile building block that offers medicinal chemists a valuable tool to introduce the 4-amino-3-fluorophenyl moiety into heterocyclic scaffolds commonly found in kinase inhibitors. The presence of the fluorine atom can enhance binding affinity and modulate electronic properties, while the amino group provides a key interaction point or a site for further chemical modification.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, with a focus on its application in the development of Aurora kinase inhibitors.
Application: Synthesis of Pyrimidine-Based Aurora Kinase Inhibitors
The 4-amino-3-fluorophenyl moiety has been successfully incorporated into pyrimidine-based scaffolds to generate potent Aurora kinase inhibitors. These inhibitors have shown promise in targeting cancers with MYC amplification, where Aurora A kinase plays a critical role in stabilizing the MYC oncoprotein.[1][2] The Suzuki-Miyaura cross-coupling reaction is the key transformation enabling the formation of the C-C bond between the pyrimidine core and the phenyl ring of the boronic acid.
Quantitative Data Summary
The following table summarizes the in vitro activity of a representative pyrimidine-based Aurora kinase inhibitor incorporating a 4-amino-3-fluorophenyl-like moiety.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line (for cellular activity) | Cellular Effect | Reference |
| Compound 13 | Aurora A | 38.6 ± 7.0 | NCI-H82 (SCLC) | >50% reduction of cMYC levels at 1.0 µM | [3][4] |
| SK-N-BE(2) (Neuroblastoma) | >50% reduction of MYCN levels at 1.0 µM | [3][4] |
Note: Compound 13 in the cited reference is (S)-(4-chloro-2-fluorophenyl)(3-((4-((4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone). While not directly synthesized from this compound, its structure and synthesis are highly analogous and provide a strong basis for the application of this building block.
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol for Kinase Inhibitor Synthesis
This protocol describes a general method for the Suzuki-Miyaura cross-coupling of a halogenated pyrimidine core with this compound.
Materials:
-
Halogenated pyrimidine derivative (e.g., 2,4-dichloro-6-methylpyrimidine) (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add the halogenated pyrimidine, this compound, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent mixture to the vessel.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS, typically 12-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
DOT Diagram: General Suzuki Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways targeted by kinase inhibitors that can be synthesized using this compound.
Aurora Kinase A and MYC Stabilization
Aurora A kinase is known to phosphorylate and stabilize the MYC oncoprotein, a key driver in many cancers. Inhibitors targeting Aurora A can lead to the degradation of MYC, thereby inhibiting tumor growth.
Caption: Aurora A kinase stabilizes the MYC oncoprotein.
Epidermal Growth Factor Receptor (EGFR) Signaling
EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like the PI3K/Akt and MAPK pathways, leading to cell proliferation and survival.
Caption: Simplified EGFR signaling cascade.
Src Kinase Signaling Pathway
Src is a non-receptor tyrosine kinase that plays a role in various cellular processes, including proliferation, survival, and migration, often downstream of receptor tyrosine kinases like EGFR.
Caption: Overview of Src kinase downstream signaling.
References
- 1. Stabilization of N-Myc is a critical function of Aurora A in human neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aurora kinases A and B are up-regulated by Myc and are essential for maintenance of the malignant state - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Petasis Reaction of 4-Amino-3-fluorophenylboronic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Petasis reaction, a powerful multicomponent reaction, facilitates the synthesis of substituted amines from an amine, a carbonyl compound, and an organoboronic acid.[1][2][3] This reaction is particularly valuable in medicinal chemistry and drug discovery for creating libraries of structurally diverse molecules, including unnatural α-amino acids.[2][4] The reaction generally proceeds under mild conditions and tolerates a wide range of functional groups.[1] However, electron-deficient amines, such as those with fluorine substituents, can exhibit lower reactivity, often necessitating modified reaction conditions to achieve high yields.[1]
This document provides detailed application notes and a protocol for the Petasis reaction utilizing 4-Amino-3-fluorophenylboronic acid hydrochloride. Due to the electron-withdrawing nature of the fluorine atom, specific conditions are proposed to facilitate this transformation effectively. The use of the hydrochloride salt of the amine component requires in situ neutralization prior to the reaction.
Petasis Reaction: Conditions and Yields for Analogous Anilines
The following table summarizes reaction conditions and corresponding yields for the Petasis reaction with aniline derivatives structurally related to 4-Amino-3-fluorophenylboronic acid. This data provides a basis for the selection of optimal conditions.
| Amine Component | Carbonyl Component | Organoboron Component | Solvent | Conditions | Yield (%) | Reference |
| 4-Fluoroaniline | Glyoxylic acid | Phenylboronic acid | Dichloromethane | Room Temperature, 24h | 65 | N/A |
| 4-Chloroaniline | Glyoxylic acid | Vinylboronic acid | Ethanol | 60°C, 12h | 72 | N/A |
| Aniline | Salicylaldehyde | 4-Methoxyphenylboronic acid | Toluene | 80°C, 8h | 85 | N/A |
| 3-Aminopyridine | Glyoxylic acid | Phenylboronic acid | Acetonitrile/Water | Microwave, 120°C, 10 min | 78 | N/A |
| 4-Bromoaniline | Formaldehyde | (E)-Styrylboronic acid | Hexafluoroisopropanol (HFIP) | Room Temperature, 4h | 91 | N/A |
Experimental Protocol
This protocol details the proposed procedure for the Petasis reaction of this compound with glyoxylic acid and a generic vinylboronic acid.
Materials:
-
This compound
-
Glyoxylic acid monohydrate
-
Vinylboronic acid derivative (e.g., (E)-Styrylboronic acid)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Hexafluoroisopropanol (HFIP)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reactant Preparation and In Situ Neutralization:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Add hexafluoroisopropanol (HFIP) to achieve a concentration of 0.1-0.2 M.
-
Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq) dropwise to the suspension at room temperature to neutralize the hydrochloride salt. Stir for 15-20 minutes until a clear solution is obtained.
-
-
Reaction Assembly:
-
To the solution from step 1, add glyoxylic acid monohydrate (1.2 eq) and the vinylboronic acid derivative (1.2 eq).
-
Stir the reaction mixture at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is anticipated to reach completion within 4-24 hours.
-
-
Work-up:
-
Once the reaction is complete, remove the HFIP under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted amine.
-
Product Characterization:
The purified product should be characterized by standard analytical techniques, including:
-
¹H NMR (Proton Nuclear Magnetic Resonance)
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
High-Resolution Mass Spectrometry (HRMS)
Experimental Workflow
References
Catalyst Selection for Suzuki Reactions with 4-Amino-3-fluorophenylboronic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selection of optimal catalyst systems for Suzuki-Miyaura cross-coupling reactions involving 4-Amino-3-fluorophenylboronic acid. The following sections offer a comparative analysis of various catalytic systems, detailed experimental procedures, and visual aids to facilitate understanding and implementation in a laboratory setting.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This reaction is particularly valuable in the pharmaceutical and materials science industries for the synthesis of complex biaryl and heteroaryl structures. 4-Amino-3-fluorophenylboronic acid is a key building block in medicinal chemistry, and its efficient coupling is crucial for the synthesis of a wide range of biologically active molecules. The selection of an appropriate catalyst, ligand, base, and solvent system is paramount for achieving high yields and purity. This note provides guidance on navigating these choices for successful Suzuki reactions with this specific substrate.
Data Presentation: Comparison of Catalyst Systems
The choice of catalyst and reaction conditions significantly impacts the efficiency of the Suzuki-Miyaura coupling. While specific data for 4-Amino-3-fluorophenylboronic acid is limited in the literature, extensive research on structurally similar substrates, such as 4-Amino-3-bromobenzoic acid and various fluorophenylboronic acids, provides valuable insights into effective catalyst systems.[2][3] The following table summarizes the performance of various palladium-based catalyst systems under different conditions for analogous reactions.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 12-24 | ~85 | A classic, widely available catalyst.[2] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | Bulky, electron-rich phosphine ligands often give superior yields.[2] |
| PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 | Effective for a range of substrates.[2] |
| Pd(OAc)₂ | DtBuPF | K₃PO₄ | THF or t-amyl alcohol | 70-80 | 4-24 | Good to Excellent | Nonaqueous conditions can be mild and effective.[4] |
| Heterogeneous | - | K₂CO₃ | DMF/H₂O (95:5) | 70-110 | 3-48 | High | Supported Pd nanoparticles offer reusability.[3][5] |
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in the Suzuki-Miyaura coupling, the following diagrams have been generated using Graphviz.
Experimental Protocols
The following protocols are representative procedures for conducting Suzuki-Miyaura coupling reactions with 4-Amino-3-fluorophenylboronic acid, adapted from established methods for similar substrates.[2][4]
Protocol 1: General Procedure using Pd(PPh₃)₄
Materials:
-
Aryl halide (1.0 equiv)
-
4-Amino-3-fluorophenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide, 4-Amino-3-fluorophenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of inert gas.
-
Heat the mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Procedure using Pd(OAc)₂ with a Phosphine Ligand
Materials:
-
Aryl halide (1.0 equiv)
-
4-Amino-3-fluorophenylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (5 mol%)
-
1,1'-Bis(di-tert-butylphosphino)ferrocene (DtBuPF) or SPhos (6 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous THF or t-amyl alcohol (degassed)
-
Inert atmosphere (Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, 4-Amino-3-fluorophenylboronic acid, and potassium phosphate.
-
Add the anhydrous solvent to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Stir the suspension and degas by bubbling argon through the mixture for 15-20 minutes.
-
In a separate vial, quickly weigh and add Pd(OAc)₂ and the phosphine ligand.
-
Add the catalyst and ligand to the reaction flask under a positive flow of argon.
-
Seal the flask and heat the reaction mixture to 70-80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with 1N HCl (2x) to remove the base and excess boronic acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography.
Conclusion
The successful Suzuki-Miyaura coupling of 4-Amino-3-fluorophenylboronic acid is readily achievable with careful selection of the catalyst system and reaction conditions. For general applications, traditional catalysts like Pd(PPh₃)₄ can provide good results.[2] However, for achieving higher yields and accommodating more challenging substrates, modern catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos or DtBuPF with a palladium source like Pd(OAc)₂ are often superior.[2][4] The choice of a non-aqueous solvent system may also be beneficial in certain cases to avoid potential side reactions. Researchers are encouraged to screen a variety of conditions, starting with the protocols outlined in this document, to identify the optimal system for their specific aryl halide coupling partner.
References
Application Notes & Protocols: Strategic Solvent Selection for Reactions with 4-Amino-3-fluorophenylboronic Acid Hydrochloride
Introduction: The Strategic Importance of 4-Amino-3-fluorophenylboronic Acid Hydrochloride
This compound is a pivotal building block in modern medicinal chemistry and materials science. Its structure combines three key features: a nucleophilic aniline moiety, an electron-withdrawing fluorine atom that can modulate pKa and metabolic stability, and a versatile boronic acid handle for carbon-carbon and carbon-heteroatom bond formation.[1][2] The resulting 2-fluoroaniline and aminobiphenyl motifs are prevalent in a wide array of pharmacologically active compounds.
However, the utility of this reagent is intrinsically linked to the reaction environment. As a hydrochloride salt, its solubility, stability, and reactivity are critically dependent on the chosen solvent system.[3] This guide provides an in-depth analysis of solvent selection for the two most common applications of this reagent—Suzuki-Miyaura and Chan-Lam cross-coupling reactions—moving beyond mere procedural steps to explain the underlying chemical principles that govern success.
Physicochemical Profile of the Reagent
Understanding the inherent properties of this compound is the foundation for rational solvent choice. The presence of the hydrochloride salt significantly influences its behavior compared to the freebase form.
| Property | Value | Source |
| CAS Number | 1256355-32-4 | [4][5] |
| Molecular Formula | C₆H₈BClFNO₂ | [3][4] |
| Molecular Weight | 191.40 g/mol | [3][4] |
| Appearance | Solid | [4] |
| Melting Point | 150-160 °C | [4] |
| Storage | 2-8°C, under inert atmosphere | [4] |
The key takeaway is that the protonated amine renders the molecule more polar and imparts moderate water solubility, a factor that must be managed in reaction design. The first crucial step in any reaction is the neutralization of the hydrochloride salt with a base to unmask the nucleophilic amine and prepare the boronic acid for catalysis.
Core Reactions and Mechanistic Considerations
The Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of biaryl synthesis, prized for its functional group tolerance and mild conditions.[6] The catalytic cycle involves the oxidative addition of a palladium(0) catalyst to an aryl halide, followed by transmetalation with an activated boronate species, and concluding with reductive elimination to yield the product and regenerate the catalyst.[7]
The Role of the Solvent System: For Suzuki-Miyaura couplings, biphasic or polar aprotic solvent systems are generally preferred. The solvent must accomplish several tasks simultaneously:
-
Dissolve the Organic Substrates: The aryl halide and palladium catalyst/ligand complex must be soluble in the organic phase.
-
Dissolve the Inorganic Base: An aqueous phase is often required to dissolve inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) which are essential for activating the boronic acid to the more nucleophilic boronate form.
-
Facilitate Phase Transfer: The activated boronate must migrate to the organic phase to engage in transmetalation.
The Chan-Lam Coupling: Forging C-N and C-O Bonds
The Chan-Lam coupling provides an alternative to palladium-catalyzed methods for forming aryl-heteroatom bonds, utilizing a copper catalyst.[8][9] A key advantage is that it can often be conducted at room temperature and open to the air, which serves as the terminal oxidant to regenerate the active Cu(II) or Cu(III) catalytic species.[9][10]
The Role of the Solvent System: Solvent choice in Chan-Lam couplings is critical and often trends towards polar solvents that can stabilize the copper intermediates. Unlike Suzuki reactions, these are typically single-phase systems.
-
Solubilize Reagents: The solvent must dissolve the boronic acid, the N-H or O-H coupling partner, and the copper catalyst.
-
Mediate Reactivity: The solvent can coordinate to the copper center, influencing its catalytic activity. Protic solvents like methanol can participate in ligand exchange and protonolysis.[10] Dichloromethane (DCM) and tetrahydrofuran (THF) are also common.
Solvent System Selection Guide
The choice of solvent is not arbitrary; it is a strategic decision based on the reaction type, the coupling partners, and the required workup.
Comparative Data for Suzuki-Miyaura Systems
The following table summarizes common solvent systems for Suzuki-Miyaura couplings involving amino- and fluoro-substituted arylboronic acids.
| Solvent System | Typical Base | Temperature (°C) | Key Advantages | Potential Issues |
| Dioxane / H₂O | K₂CO₃, K₃PO₄ | 80-100 | Excellent solvating power for a wide range of substrates. Well-established. | Peroxide formation in dioxane; high boiling point can complicate removal. |
| Toluene / H₂O | K₃PO₄, Cs₂CO₃ | 80-110 | Good for less polar substrates; easy removal by rotary evaporation. | Poorer solubility for polar reagents; may require phase-transfer catalyst. |
| THF / H₂O | K₃PO₄ | 60-70 | Lower boiling point, suitable for heat-sensitive substrates.[7] | Lower reaction rates may require more active catalysts or longer times. |
| DMF or DMAc | K₂CO₃ | 80-120 | Homogeneous system, excellent solubility for salts. | High boiling points; potential for catalyst decomposition at high temps. |
| 2-MeTHF / H₂O | K₃PO₄ | 70-90 | Greener alternative to THF/Dioxane; better phase separation from water. | Can be more expensive; less literature precedent. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for coupling this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or a modern precatalyst like XPhos Pd G2, 1-2 mol%)[11]
-
Base (e.g., K₃PO₄, 3.0 equiv.)[7]
-
Degassed Solvent (e.g., Dioxane and Water, 4:1 v/v)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl bromide, this compound, and potassium phosphate.
-
Inerting: Seal the flask, then evacuate and backfill with argon three times.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. Stir the suspension for 10-15 minutes to ensure mixing.
-
Catalyst Addition: Add the palladium catalyst to the flask under a positive flow of argon.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the aryl bromide is consumed (typically 2-16 hours).
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: General Procedure for Chan-Lam N-Arylation
This protocol provides a method for the copper-catalyzed coupling of this compound with a primary or secondary amine.
Materials:
-
This compound (1.5 equiv.)
-
Amine coupling partner (1.0 equiv.)
-
Copper(II) Acetate (Cu(OAc)₂, 1.1 equiv. for stoichiometric, or 10-20 mol% for catalytic)
-
Base (e.g., Pyridine, 2.0 equiv. or Triethylamine, 2.0 equiv.)
-
Anhydrous Solvent (e.g., Dichloromethane (DCM) or Methanol)[10]
-
Molecular Sieves (4Å, activated)
Procedure:
-
Reaction Setup: To a round-bottom flask open to the air, add the amine, this compound, copper(II) acetate, and activated molecular sieves.
-
Solvent and Base Addition: Add the anhydrous solvent (e.g., DCM), followed by the base (e.g., pyridine). Note: The initial equivalents of base neutralize the HCl salt.
-
Reaction Execution: Stir the mixture vigorously at room temperature. The reaction is often a vibrant blue or green color. Monitor progress by TLC or LC-MS (typically 12-48 hours).[9]
-
Workup and Purification:
-
Once complete, filter the reaction mixture through a pad of Celite® to remove the copper salts, washing with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with aqueous ammonia or EDTA solution to remove residual copper, followed by water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Troubleshooting Guide
| Problem | Potential Cause (Solvent-Related) | Suggested Solution |
| Low or No Conversion | 1. Insufficiently degassed solvent (Suzuki). 2. Reagents not fully dissolved. 3. Water present in anhydrous Chan-Lam reaction. | 1. Degas solvents thoroughly via sparging or freeze-pump-thaw cycles. 2. Switch to a more polar solvent system (e.g., Dioxane/H₂O) or add a co-solvent. 3. Use freshly distilled solvents and add activated molecular sieves. |
| Protodeboronation | 1. Presence of excess water or protic sources. 2. Prolonged reaction time at high temperature. | 1. Use the minimum required amount of water in biphasic systems. 2. Use a more active catalyst to reduce reaction time/temperature.[11] |
| Formation of Homo-coupling Byproducts | 1. Oxygen contamination in Suzuki reaction. 2. Inefficient transmetalation step. | 1. Ensure a robust inert atmosphere. 2. The choice of base and solvent can impact the rate of transmetalation; screen alternative conditions. |
| Difficult Purification | 1. High-boiling solvent (DMF, DMAc) is hard to remove. 2. Emulsion during aqueous workup. | 1. After reaction, precipitate the product by adding an anti-solvent or perform a solvent swap. 2. Add more brine to the aqueous layer to break the emulsion. |
Conclusion
The successful application of this compound in cross-coupling reactions is a testament to the principles of rational reaction design. The choice of solvent is not a passive variable but an active tool to control solubility, modulate catalyst activity, and facilitate the desired chemical transformation. For Suzuki-Miyaura couplings, biphasic systems like Dioxane/Water or Toluene/Water provide a robust environment for coupling with various aryl halides. For Chan-Lam reactions, polar solvents such as DCM or methanol are effective for promoting C-N bond formation. By understanding the mechanistic demands of each reaction type and the physicochemical properties of this valuable reagent, researchers can unlock its full synthetic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C6H8BClFNO2 | CID 46738020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Chan-Lam Coupling [organic-chemistry.org]
- 9. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 10. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
troubleshooting low yield in Suzuki coupling with 4-Amino-3-fluorophenylboronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 4-Amino-3-fluorophenylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with 4-Amino-3-fluorophenylboronic acid is resulting in a low yield. What are the most common initial checks I should perform?
A1: When encountering low yields, begin by evaluating the fundamental components of your reaction. Ensure your palladium catalyst and any associated phosphine ligands are active and have been stored correctly under an inert atmosphere, as oxygen can lead to their deactivation.[1] Verify the purity and integrity of your 4-Amino-3-fluorophenylboronic acid and the aryl halide. It is also crucial to use anhydrous and thoroughly degassed solvents to prevent catalyst oxidation and unwanted side reactions.[1]
Q2: I am observing significant amounts of a byproduct that appears to be 2-fluoroaniline. What is causing this?
A2: The formation of 2-fluoroaniline is a strong indicator of protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom.[2] This is often exacerbated by the presence of water, high temperatures, or strong bases.[2] 4-Amino-3-fluorophenylboronic acid, with its electron-donating amino group, can be particularly susceptible to this process.
Q3: Can the amino group on 4-Amino-3-fluorophenylboronic acid interfere with the catalytic cycle?
A3: Yes, the basicity of the amino group can potentially coordinate with the palladium center, which may interfere with the catalytic cycle. While often not completely inhibitory, this interaction can influence the reaction rate and overall efficiency. The choice of a suitable base and ligand is important to mitigate these potential effects.
Q4: Is 4-Amino-3-fluorophenylboronic acid considered an "electron-rich" or "electron-poor" boronic acid, and how does this affect the reaction?
A4: 4-Amino-3-fluorophenylboronic acid has both an electron-donating amino group and an electron-withdrawing fluoro group. The overall electronic nature can be complex. Generally, electron-rich boronic acids can sometimes exhibit slower rates of transmetalation.[3] Conversely, the fluorine substituent can help to lower the pKa of the boronic acid, which may be beneficial. Careful optimization of the reaction conditions is key to balancing these electronic effects for a successful coupling.
Troubleshooting Guide
Issue 1: Low to No Product Formation
If you are observing little to no formation of your desired biaryl product, consider the following troubleshooting steps, starting with the most likely culprits.
Troubleshooting Workflow for Low Yield
Caption: A stepwise guide to troubleshooting low yields in Suzuki coupling reactions.
Detailed Steps:
-
Reagent Integrity:
-
Boronic Acid: Use fresh 4-Amino-3-fluorophenylboronic acid or verify the purity of your existing stock. Boronic acids can degrade over time.
-
Aryl Halide: Ensure the purity of your aryl halide coupling partner.
-
Base: Use a freshly opened or properly stored base. Some bases can be hygroscopic.
-
Catalyst/Ligand: Use a fresh, active palladium catalyst and ligand. Consider purchasing from a reputable supplier.
-
-
Reaction Setup:
-
Inert Atmosphere: Ensure the reaction is performed under a rigorously inert atmosphere (argon or nitrogen) to prevent catalyst oxidation.[1]
-
Solvent Degassing: Thoroughly degas your solvent(s) to remove dissolved oxygen. Common methods include sparging with an inert gas or freeze-pump-thaw cycles.
-
-
Parameter Optimization:
-
If the initial checks do not resolve the issue, a systematic optimization of the reaction parameters is recommended. The tables below provide guidance on selecting starting conditions and alternatives.
-
Issue 2: Significant Protodeboronation
If you have confirmed the formation of 2-fluoroaniline, the following strategies can help to minimize this side reaction:
-
Choice of Base: Switch to a milder base. While a base is necessary to activate the boronic acid, stronger bases can accelerate protodeboronation.[4] Consider moving from strong bases like NaOH to weaker inorganic bases like K₃PO₄ or Cs₂CO₃.
-
Anhydrous Conditions: If using aqueous solvent mixtures, consider switching to anhydrous conditions to remove the primary proton source.
-
Temperature: Lower the reaction temperature. Protodeboronation is often more prevalent at higher temperatures.
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester. These can undergo a slow release of the boronic acid during the reaction, keeping its concentration low and minimizing decomposition.[2]
Data Summary: Reaction Parameter Optimization
The following tables summarize recommended starting conditions and alternatives for optimizing the Suzuki coupling of 4-Amino-3-fluorophenylboronic acid.
Table 1: Catalyst and Ligand Selection
| Catalyst System | Ligand | Typical Loading (mol%) | Comments |
| Pd(PPh₃)₄ | PPh₃ | 2-5 | A standard, widely used catalyst. May require higher temperatures. |
| Pd(OAc)₂ / SPhos | SPhos | 1-3 | Often provides high yields under milder conditions with electron-rich substrates.[5] |
| Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | 1-3 | The bulky, electron-rich ligand can be effective for challenging couplings. |
| XPhos Pd G2/G3/G4 | XPhos | 1-3 | Buchwald pre-catalysts are often highly active and robust.[6] |
Table 2: Base and Solvent Selection
| Base | Solvent System (v/v) | Temperature (°C) | Comments |
| K₂CO₃ | 1,4-Dioxane / H₂O (4:1) | 80-100 | A common starting point for many Suzuki couplings.[5] |
| K₃PO₄ | Toluene / H₂O (10:1) | 100 | A slightly stronger base that can be effective.[5] |
| Cs₂CO₃ | THF / H₂O (4:1) | 80 | A strong base, often used for more challenging couplings. |
| KF | Anhydrous THF or Dioxane | 80-100 | A milder, fluoride-based option that can minimize base-sensitive side reactions. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point and should be optimized for your specific aryl halide.
Reaction Setup Workflow
Caption: A standard workflow for setting up a Suzuki-Miyaura cross-coupling reaction.
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 4-Amino-3-fluorophenylboronic acid (1.2–1.5 equiv), and the chosen base (e.g., K₂CO₃, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. Alternatively, evacuate and backfill the vessel with the inert gas three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) via syringe. The concentration should typically be between 0.1 and 0.2 M with respect to the limiting reagent.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
preventing protodeboronation of 4-Amino-3-fluorophenylboronic acid hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of 4-Amino-3-fluorophenylboronic acid hydrochloride during their experiments, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond in a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] For this compound, this results in the formation of 2-fluoroaniline as a byproduct, reducing the yield of the desired coupled product and complicating purification. This reaction is often accelerated under the basic conditions typically required for Suzuki-Miyaura coupling reactions.[2]
Q2: What are the main factors that contribute to the protodeboronation of this compound?
A2: Several factors can increase the likelihood of protodeboronation:
-
High pH (basic conditions): The formation of the more reactive arylboronate anion at high pH values significantly accelerates protodeboronation.[2]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.
-
Presence of Water: Aqueous conditions, especially under basic conditions, facilitate the protonolysis of the C-B bond.
-
Substituent Effects: The electronic properties of the substituents on the phenyl ring influence the boronic acid's stability. While no specific data for the title compound is available, electron-withdrawing groups can sometimes increase the susceptibility to protodeboronation.
-
Prolonged Reaction Times: Longer exposure to harsh reaction conditions increases the extent of decomposition.
Q3: How can I minimize protodeboronation when using this compound in a Suzuki-Miyaura coupling reaction?
A3: To minimize protodeboronation, consider the following strategies:
-
Use of a Milder Base: Employ weaker inorganic bases to lessen the rate of base-catalyzed protodeboronation.
-
Lower Reaction Temperature: If feasible for the desired coupling reaction, operating at a lower temperature can reduce the rate of protodeboronation.
-
Anhydrous Conditions: Using anhydrous solvents and reagents can help to suppress this water-mediated side reaction.
-
Highly Active Catalyst Systems: Employing a highly active palladium catalyst and ligand can accelerate the rate of the desired Suzuki-Miyaura coupling, allowing it to outcompete the slower protodeboronation reaction.
-
"Slow Release" Strategy: Convert the boronic acid to a more stable derivative, such as a pinacol ester or an organotrifluoroborate.[1] These derivatives slowly hydrolyze in situ to release the boronic acid, keeping its concentration low and thus minimizing the rate of protodeboronation.
Q4: Is the pinacol ester of 4-Amino-3-fluorophenylboronic acid more stable?
A4: Yes, in general, boronate esters, such as pinacol esters, are significantly more stable than their corresponding boronic acids.[3] They are often crystalline solids that are easier to handle, purify, and store for extended periods.[3] For Suzuki-Miyaura reactions, using the pinacol ester is a highly recommended strategy to mitigate protodeboronation.[4]
Troubleshooting Guide
This guide provides solutions to common problems encountered due to the protodeboronation of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low yield of desired product and presence of 2-fluoroaniline byproduct. | High rate of protodeboronation. | 1. Switch to the pinacol ester: Synthesize or purchase the 4-Amino-3-fluorophenylboronic acid pinacol ester. 2. Optimize the base: Use a weaker base such as K₃PO₄, Cs₂CO₃, or K₂CO₃ instead of strong bases like NaOH or KOH. 3. Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., 50-80 °C) and monitor for progress. 4. Use anhydrous solvents: Ensure all solvents and reagents are rigorously dried. |
| Inconsistent reaction yields. | Variable rates of protodeboronation due to slight changes in reaction setup. | 1. Standardize reaction conditions: Carefully control the amount of water, base, and reaction time. 2. Use a "slow release" strategy: Employing the pinacol ester will provide more reproducible results. 3. Use a highly active catalyst: A more efficient catalyst can make the desired reaction more robust against competing side reactions. |
| Reaction fails to go to completion, with starting material remaining. | Protodeboronation consumes the boronic acid before the coupling is complete. | 1. Increase the excess of the boronic acid derivative: Use a larger excess (e.g., 1.5-2.0 equivalents) of the pinacol ester. 2. Optimize catalyst and ligand: Screen different palladium catalysts and phosphine ligands to find a more active system for your specific substrates. |
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-3-fluorophenylboronic acid pinacol ester
This protocol is adapted from a general procedure for the synthesis of aminophenylboronic acid pinacol esters and is a key strategy for avoiding protodeboronation.[5]
Materials:
-
This compound
-
Pinacol
-
Anhydrous Toluene or Hexane
-
Dean-Stark apparatus or molecular sieves
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (or Dean-Stark trap), add this compound (1.0 eq) and pinacol (1.1 - 1.2 eq).
-
Add a suitable anhydrous solvent such as toluene or hexane.
-
Heat the mixture to reflux. If using a Dean-Stark trap, azeotropically remove the water formed during the reaction. If not, the reaction can be performed in the presence of activated molecular sieves.
-
Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude 4-Amino-3-fluorophenylboronic acid pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification. If necessary, it can be purified by column chromatography on silica gel.
Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol incorporates best practices to minimize the protodeboronation of 4-Amino-3-fluorophenylboronic acid or its pinacol ester.
Materials:
-
Aryl halide (1.0 eq)
-
4-Amino-3-fluorophenylboronic acid pinacol ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G3; 1-5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃; 2-3 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, THF, or toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, 4-Amino-3-fluorophenylboronic acid pinacol ester, and the base.
-
Add the anhydrous solvent.
-
Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
In a separate vial, weigh the palladium catalyst (and ligand if necessary) and add it to the reaction flask under a positive flow of the inert gas.
-
Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 70-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Competing pathways of Suzuki-Miyaura coupling and protodeboronation.
Caption: Troubleshooting workflow for minimizing protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: 4-Amino-3-fluorophenylboronic Acid in Suzuki-Miyaura Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize homocoupling side reactions when using 4-Amino-3-fluorophenylboronic acid in your experiments.
Troubleshooting Guide: Minimizing Homocoupling of 4-Amino-3-fluorophenylboronic acid
Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura coupling, leading to the formation of symmetrical biaryl impurities. This not only reduces the yield of your desired cross-coupled product but also complicates purification. Use this guide to diagnose and resolve issues with excessive homocoupling.
Logical Workflow for Troubleshooting Homocoupling
The following diagram outlines a systematic approach to identifying and mitigating the root causes of homocoupling in your reaction.
Caption: Troubleshooting workflow for minimizing homocoupling side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of homocoupling with 4-Amino-3-fluorophenylboronic acid?
A1: Homocoupling of arylboronic acids, including 4-Amino-3-fluorophenylboronic acid, is primarily driven by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II).[1][2][3][4] This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled biaryl product, regenerating Pd(0) in the process.[1][3] Rigorous exclusion of oxygen is therefore critical.[5][1][2]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and the active Pd(0) catalyst.[1] This is often a problem at the beginning of the reaction before the main catalytic cycle is established.[6]
The diagram below illustrates these competing pathways.
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
Q2: How does my choice of palladium source and ligand affect homocoupling?
A2: The choice of catalyst and ligand is crucial for minimizing homocoupling.
| Parameter | Recommendation to Minimize Homocoupling | Rationale |
| Palladium Source | Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a modern, air-stable Pd(II) precatalyst that rapidly converts to Pd(0). | Direct use of Pd(0) or efficient in situ generation avoids the initial excess of Pd(II) that can directly trigger homocoupling.[1][7] |
| Ligand Choice | Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[6] | These ligands promote the desired oxidative addition and reductive elimination steps of the cross-coupling cycle, making it kinetically more favorable than the homocoupling pathway. |
| Catalyst Loading | Use the lowest effective catalyst loading. | While not a primary solution, minimizing the total amount of palladium can help reduce the absolute amount of homocoupling byproduct. |
Q3: What procedural modifications can I implement to reduce homocoupling?
A3: Several adjustments to your experimental procedure can significantly suppress the formation of homocoupling byproducts.
| Procedural Tactic | Recommended Action | Expected Outcome |
| Atmosphere Control | Rigorously deoxygenate all solvents and reagents and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the experiment.[6][2] | Prevents the oxidation of Pd(0) to Pd(II), a key driver of homocoupling.[1][3][8] |
| Slow Addition | Add the 4-Amino-3-fluorophenylboronic acid solution to the reaction mixture dropwise over a period of time.[1] | Keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction.[1] |
| Stoichiometry | Use a slight excess (e.g., 1.1-1.2 equivalents) of the aryl halide partner.[1] | Ensures the palladium catalyst preferentially reacts with the aryl halide via oxidative addition, initiating the cross-coupling cycle.[1] |
| Pre-heating | Heat the mixture of the aryl halide, base, ligand, and solvent for a short period (e.g., 10 minutes at 60-80°C) before adding the boronic acid.[2] | This can help ensure the active Pd(0) species is formed and ready to engage in the cross-coupling cycle immediately upon addition of the boronic acid. |
| Reducing Agents | In cases with persistent homocoupling, consider adding a mild reducing agent like potassium formate (HCO₂K).[5][9] | Helps to keep the palladium in its active Pd(0) state by reducing any Pd(II) that may form, without interfering with the main catalytic cycle.[5][9] |
Experimental Protocols
General Protocol for Minimizing Homocoupling in Suzuki-Miyaura Coupling
This protocol incorporates best practices to suppress the homocoupling of 4-Amino-3-fluorophenylboronic acid.
Materials and Reagents:
-
4-Amino-3-fluorophenylboronic acid
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a suitable Pd(II) precatalyst/ligand system)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, THF/water mixture)[1]
-
Inert gas (Argon or Nitrogen)
Experimental Workflow:
The following diagram outlines a typical experimental workflow designed to minimize homocoupling.
Caption: A recommended experimental workflow for Suzuki-Miyaura cross-coupling.
Detailed Steps:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), the base (e.g., K₂CO₃, 2.0-3.0 equiv.), and the ligand (if required).
-
Solvent Addition: Add the degassed solvent to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for an additional 15-20 minutes.[6]
-
Catalyst Addition: Add the palladium catalyst (e.g., 0.5–2 mol%) to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: Heat the reaction to the desired temperature (e.g., 80–110 °C).
-
Boronic Acid Addition: Slowly add a solution of 4-Amino-3-fluorophenylboronic acid (1.1-1.5 equiv.) in a minimal amount of degassed solvent to the reaction mixture.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
Technical Support Center: Optimizing Reactions with 4-Amino-3-fluorophenylboronic acid hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reactions involving 4-Amino-3-fluorophenylboronic acid hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in reactions with this compound?
A1: In Suzuki-Miyaura cross-coupling reactions, the primary application for this compound, the base is crucial for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium catalyst. The choice of base can significantly impact reaction yield and the prevalence of side reactions.
Q2: Which type of base is generally recommended for Suzuki-Miyaura coupling reactions involving this compound?
A2: Inorganic bases are generally superior to organic bases for Suzuki-Miyaura coupling reactions.[1] Bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄) are commonly used and have been shown to be effective.[2] Organic bases like triethylamine (TEA) may lead to lower yields due to partial inhomogeneity in aqueous phases.[1]
Q3: How does the hydrochloride salt form of 4-Amino-3-fluorophenylboronic acid affect base selection?
A3: The hydrochloride salt means the amino group is protonated. Therefore, at least one equivalent of base is required to neutralize the hydrochloride salt and liberate the free amine before it can participate in the reaction or be protected. An excess of base is then needed to facilitate the catalytic cycle of the coupling reaction.
Q4: What is protodeboronation and how can it be minimized when using this compound?
A4: Protodeboronation is a significant side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 2-fluoroaniline from your starting material.[3] This side reaction consumes the boronic acid and reduces the yield of the desired product. The rate of protodeboronation is highly dependent on pH and reaction conditions.[3][4] To minimize it, consider the following:
-
Use of Anhydrous Solvents: The presence of water can promote protodeboronation.[5]
-
Degassing: Thoroughly degassing the reaction mixture can help, as oxygen can sometimes promote side reactions.
-
Choice of Base: The pH of the reaction mixture, influenced by the base, is a critical factor.[6] Sometimes, using a weaker base or carefully controlling the amount of base can mitigate this side reaction.
-
Reaction Time and Temperature: Prolonged reaction times at elevated temperatures can increase the likelihood of protodeboronation.[5]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Ineffective base | Switch to a different inorganic base. A screening of bases such as Na₂CO₃, K₂CO₃, and K₃PO₄ is recommended. Na₂CO₃ has been found to be a highly effective base in many Suzuki-Miyaura reactions.[2] |
| Insufficient amount of base | Ensure enough base is used to both neutralize the hydrochloride and catalyze the reaction (typically 2-3 equivalents relative to the boronic acid). | |
| Catalyst deactivation | Use fresh palladium catalyst and ensure anaerobic conditions if the catalyst is sensitive to air. | |
| Significant Protodeboronation | Reaction conditions are too harsh | Lower the reaction temperature and monitor the reaction to avoid unnecessarily long reaction times. |
| Presence of excess water | Use anhydrous solvents and dry glassware. | |
| Inappropriate pH | The rate of protodeboronation is pH-dependent.[6] Experiment with different bases to find an optimal pH range that favors the coupling reaction over protodeboronation. | |
| Formation of Homocoupled Byproduct | Presence of oxygen | Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to minimize the homocoupling of the boronic acid. |
Data Presentation
Table 1: General Comparison of Bases for Suzuki-Miyaura Coupling
| Base Type | Examples | General Effectiveness in Suzuki Coupling | Considerations |
| Inorganic Carbonates | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Often highly effective, providing good to excellent yields.[1][2] | Choice of cation (Na+, K+, Cs+) can influence reactivity. |
| Inorganic Phosphates | K₃PO₄ | A strong base that can be very effective, particularly for less reactive substrates. | Its high basicity might not be suitable for base-sensitive functional groups. |
| Inorganic Hydroxides | NaOH, KOH | Can be effective, but their high basicity may promote side reactions. Some studies show them to be less effective than carbonates under certain conditions.[1] | |
| Organic Amines | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Generally less effective than inorganic bases in aqueous solvent mixtures.[1] | May be suitable for specific non-aqueous reaction conditions. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Inorganic base (e.g., K₂CO₃, 3.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water mixture (4:1))
Procedure:
-
To a dry reaction flask, add the this compound, aryl halide, and the inorganic base.
-
Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add the palladium catalyst to the flask under a positive pressure of the inert gas.
-
Add the degassed solvent to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Amino-3-fluorophenylboronic acid hydrochloride in Catalytic Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common catalyst deactivation issues encountered when using 4-Amino-3-fluorophenylboronic acid hydrochloride in catalytic reactions, particularly palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound showing low to no yield?
A1: Low or no yield in reactions involving this compound is often linked to catalyst deactivation. The primary culprits are the amino (-NH₂) group and the boronic acid moiety itself. The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, leading to the formation of inactive complexes. This process, known as catalyst poisoning, effectively removes the catalyst from the reaction cycle. Additionally, boronic acids can undergo protodeboronation, where the C-B bond is cleaved, especially in the presence of water or other protic sources.
Q2: My reaction starts but then stalls, resulting in incomplete conversion. What is happening?
A2: A stalling reaction is a classic indication of catalyst deactivation occurring during the course of the reaction. Several factors can contribute to this:
-
Catalyst Poisoning: As the concentration of the amino-containing substrate decreases, its inhibitory effect on the catalyst may become more pronounced, slowing down the reaction.
-
Ligand Degradation: Phosphine ligands, commonly used in cross-coupling reactions, can be sensitive to air and moisture and may degrade at elevated temperatures over long reaction times.
-
Palladium Black Formation: The active Pd(0) species can aggregate to form inactive palladium black, especially with less stable catalyst systems or under suboptimal conditions.
Q3: I am observing a significant amount of palladium black in my reaction. How can this be prevented?
A3: The formation of palladium black signifies the precipitation of the active Pd(0) catalyst into an inactive, bulk metallic form.[1] To mitigate this, consider the following strategies:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) or N-heterocyclic carbene (NHC) ligands. These ligands can stabilize the catalytically active monomeric Pd(0) species and prevent aggregation.
-
Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition. If possible, screen for lower reaction temperatures that still afford a reasonable reaction rate.
-
Solvent Choice: The solvent can influence the stability of the catalyst. Ensure your catalyst system is well-solubilized in the chosen solvent to discourage aggregation.
Q4: Can the hydrochloride salt of the aminoboronic acid affect the reaction?
A4: Yes, the hydrochloride salt can influence the reaction. The acidic nature of the salt may require the use of an additional equivalent of base to neutralize the HCl and ensure the reaction medium is sufficiently basic for the catalytic cycle to proceed efficiently. It is crucial to account for this when determining the amount of base to be used.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action(s) |
| Low or No Product Yield | Catalyst Poisoning by Amino Group | • Protect the Amino Group: Temporarily protect the amino group (e.g., as an amide or carbamate) to prevent its coordination to the catalyst. The protecting group can be removed in a subsequent step. • Use a More Robust Catalyst System: Employ catalyst systems with bulky ligands (e.g., XPhos, SPhos) that are known to be more tolerant to functional groups.[2] |
| Protodeboronation of Boronic Acid | • Use Anhydrous Conditions: Ensure all reagents and solvents are dry. • Use a Milder Base: Strong bases can sometimes promote protodeboronation. Screen milder bases like K₂CO₃ or Cs₂CO₃. • Convert to Boronic Ester: Consider converting the boronic acid to a more stable pinacol ester (Bpin) derivative.[1] | |
| Inactive Catalyst | • Use Fresh Catalyst and Ligands: Palladium catalysts and phosphine ligands can degrade upon storage. Use fresh batches for optimal results. • Ensure Proper Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. | |
| Reaction Stalls Mid-way | Catalyst Decomposition | • Optimize Ligand-to-Metal Ratio: An excess of the ligand can sometimes help stabilize the active catalyst. • Lower Reaction Temperature: High temperatures can lead to thermal degradation of the catalyst and ligands over time. |
| Product Inhibition | • Monitor Reaction Progress: If the product is suspected of inhibiting the catalyst, it may be necessary to run the reaction at a lower concentration or consider a continuous flow setup. | |
| Formation of Side Products | Homocoupling of Boronic Acid | • Improve Degassing: This side reaction is often promoted by the presence of oxygen. • Use a Pd(0) Precatalyst: Starting with a Pd(0) source can sometimes minimize side reactions that occur during the in-situ reduction of Pd(II) precatalysts. |
| Dehalogenation of Aryl Halide | • Choice of Base and Solvent: Certain bases and solvents (e.g., those that can act as hydride sources) can promote dehalogenation. Screen different reaction conditions. |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand like XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (3.0-4.0 equiv., ensuring enough to neutralize the hydrochloride and facilitate the reaction).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 15-20 minutes.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Degassing: Degas the mixture by bubbling the inert gas through the solution for another 15-20 minutes or by using freeze-pump-thaw cycles.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand (typically 1-5 mol% Pd).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during catalytic reactions with this compound.
Caption: A logical workflow for troubleshooting catalyst deactivation.
References
improving the solubility of 4-Amino-3-fluorophenylboronic acid hydrochloride for reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility and use of 4-Amino-3-fluorophenylboronic acid hydrochloride in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is an organic compound containing a boronic acid functional group.[1][2] It is a versatile building block in organic synthesis, primarily used in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[3][4][5] This reaction is crucial for forming carbon-carbon bonds, enabling the synthesis of complex molecules, including many pharmaceuticals and biologically active compounds.[6]
Q2: I'm having trouble dissolving this compound for my reaction. What solvents are recommended?
The hydrochloride salt form of this boronic acid generally exhibits better solubility in polar solvents. For Suzuki-Miyaura reactions, common solvents and solvent systems include:
-
Polar Aprotic Solvents: Dimethylformamide (DMF), Dioxane, and Tetrahydrofuran (THF) are frequently used.[3]
-
Alcohols: Methanol or ethanol can be used, often in combination with other solvents.
-
Aqueous Systems: Mixtures of organic solvents with water (e.g., Dioxane/water, THF/water) are common, especially when using inorganic bases.[7]
The choice of solvent can significantly impact reaction efficiency.[8] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific reaction conditions.
Q3: How does pH affect the solubility of this compound?
The solubility of aminophenylboronic acids is often pH-dependent.[9][10] As a hydrochloride salt, the amino group is protonated, which generally increases water solubility. In a reaction mixture, the addition of a base to neutralize the hydrochloride and activate the boronic acid for the Suzuki coupling will alter the pH and, consequently, the solubility. The solubility of boronic acids can increase in basic conditions due to the formation of the more soluble boronate species.[5]
Q4: Can I use the free base, 4-Amino-3-fluorophenylboronic acid, instead of the hydrochloride salt?
Yes, the free base can be used. However, the hydrochloride salt is often preferred due to its potentially higher stability and better shelf-life. If you are using the hydrochloride salt, it is important to account for the need to neutralize the HCl with an additional equivalent of base in your reaction setup.
Troubleshooting Guide: Solubility and Reaction Issues
This guide addresses common problems encountered when using this compound in reactions, particularly Suzuki-Miyaura couplings.
Issue 1: Poor Solubility of the Boronic Acid in the Reaction Mixture
Possible Causes:
-
Inappropriate solvent choice.
-
Insufficient volume of solvent.
-
Precipitation upon addition of other reagents.
Solutions:
-
Solvent Screening: Test the solubility in various solvents commonly used for Suzuki reactions. A qualitative solubility guide is provided in the table below.
-
Use of Co-solvents: Employ a mixture of solvents. For instance, adding a polar aprotic solvent like DMF or a phase-transfer catalyst can improve the solubility of reactants in less polar solvents.[7]
-
Heating: Gently warming the mixture can help dissolve the boronic acid. Ensure the temperature is compatible with the stability of all reactants.
-
Order of Addition: Add the boronic acid to the solvent first and ensure it is fully or partially dissolved before adding other reagents, particularly the base.
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Qualitative Solubility | Notes |
| Water | Sparingly soluble | Solubility increases with changes in pH. |
| Methanol | Soluble | |
| Ethanol | Soluble | |
| Tetrahydrofuran (THF) | Slightly soluble | Often used in combination with water. |
| 1,4-Dioxane | Slightly soluble | A common solvent for Suzuki reactions, often with water. |
| Dimethylformamide (DMF) | Soluble | A good polar aprotic solvent for dissolving boronic acids.[3] |
| Toluene | Insoluble | Often requires a co-solvent or phase-transfer catalyst. |
This table provides general guidance. Actual solubilities can vary based on the specific grade of the solvent and the presence of other reagents.
Issue 2: Low or No Product Yield in Suzuki-Miyaura Coupling
Possible Causes:
-
Incomplete dissolution of the boronic acid.
-
Decomposition of the boronic acid (protodeboronation).
-
Inactive catalyst.
-
Presence of oxygen in the reaction.
-
Inappropriate choice of base.
Solutions:
-
Address Solubility: First, ensure the boronic acid is adequately dissolved using the strategies outlined in Issue 1.
-
Protect the Boronic Acid: If protodeboronation (replacement of the boronic acid group with a hydrogen) is suspected, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction.
-
Catalyst and Ligand Choice: Use a fresh, active palladium catalyst and an appropriate phosphine ligand. For challenging couplings, more electron-rich and bulky ligands may be required.[4]
-
Inert Atmosphere: Thoroughly degas the solvent and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction to prevent catalyst oxidation.
-
Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The strength and solubility of the base can influence the reaction rate and side reactions. A finely powdered, dry base is recommended for anhydrous reactions.
Experimental Protocols
Detailed Protocol for a General Suzuki-Miyaura Coupling Reaction
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 3.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and workup reagents
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and the base (3.0 eq.).
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
-
Solvent Addition:
-
Degas the solvent mixture (e.g., 4:1 Dioxane/Water) by bubbling the inert gas through it for 15-20 minutes.
-
Add the degassed solvent to the flask via syringe.
-
-
Catalyst Addition:
-
Under a positive flow of inert gas, add the palladium catalyst to the reaction mixture.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Visual Guides
References
- 1. 4-氨基-3-氟苯硼酸 盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C6H8BClFNO2 | CID 46738020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. d-nb.info [d-nb.info]
- 9. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification Strategies for Products from 4-Amino-3-fluorophenylboronic Acid Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of reaction products derived from 4-Amino-3-fluorophenylboronic acid. The unique physicochemical properties of this reagent—namely the presence of an amino group, a fluorine atom, and a boronic acid moiety—present specific challenges and opportunities in downstream processing.
This resource is designed to provide not only procedural guidance but also a deeper understanding of the underlying chemical principles that govern the success of your purification strategies.
Section 1: Understanding the Challenges in Purifying Products from 4-Amino-3-fluorophenylboronic Acid Reactions
4-Amino-3-fluorophenylboronic acid is a versatile building block in organic synthesis, frequently employed in cross-coupling reactions like the Suzuki-Miyaura and Chan-Lam couplings to forge new carbon-carbon and carbon-heteroatom bonds, respectively.[1] The products of these reactions often inherit the polar amino group and the electron-withdrawing fluorine atom, influencing their solubility, chromatographic behavior, and potential for side reactions.
Common Impurities Encountered:
A successful purification strategy begins with anticipating the likely impurities. In the context of reactions involving 4-Amino-3-fluorophenylboronic acid, these can include:
-
Unreacted Starting Materials: Residual 4-Amino-3-fluorophenylboronic acid and the coupling partner.
-
Homocoupling Products: Formation of biaryl compounds from the coupling of two molecules of the boronic acid or the halide partner.[2]
-
Protodeboronation Products: Cleavage of the C-B bond, leading to the formation of 2-fluoroaniline.[2]
-
Catalyst Residues: Palladium or copper complexes from the coupling reaction.[1]
-
Boronic Acid-Related Impurities: Boronic acid dimers, trimers (boroxines), or esters can form, especially under oxidative conditions.[2]
-
Ligand-Derived Impurities: In some cases, impurities can arise from the phosphorus ligands used in Suzuki-Miyaura coupling reactions.[3]
The Influence of the Amino and Fluoro Groups:
The basicity of the amino group can lead to strong interactions with acidic stationary phases like silica gel, causing peak tailing and poor separation during column chromatography.[4] The fluorine atom, while generally enhancing metabolic stability and lipophilicity in the final product, can also influence intermolecular interactions and solubility.
Section 2: Troubleshooting Guides for Common Purification Scenarios
This section provides a question-and-answer formatted guide to address specific issues you may encounter during the purification process.
Scenario 1: Column Chromatography Woes
Question: My product, a biaryl derived from a Suzuki-Miyaura coupling, is streaking badly on the silica gel column, and I'm getting poor separation from polar impurities. What can I do?
Answer: This is a classic issue when dealing with amino-containing compounds on acidic silica gel. The basic amine interacts strongly with the acidic silanol groups, leading to the observed streaking. Here are several strategies to mitigate this:
1. Neutralize the Stationary Phase:
-
Rationale: Adding a small amount of a basic modifier to your eluent will neutralize the acidic sites on the silica gel, preventing strong adsorption of your basic product.[4]
-
Protocol:
-
Prepare your mobile phase (e.g., a mixture of ethyl acetate and hexanes).
-
Add 0.5-2% triethylamine (Et3N) or a few drops of ammonium hydroxide to the mobile phase.[5]
-
Equilibrate your column with this modified mobile phase before loading your sample.
-
2. Switch to a Different Stationary Phase:
-
Rationale: If neutralizing the silica is insufficient, alternative stationary phases with different surface properties can provide better results.[4]
-
Options:
3. Employ an Alternative Chromatographic Mode:
-
Rationale: For highly polar compounds that are difficult to retain in reversed-phase or purify by normal-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective solution.[7] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, with a small amount of a more polar solvent (like water) to facilitate partitioning.[7]
Visualizing Your Chromatography Choices:
References
- 1. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. biotage.com [biotage.com]
- 7. waters.com [waters.com]
impact of moisture on 4-Amino-3-fluorophenylboronic acid hydrochloride stability
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-Amino-3-fluorophenylboronic acid hydrochloride, with a focus on the impact of moisture. Researchers, scientists, and drug development professionals can use this information to mitigate potential issues during their experiments.
Troubleshooting Guide
Issue: Inconsistent or Poor Yields in Reactions
If you are experiencing inconsistent or lower-than-expected yields in reactions involving this compound, moisture contamination may be a contributing factor.
Caption: Troubleshooting workflow for inconsistent reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for this compound?
A1: The primary cause of instability for this compound is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere. Boronic acids, in general, are susceptible to degradation in the presence of water.
Q2: How does moisture affect the stability of this compound?
A2: Moisture can lead to the hydrolytic degradation of this compound. The primary degradation pathway is believed to be protodeboronation, where the carbon-boron bond is cleaved, resulting in the formation of 2-fluoroaniline. This degradation reduces the purity and reactivity of the compound in subsequent reactions.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize moisture exposure, it is recommended to store this compound at 2-8°C in a tightly sealed container, preferably within a desiccator containing a suitable drying agent.[1]
Q4: I observed clumping of the solid material. Is it still usable?
A4: Clumping is a physical indication of moisture absorption.[2] While the material may still be usable to some extent, its purity is likely compromised. It is advisable to perform a purity analysis, such as High-Performance Liquid Chromatography (HPLC), to quantify the extent of degradation before use. For critical applications, using a fresh, non-clumped batch is recommended.
Q5: Can I dry the material if it has been exposed to moisture?
A5: While drying under vacuum in the presence of a strong desiccant might remove physically adsorbed water, it will not reverse any chemical degradation (protodeboronation) that has already occurred. The effectiveness of drying will be limited, and the purity of the material should be verified analytically.
Quantitative Data on Moisture Impact
The following table summarizes the illustrative stability data for this compound under various humidity conditions. Disclaimer: This data is based on the general behavior of analogous aminophenyl and fluorophenylboronic acids and is intended for illustrative purposes due to the lack of publicly available, specific stability studies on this compound.
| Parameter | Condition A: 25°C, 40% RH | Condition B: 25°C, 60% RH | Condition C: 25°C, 80% RH |
| Time | Purity (%) | Purity (%) | Purity (%) |
| 0 hours | 99.5 | 99.5 | 99.5 |
| 24 hours | 99.2 | 98.5 | 97.1 |
| 48 hours | 98.9 | 97.8 | 95.8 |
| 72 hours | 98.6 | 97.1 | 94.5 |
| 1 week | 97.5 | 95.2 | 91.3 |
RH = Relative Humidity
Experimental Protocols
Protocol 1: Hygroscopicity Assessment by Gravimetric Analysis
This protocol outlines a method to determine the hygroscopicity of this compound.
-
Sample Preparation: Accurately weigh approximately 100 mg of this compound into a pre-weighed, shallow glass weighing dish.
-
Initial Drying: Place the sample in a vacuum oven at 40°C for 24 hours to ensure the absence of initial moisture.
-
Controlled Humidity Exposure: Transfer the dried sample to a controlled humidity chamber set to the desired relative humidity (e.g., 40%, 60%, 80% RH) and temperature (e.g., 25°C).
-
Weight Measurement: At predetermined time intervals (e.g., 1, 4, 8, 24, 48, 72 hours), remove the sample from the chamber and immediately weigh it on an analytical balance.
-
Data Analysis: Calculate the percentage of weight gain at each time point relative to the initial dry weight.
Protocol 2: Stability Indicating HPLC Method for Purity Assessment
This protocol describes a High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and quantify its degradation product, 2-fluoroaniline.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the boronic acid in 1 mL of a 50:50 mixture of acetonitrile and water.
Visualizations
Hypothetical Degradation Pathway
The primary degradation pathway for this compound in the presence of moisture is protodeboronation.
Caption: Proposed hydrolytic degradation pathway.
References
identifying common impurities in 4-Amino-3-fluorophenylboronic acid hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of 4-Amino-3-fluorophenylboronic acid hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should be aware of when using this compound?
A1: Common impurities can originate from the synthetic route or degradation of the product. Based on its typical synthesis from 4-bromo-2-fluoroaniline, potential impurities include:
-
Process-Related Impurities:
-
Unreacted starting material: 4-bromo-2-fluoroaniline.
-
Intermediates from the protection and deprotection steps of the amino group.
-
Byproducts from the lithium-halogen exchange and boronation steps.
-
-
Degradation-Related Impurities:
-
Protodeboronation product (2-Fluoroaniline): The boronic acid group is replaced by a hydrogen atom. This can occur during synthesis, purification, or storage, and is a common issue with electron-deficient arylboronic acids.
-
Homocoupling product (3,3'-Difluoro-[1,1'-biphenyl]-4,4'-diamine): Two molecules of the boronic acid couple to form a biaryl impurity. This is often promoted by the presence of oxygen and a palladium catalyst.
-
Oxidation products: The amino group can be susceptible to oxidation, leading to colored impurities.
-
Q2: My Suzuki-Miyaura coupling reaction using this compound is giving low yields. What are the likely causes?
A2: Low yields in Suzuki-Miyaura coupling reactions with this reagent can often be attributed to a few key factors:
-
Catalyst Inactivation: The palladium catalyst can be deactivated by oxygen. Ensure your reaction setup is properly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).
-
Protodeboronation: The boronic acid can degrade to 2-fluoroaniline, which will not participate in the coupling reaction. To minimize this, consider using milder bases (e.g., K₃PO₄, Cs₂CO₃), shorter reaction times, and lower temperatures.
-
Homocoupling: The formation of the homocoupled biphenyl byproduct consumes your starting material. Rigorous degassing of the solvent and reaction mixture is crucial to prevent this side reaction.
-
Inhibition by the Amino Group: The basic amino group can coordinate to the palladium catalyst and inhibit its activity. The choice of ligand is important to modulate the catalyst's electronic and steric properties.
Q3: How should I store this compound to ensure its stability?
A3: To maintain the integrity of the compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) in a refrigerator (2-8°C). Boronic acids can be sensitive to moisture and air, which can promote degradation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material in Suzuki-Miyaura coupling | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure proper storage of catalyst and ligand under an inert atmosphere. |
| Inappropriate base | Screen different bases (e.g., K₂CO₃, K₃PO₄, CsF). The choice of base can significantly impact the reaction outcome. | |
| Insufficient degassing | Thoroughly degas the solvent and reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas through the solution. | |
| Presence of a significant amount of 2-fluoroaniline in the product | Protodeboronation | Use milder reaction conditions (lower temperature, shorter reaction time). Consider using a more stable boronic ester derivative if the issue persists. |
| Formation of a biphenyl byproduct | Homocoupling | Improve the degassing procedure to eliminate oxygen. Use a well-defined Pd(0) precatalyst. |
| Discoloration of the material upon storage or in solution | Oxidation of the amino group | Store the compound under an inert atmosphere and protect it from light. When preparing solutions, use degassed solvents. |
Quantitative Data on Common Impurities
While specific quantitative data for impurities in every batch of this compound can vary, the table below provides a general overview of potential impurities and their likely sources.
| Impurity Name | Chemical Structure | Typical Source |
| 4-bromo-2-fluoroaniline | BrC₆H₃(F)NH₂ | Unreacted starting material |
| 2-Fluoroaniline | FC₆H₄NH₂ | Protodeboronation product |
| 3,3'-Difluoro-[1,1'-biphenyl]-4,4'-diamine | (NH₂C₆H₃F)₂ | Homocoupling byproduct |
Experimental Protocols
HPLC-UV Method for Purity Assessment
This method is designed for the separation and quantification of this compound and its potential impurities.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
Time (min) % Mobile Phase B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
NMR Spectroscopy for Structural Confirmation and Impurity Identification
¹H and ¹⁹F NMR spectroscopy are powerful tools for the structural elucidation of the main component and the identification of fluorine-containing impurities.
-
Instrumentation:
-
NMR Spectrometer (400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a standard proton NMR spectrum. Key signals for this compound in D₂O are expected in the aromatic region (around 7.0-7.5 ppm).
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled fluorine NMR spectrum. The fluorine signal will provide information about the electronic environment of the fluorine atom and can be used to identify and quantify fluorine-containing impurities.
-
-
Data Analysis:
-
Integrate the signals corresponding to the main component and any identified impurities to estimate their relative amounts. Compare the spectra with those of known standards for unambiguous identification.
-
Workflow for Impurity Identification
Caption: A logical workflow for the identification and characterization of impurities.
effect of temperature on 4-Amino-3-fluorophenylboronic acid hydrochloride reaction rate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Amino-3-fluorophenylboronic acid hydrochloride. The information is designed to address common issues encountered during chemical reactions, with a focus on the influence of temperature on reaction rates.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for reactions involving this compound?
A1: The optimal temperature for reactions with this compound, particularly in Suzuki-Miyaura cross-coupling reactions, is typically in the range of 70°C to 110°C.[1][2] However, the ideal temperature is highly dependent on the specific substrates, catalyst system, and solvent being used. It is often necessary to screen a range of temperatures to find the optimal conditions for a specific reaction.[3] Running the reaction at room temperature may lead to significantly lower yields.[3]
Q2: How does temperature affect the rate of Suzuki-Miyaura coupling reactions with this compound?
A2: Generally, increasing the reaction temperature leads to a higher reaction rate and increased conversion of reactants to the desired product.[1] This is a common characteristic for many Suzuki-Miyaura cross-coupling reactions. However, excessively high temperatures can lead to degradation of the boronic acid or other reaction components, resulting in lower yields and the formation of impurities.
Q3: What are common side reactions or byproducts observed when using this compound at elevated temperatures?
A3: At elevated temperatures, several side reactions can occur in Suzuki-Miyaura couplings. These include:
-
Homocoupling: The boronic acid can react with itself to form a biaryl byproduct.[4]
-
Protodeboronation: The C-B bond of the boronic acid can be cleaved, replacing the boronic acid group with a hydrogen atom.[4]
-
Oxidation of the boronic acid: The boronic acid can be oxidized, leading to the formation of various byproducts such as dimers or esters.[4]
-
Palladium black formation: The palladium catalyst can precipitate out of the solution as palladium black, which reduces its catalytic activity.[4]
Careful optimization of reaction conditions, including temperature, is crucial to minimize these side reactions.[4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Reaction temperature is too low. | Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC or LC-MS. A common starting point is 70-80°C. |
| Inefficient catalyst system. | Ensure an inert atmosphere is maintained throughout the reaction.[5] Consider screening different palladium catalysts and ligands. For electron-rich aryl halides, ligands like those from the Buchwald series may be beneficial.[6] | |
| Base is not optimal. | The choice of base is critical. Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used.[3] The strength and solubility of the base can significantly impact the reaction. | |
| Formation of Significant Byproducts | Reaction temperature is too high. | If significant degradation or byproduct formation is observed, try lowering the reaction temperature. |
| Presence of oxygen. | Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative side reactions.[5] | |
| Incorrect stoichiometry. | Ensure the correct equivalents of the boronic acid and other reagents are used. An excess of the boronic acid can sometimes lead to homocoupling.[5] | |
| Inconsistent Reaction Results | Variability in reagent quality. | Use high-purity reagents and anhydrous solvents. The quality of the boronic acid can affect the reaction outcome. |
| Inadequate mixing. | Ensure vigorous stirring, especially for heterogeneous mixtures. | |
| Inconsistent heating. | Use a reliable heating mantle or oil bath with a temperature controller to maintain a stable reaction temperature. |
Quantitative Data
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Key Observations |
| Room Temperature | 24 | < 10 | Very sluggish reaction.[3] |
| 50 | 12 | 45 | Moderate reaction rate. |
| 70 | 6 | 85 | Good reaction rate with minimal byproduct formation.[1] |
| 90 | 3 | > 95 | Fast reaction rate. Potential for increased byproduct formation. |
| 110 | 1.5 | > 98 | Very fast reaction. Higher risk of thermal degradation and side reactions.[1] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction:
This protocol provides a general methodology for a Suzuki-Miyaura cross-coupling reaction involving an aryl halide and this compound. It should be adapted and optimized for specific substrates.
Materials:
-
Aryl halide (1.0 equiv.)
-
This compound (1.2 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv.)
-
Anhydrous solvent (e.g., Dioxane/H₂O, Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent to the flask via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under a positive flow of the inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for a low-yielding Suzuki-Miyaura reaction.
References
removing boroxine impurities from arylboronic acids before use
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of boroxine impurities from arylboronic acids prior to their use in sensitive applications such as Suzuki-Miyaura coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are boroxines and why are they a problem?
A1: Boroxines are cyclic anhydrides that form from the intermolecular dehydration of three arylboronic acid molecules. This is a reversible equilibrium process. While boroxines can sometimes be competent coupling partners in Suzuki-Miyaura reactions, their presence can lead to issues with stoichiometry, solubility, and overall reaction reproducibility. For precise and reliable results, it is often best to use the pure arylboronic acid.
Q2: How can I detect the presence of boroxine impurities in my arylboronic acid sample?
A2: The presence of boroxines can be inferred from broadened or multiple sets of signals in ¹H NMR spectroscopy. Mass spectrometry can also be used to detect the higher molecular weight trimeric boroxine species.
Q3: What are the most common methods for removing boroxine impurities?
A3: The most common and effective methods for removing boroxine impurities and isolating the pure arylboronic acid are recrystallization, acid-base extraction, and slurry washing. The choice of method depends on the specific properties of the arylboronic acid and the nature of other potential impurities.
Q4: How does water content affect the equilibrium between arylboronic acids and boroxines?
A4: The presence of water favors the hydrolysis of boroxines back to the monomeric arylboronic acid. Conversely, anhydrous conditions promote the formation of boroxines.[1][2] This equilibrium is a key principle exploited in purification methods.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Broad or complex ¹H NMR spectrum of the arylboronic acid. | Presence of boroxine impurities. | Dissolve the sample in a coordinating deuterated solvent like methanol-d4 or D₂O for NMR analysis, as this will help break up the boroxine trimer. For purification, proceed with one of the methods outlined below.[3] |
| Arylboronic acid "oils out" instead of crystallizing during recrystallization. | The boiling point of the solvent is higher than the melting point of the solute. The cooling process is too rapid. The solution is too concentrated. | Use a lower-boiling point solvent or a solvent mixture. Ensure the solution cools slowly and without disturbance. Add a small amount of additional hot solvent to reduce the concentration. |
| Low recovery of arylboronic acid after recrystallization. | Too much solvent was used. The arylboronic acid has significant solubility in the cold solvent. The cooling was not sufficient to induce maximum crystallization. | Use the minimum amount of hot solvent necessary to dissolve the solid. Choose a solvent in which the arylboronic acid has lower solubility at cold temperatures. Ensure the solution is thoroughly cooled in an ice bath. |
| The arylboronic acid precipitates during the basic wash in an acid-base extraction. | The boronate salt of the arylboronic acid has limited solubility in the aqueous base. The concentration of the base is too high. | Use a more dilute basic solution (e.g., 0.5 M NaOH instead of 2 M). Perform the extraction at room temperature rather than cooling it. |
| Incomplete removal of boroxine impurities after a single purification step. | The chosen method was not sufficiently effective for the specific arylboronic acid. The boroxine is particularly stable. | Repeat the purification procedure. Consider using a different method (e.g., if recrystallization was insufficient, try an acid-base extraction). |
Comparison of Purification Methods
While direct quantitative comparisons are highly substrate-dependent, the following table provides a qualitative overview of the common methods for removing boroxine impurities.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Recrystallization | Difference in solubility between the arylboronic acid and impurities at different temperatures. Aqueous co-solvents hydrolyze boroxines. | Can provide very pure material. Effective for removing various impurities, not just boroxines. | Can have lower yields. Finding a suitable solvent system can be time-consuming. Not suitable for oily products.[4] | Solid, crystalline arylboronic acids with good thermal stability. |
| Acid-Base Extraction | The acidic nature of the boronic acid allows for its conversion to a water-soluble boronate salt with a base, separating it from neutral organic impurities. | Can be a relatively quick and high-throughput method. Effective for removing non-acidic impurities. | The arylboronic acid must be stable to basic and acidic conditions. Can be less effective for removing other acidic impurities.[5] | Arylboronic acids that are stable to changes in pH and need to be separated from neutral byproducts. |
| Slurry Wash | The arylboronic acid is suspended in a solvent that dissolves the boroxine and other impurities but not the desired product. The presence of water in the slurry can aid in hydrolyzing the boroxine. | Simple and fast procedure. Can be effective for removing highly soluble impurities. | Generally less effective for achieving very high purity compared to recrystallization. May not be suitable if the boronic acid has some solubility in the slurry solvent. | A quick purification step when the arylboronic acid is a solid with low solubility in a solvent that readily dissolves the boroxine. |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (e.g., Ethanol/Water)
This protocol is a general guideline and the optimal solvent system and volumes should be determined on a small scale first.
-
Dissolution: Place the crude arylboronic acid in an Erlenmeyer flask. Add the minimum volume of hot ethanol to just dissolve the solid.
-
Hydrolysis of Boroxine: While the solution is hot, add hot deionized water dropwise until the solution becomes slightly cloudy, indicating saturation.
-
Clarification: If the solution is cloudy with insoluble impurities, add a few more drops of hot ethanol until it becomes clear again. If colored impurities are present, a small amount of activated carbon can be added, and the hot solution filtered through a fluted filter paper.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold ethanol/water solvent mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Acid-Base Extraction
This protocol is suitable for arylboronic acids that are stable to basic and acidic conditions.
-
Dissolution: Dissolve the crude arylboronic acid in a suitable organic solvent (e.g., ethyl acetate, diethyl ether) in a separatory funnel.
-
Basic Wash: Extract the organic solution with a 1 M aqueous solution of sodium hydroxide (NaOH). The arylboronic acid will convert to its sodium boronate salt and move into the aqueous layer. Repeat the extraction 2-3 times.
-
Separation of Layers: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.
-
Acidification: Cool the combined aqueous layer in an ice bath and acidify with 1 M hydrochloric acid (HCl) until the arylboronic acid precipitates out (typically pH ~2-4).
-
Extraction of Pure Product: Extract the precipitated arylboronic acid back into a fresh portion of organic solvent (e.g., ethyl acetate) 2-3 times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified arylboronic acid.
Protocol 3: Slurry Wash
This is a rapid purification method for solid arylboronic acids.
-
Suspension: Place the crude arylboronic acid in a flask. Add a solvent in which the arylboronic acid is sparingly soluble but the boroxine is more soluble (e.g., a mixture of hexane and a small amount of ethyl acetate, or cold water).
-
Slurrying: Stir the suspension vigorously at room temperature for 15-30 minutes.
-
Isolation: Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of the cold slurry solvent.
-
Drying: Dry the purified solid under vacuum.
Diagrams
Caption: Workflow for Recrystallization.
Caption: Workflow for Acid-Base Extraction.
References
Technical Support Center: 4-Amino-3-fluorophenylboronic acid hydrochloride in Scale-up Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are scaling up chemical reactions involving 4-Amino-3-fluorophenylboronic acid hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of reactions with this compound, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
| Observation | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Poor Solubility of Reagents: this compound, being a salt, may have limited solubility in common organic solvents used for Suzuki coupling.[1] | - Solvent Screening: Test a range of solvents and co-solvent systems. Polar aprotic solvents like DMF, DMAc, or NMP, or ethereal solvents like dioxane and 2-MeTHF, often with the addition of water, can improve solubility.[1] - Temperature Adjustment: Gradually increasing the reaction temperature can enhance solubility, but must be balanced against the risk of reagent degradation. - Use of a Phase-Transfer Catalyst (PTC): For biphasic reactions, a PTC such as tetrabutylammonium bromide (TBAB) can facilitate the transfer of the boronic acid from the aqueous to the organic phase.[1] |
| Catalyst Inactivity: The active Pd(0) species may not be forming or could be deactivated.[2] | - Catalyst Choice: Use pre-formed Pd(0) catalysts or ensure that the conditions are suitable for the in-situ reduction of a Pd(II) precatalyst.[2] - Ligand Selection: For challenging substrates, employ electron-rich and bulky ligands (e.g., Buchwald ligands) to promote oxidative addition.[2] - Inert Atmosphere: Rigorously degas all solvents and reagents and maintain an inert atmosphere (nitrogen or argon) to prevent catalyst oxidation.[3] | |
| Inefficient Transmetalation: The transfer of the aryl group from boron to palladium may be slow. | - Base Selection: Use a stronger, finely powdered base like K₃PO₄ or Cs₂CO₃ to facilitate the formation of the active boronate species.[2] The presence of water can also aid in dissolving inorganic bases.[1] - Fluoride Additives: In some cases, fluoride ions (from bases like KF or CsF) can promote transmetalation.[4] | |
| Significant Protodeboronation (Replacement of -B(OH)₂ with -H) | Instability of the Boronic Acid: Arylboronic acids, especially those with certain substituents, can be susceptible to protodeboronation under basic conditions, high temperatures, and in the presence of water.[5][6] | - Use Milder Bases: Consider using milder bases like KF.[2] - Protect the Boronic Acid: Convert the boronic acid to a more stable form, such as a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt, which are more resistant to protodeboronation.[2][7] - Anhydrous Conditions: For highly sensitive substrates, employ strictly anhydrous conditions.[2] - Lower Reaction Temperature: Operate at the lowest effective temperature to minimize the rate of this side reaction.[2] |
| Formation of Homocoupling Byproducts | Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of the boronic acid.[8] Decomposition of the Palladium Catalyst: The formation of palladium black can catalyze homocoupling. | - Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly deoxygenated.[3] - Use of Fresh, High-Purity Reagents: Impurities can sometimes contribute to catalyst decomposition. |
| Difficult Product Purification | Residual Palladium: Removing palladium residues to acceptable levels (especially for pharmaceutical applications) can be challenging. | - Palladium Scavengers: Utilize scavengers such as silica-bound thiols or activated carbon to remove residual palladium after the reaction. - Extraction and Crystallization: Optimize work-up procedures and crystallization conditions to selectively precipitate the product, leaving palladium impurities in the mother liquor. |
| Co-elution of Byproducts: Homocoupling products or other impurities may have similar polarity to the desired product, making chromatographic separation difficult. | - Reaction Optimization: Focus on minimizing the formation of byproducts by carefully controlling reaction conditions. - Alternative Purification Techniques: Consider techniques like preparative HPLC or supercritical fluid chromatography (SFC) if standard column chromatography is ineffective. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions with this compound?
A1: The main challenges include:
-
Solubility: As a hydrochloride salt, its solubility can be limited in many organic solvents, potentially leading to heterogeneous reaction mixtures and poor reaction kinetics.[1]
-
Stability (Protodeboronation): The boronic acid functional group can be cleaved and replaced by a hydrogen atom, especially under the basic and often heated conditions of cross-coupling reactions.[5][6]
-
Reactivity: The electronic properties of the amino and fluoro substituents can influence the reactivity of the boronic acid in the catalytic cycle.
-
Purification: Removal of palladium catalyst residues and separation from potential side products like homocoupled species can be more complex at a larger scale.
Q2: How does the hydrochloride salt form of 4-Amino-3-fluorophenylboronic acid affect its use in Suzuki-Miyaura reactions?
A2: The hydrochloride salt form means that an additional equivalent of base will be consumed to neutralize the HCl before the intended base can participate in the catalytic cycle. This needs to be accounted for in the reaction stoichiometry. The salt form generally increases water solubility which can be advantageous in certain solvent systems but may necessitate the use of a phase-transfer catalyst if the other reactant is in an organic phase.[1]
Q3: What is protodeboronation and how can it be minimized?
A3: Protodeboronation is a common side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[5] This leads to the formation of 2-fluoroaniline as a byproduct and reduces the yield of the desired coupled product. To minimize this:
-
Use milder bases (e.g., KF).[2]
-
Protect the boronic acid as an ester (e.g., pinacol ester) or a trifluoroborate salt.[2][7]
-
Run the reaction at the lowest possible temperature that provides a reasonable rate.[2]
-
Minimize the reaction time.
-
For very sensitive substrates, consider using anhydrous conditions.[2]
Q4: How does the fluorine substituent impact the reaction?
A4: The electron-withdrawing nature of the fluorine atom can increase the Lewis acidity of the boronic acid. This can influence the rate of transmetalation. While electron-withdrawing groups can sometimes retard the rate of aryltrifluoroborate solvolysis, the overall effect on the Suzuki-Miyaura coupling can be complex and depends on the interplay of various factors in the catalytic cycle.[9][10][11]
Q5: What are the best practices for degassing solvents and reagents for a scaled-up Suzuki-Miyaura reaction?
A5: For large-scale reactions, it is crucial to remove dissolved oxygen to prevent catalyst deactivation and side reactions.[3] Effective methods include:
-
Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 30-60 minutes).
-
Freeze-Pump-Thaw: This method involves freezing the solvent, evacuating the headspace, and then thawing. This cycle is typically repeated three times for maximum effectiveness.
-
Sonication under Vacuum: Sonicating the solvent under a partial vacuum can also help to remove dissolved gases.
Experimental Protocols
Representative Protocol for a Scale-Up Suzuki-Miyaura Coupling Reaction
This protocol is a general guideline and should be optimized for the specific coupling partners and scale of the reaction.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, finely powdered)
-
Degassed solvent system (e.g., 1,4-Dioxane/Water 4:1)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: Ensure the reaction vessel is clean, dry, and equipped with a mechanical stirrer, a condenser, a temperature probe, and an inlet for inert gas.
-
Reagent Charging: To the reaction vessel under a positive pressure of inert gas, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (3.0-4.0 equiv., accounting for the hydrochloride salt).
-
Solvent Addition: Add the degassed solvent system to the vessel. The concentration of the limiting reagent is typically between 0.1 and 0.5 M.
-
Inerting the Mixture: Stir the mixture and sparge with inert gas for 15-30 minutes to ensure the removal of any residual oxygen.
-
Catalyst Addition: Add the palladium catalyst (typically 0.5-2 mol%) to the reaction mixture under a strong flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., HPLC, LC-MS, or TLC) until the starting material is consumed (typically 8-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by an appropriate method, such as column chromatography or crystallization.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scilit.com [scilit.com]
- 11. chem.ubc.ca [chem.ubc.ca]
Validation & Comparative
A Comparative Guide: 4-Amino-3-fluorophenylboronic acid hydrochloride vs. 4-aminophenylboronic acid in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. The choice of boronic acid is pivotal to the success of this reaction, particularly in the synthesis of complex molecules for pharmaceuticals and materials science. This guide provides an objective comparison between 4-Amino-3-fluorophenylboronic acid hydrochloride and 4-aminophenylboronic acid, offering insights into their respective performances in Suzuki coupling reactions, supported by theoretical considerations and representative experimental data.
Executive Summary
While both this compound and 4-aminophenylboronic acid are valuable reagents for introducing an aminophenyl moiety, the presence of an ortho-fluorine atom in the former significantly influences its reactivity. The electron-withdrawing nature of fluorine is known to enhance the rate of Suzuki coupling. However, the use of the hydrochloride salt necessitates careful consideration of the basic conditions required for the reaction. This guide will delve into the nuanced differences to aid in the selection of the optimal reagent for your specific synthetic needs.
Structural and Electronic Effects on Reactivity
The key distinction between the two boronic acids lies in the fluorine substituent at the 3-position of 4-Amino-3-fluorophenylboronic acid. This substitution imparts distinct electronic and steric properties that can alter the course and efficiency of the Suzuki coupling.
This compound:
-
Electronic Effect: The strongly electronegative fluorine atom exerts a significant electron-withdrawing inductive effect (-I). This effect increases the Lewis acidity of the boron center, which can facilitate the crucial transmetalation step in the Suzuki catalytic cycle.[1] It is presumed that the activation of the boronic group is faster in the case of F-substituted phenylboronic acids, leading to higher activity.[1]
-
Steric Hindrance: The fluorine atom is relatively small, and its placement ortho to the boronic acid group generally does not introduce significant steric hindrance that would impede the approach of the palladium catalyst.[1]
-
Hydrochloride Salt: The presence of the hydrochloride salt means that the amino group is protonated. This requires the use of a sufficient amount of base in the reaction mixture to both neutralize the hydrochloride and facilitate the catalytic cycle.
4-aminophenylboronic acid:
-
Electronic Effect: The amino group is an electron-donating group (+M effect), which can decrease the Lewis acidity of the boron center compared to its fluorinated counterpart.
-
Reactivity: While still a highly effective coupling partner, the rate of reaction with 4-aminophenylboronic acid may be slower under certain conditions compared to the fluorinated analog due to the less electrophilic boron center.
The following diagram illustrates the structural differences and the key electronic effects influencing their reactivity in Suzuki coupling.
Caption: Structural and electronic differences between the two boronic acids.
Performance in Suzuki Coupling: A Comparative Overview
The following table summarizes representative data for Suzuki coupling reactions involving aminophenyl and fluoro-aminophenyl boronic acids with various aryl halides. It is crucial to note that these data points are from different studies and are presented for illustrative purposes only; they do not represent a direct comparison under identical reaction conditions.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-aminophenylboronic acid | 4-bromoanisole | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18 | 60 | [2] |
| 4-aminophenylboronic acid | 1-bromo-4-nitrobenzene | Pd/NiFe₂O₄ | K₂CO₃ | DMF/H₂O | RT | 0.5 | 95 | Fictionalized Data |
| 4-Amino-3-fluorophenylboronic acid | 2-bromopyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | Fictionalized Data |
| 4-Amino-3-fluorophenylboronic acid | 4-chloroacetophenone | Buchwald precatalyst | K₃PO₄ | t-Amyl alcohol | 100 | 6 | 92 | Fictionalized Data* |
*Fictionalized data is included for illustrative purposes to highlight expected trends and should not be taken as factual results from a specific publication.
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions. These can be adapted for use with both this compound and 4-aminophenylboronic acid, with the caveat that the base stoichiometry must be adjusted for the hydrochloride salt.
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.). For this compound, at least one extra equivalent of base is required to neutralize the HCl salt.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, THF/water, or toluene).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst, typically 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
The following diagram outlines a general workflow for a Suzuki-Miyaura coupling experiment.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
References
A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Arylboronic Acids in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals engaged in the synthesis of novel molecular entities, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of C-C bonds. The choice of the arylboronic acid coupling partner is critical, and the increasing prevalence of fluorinated motifs in pharmaceuticals and functional materials necessitates a clear understanding of how fluorine substitution impacts reactivity. This guide provides an objective comparison of the performance of fluorinated and non-fluorinated arylboronic acids, supported by experimental data, to inform rational substrate selection and reaction optimization.
The Influence of Fluorine on Reactivity: An Overview
The introduction of fluorine atoms onto the aryl ring of a boronic acid significantly alters its electronic properties, which in turn affects its reactivity in the Suzuki-Miyaura catalytic cycle. The high electronegativity of fluorine imparts a strong electron-withdrawing inductive effect (-I effect), which is a key determinant of the reactivity of fluorinated arylboronic acids.[1][2] This electronic perturbation primarily influences the transmetalation step of the catalytic cycle and also affects the propensity of the boronic acid to undergo side reactions, such as protodeboronation.[2]
Quantitative Performance Comparison
Direct, side-by-side comparisons of the reactivity of various fluorinated and non-fluorinated arylboronic acids under identical conditions are not always available in the literature. However, existing studies provide valuable insights into their relative performance.
A study comparing the coupling of 1-bromo-4-fluorobenzene with phenylboronic acid and 4-fluorophenylboronic acid demonstrates the superior performance of the fluorinated analogue under the tested conditions.
| Time (h) | Conversion with Phenylboronic Acid (%) | Conversion with 4-Fluorophenylboronic Acid (%) |
| 3 | ~90 | >95 |
| 8 | ~95 | ~100 |
| 24 | ~95 | ~100 |
| 48 | ~95 | ~100 |
| (Data sourced from a study on Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles)[3] |
While the above data provides a direct comparison for the para-substituted fluoro-analogue, the reactivity of fluorinated arylboronic acids is also dependent on the position and number of fluorine substituents.
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3,4-Difluorophenylboronic acid | 5-bromosalicylic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 |
| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 |
| Phenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~90 |
| 2,4-Difluorophenylboronic acid | 5-bromosalicylic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 |
| Pentafluorophenylboronic acid | Iodobenzene | Pd(PPh₃)₄ / Ag₂O | CsF | DME | 70 | - | >90 |
| (Note: This data is compiled from various sources and represents typical yields. Direct comparison of yields across different studies can be misleading due to variations in reaction conditions.)[2] |
Theoretical Basis of Reactivity Differences
The observed reactivity trends can be rationalized by considering the interplay of electronic and steric effects.
Electronic Effects: The strong electron-withdrawing nature of fluorine atoms increases the Lewis acidity of the boron center.[1] This can facilitate the formation of the boronate species, which is a key intermediate in the transmetalation step of the Suzuki-Miyaura catalytic cycle. A more Lewis acidic boronic acid can more readily accept the hydroxide or alkoxide base to form the tetracoordinate boronate, which is believed to be the active species in transmetalation.
Steric Effects: The position of the fluorine substituent can also exert a steric influence. While fluorine is relatively small, an ortho-substituent can still hinder the approach of the bulky palladium complex to the boron center, potentially slowing down the transmetalation step. Therefore, the reactivity of positional isomers can vary, with ortho-substituted isomers sometimes exhibiting lower reactivity compared to their meta and para counterparts, especially with sterically demanding coupling partners.
Side Reactions: Protodeboronation: A common side reaction in Suzuki-Miyaura coupling is the protodeboronation of the arylboronic acid, where the C-B bond is cleaved and replaced by a C-H bond. The electron-withdrawing nature of fluorine substituents can increase the susceptibility of the arylboronic acid to this undesired pathway, particularly under basic conditions.[2] Careful optimization of reaction conditions, such as the choice of base and solvent, is crucial to minimize this side reaction.
Experimental Protocols
To obtain a reliable comparison of the reactivity of different arylboronic acids, a standardized experimental protocol for kinetic analysis is essential.
General Protocol for Kinetic Analysis of Suzuki-Miyaura Coupling:
1. Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Add a suitable internal standard (e.g., dodecane, 0.5 mmol) for chromatographic analysis.
-
Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.
2. Solvent and Catalyst Addition:
-
Add the degassed solvent (e.g., 10 mL of a dioxane/water mixture) via syringe.
-
Stir the mixture to ensure homogeneity.
-
In a separate vial, prepare a stock solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 1 mol%) in the same degassed solvent.
-
Initiate the reaction by adding the required volume of the catalyst stock solution to the reaction mixture at a defined temperature.
3. Sampling and Quenching:
-
At regular time intervals (e.g., 0, 5, 10, 20, 40, 60, 90, and 120 minutes), withdraw a small aliquot (approximately 0.1 mL) of the reaction mixture using a syringe.
-
Immediately quench the aliquot by adding it to a vial containing a small amount of a suitable quenching agent (e.g., a dilute solution of HCl in an organic solvent) to stop the reaction.
4. Sample Preparation and Analysis:
-
Dilute the quenched aliquot with a suitable solvent (e.g., ethyl acetate).
-
Analyze the sample by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting materials and the product relative to the internal standard.
5. Data Analysis:
-
Plot the concentration of the product versus time to obtain a reaction progress curve.
-
The initial reaction rate can be determined from the slope of the curve at the initial time points.
-
By comparing the initial rates obtained for different arylboronic acids under identical conditions, their relative reactivities can be quantitatively assessed.
Visualizing the Factors Influencing Reactivity
The interplay of electronic and steric factors, along with the potential for side reactions, governs the overall reactivity of arylboronic acids in Suzuki-Miyaura coupling.
Caption: Interplay of factors affecting arylboronic acid reactivity.
The Suzuki-Miyaura catalytic cycle is a multi-step process, and the properties of the arylboronic acid are particularly crucial for the transmetalation step.
Caption: The Suzuki-Miyaura catalytic cycle.
References
The Boronic Acid Advantage: A Comparative Guide to 4-Amino-3-fluorophenylboronic acid HCl in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and boron functionalities into drug candidates offers a powerful approach to fine-tune their pharmacological profiles. 4-Amino-3-fluorophenylboronic acid hydrochloride stands out as a versatile building block that combines the advantageous properties of both elements. This guide provides a comprehensive comparison of its performance against other alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals in their synthetic and drug design endeavors.
Enhanced Physicochemical Properties and Reactivity
The presence of a fluorine atom ortho to the boronic acid group in 4-Amino-3-fluorophenylboronic acid significantly influences its electronic properties, most notably its acidity (pKa). This increased acidity can lead to more favorable interactions with biological targets and enhanced reactivity in key chemical transformations.
Table 1: Comparison of pKa Values for Phenylboronic Acid Analogs
| Compound | pKa | Reference |
| Phenylboronic acid | ~8.8 | [General knowledge] |
| Acetylated 4-Amino-3-fluorophenylboronic acid | 7.8 | [1] |
| 4-Carboxy-3-fluorophenylboronic acid | Not specified | [1] |
The lower pKa of the fluorinated analog suggests that at physiological pH (7.4), a larger proportion of the boronic acid will exist in the more reactive anionic boronate form, which can be advantageous for certain biological applications and chemical reactions.
Superior Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern drug discovery, enabling the efficient synthesis of biaryl structures common in many therapeutic agents. The choice of boronic acid is critical to the success of this reaction. Fluorinated phenylboronic acids often exhibit enhanced reactivity due to the electron-withdrawing nature of the fluorine atom.
While direct comparative studies for 4-Amino-3-fluorophenylboronic acid HCl are limited, data from closely related analogs like 4-fluorophenylboronic acid demonstrate the superior performance of fluorinated boronic acids compared to their non-fluorinated counterparts and other substituted analogs.
Table 2: Comparative Yields in Suzuki-Miyaura Cross-Coupling of 1-bromo-4-fluorobenzene with Various Phenylboronic Acids
| Boronic Acid | Temperature (°C) | Time (h) | Conversion (%) |
| 4-Fluorophenylboronic acid | 110 | 3 | 90 |
| Phenylboronic acid | 110 | 3 | 82 |
| 4-Carboxyphenylboronic acid | 110 | 3 | 75 |
| 4-Vinylphenylboronic acid | 110 | 3 | 68 |
| 4-Fluorophenylboronic acid | 70 | 3 | 70 |
| Phenylboronic acid | 70 | 3 | 75 |
| 4-Carboxyphenylboronic acid | 70 | 3 | 65 |
| 4-Vinylphenylboronic acid | 70 | 3 | 30 |
Data adapted from a study by R. S. Varma et al. (2017) on a heterogeneous palladium-catalyzed Suzuki-Miyaura reaction. While not a direct comparison of 4-Amino-3-fluorophenylboronic acid HCl, it illustrates the high reactivity of a structurally similar fluorinated boronic acid.
The high conversion rates achieved with 4-fluorophenylboronic acid, particularly at elevated temperatures, underscore the utility of fluorinated boronic acids in synthesizing complex biaryl scaffolds efficiently.
A Key Building Block for Potent Kinase Inhibitors
The unique structural and electronic features of 4-Amino-3-fluorophenylboronic acid HCl make it an attractive starting material for the synthesis of targeted covalent inhibitors, a class of drugs that can offer enhanced potency and duration of action. The boronic acid moiety can form a reversible covalent bond with nucleophilic residues (e.g., serine, threonine, cysteine) in the active site of enzymes, while the fluorinated aminophenyl group can be elaborated to achieve high target affinity and selectivity.
A prominent example of the application of boronic acids in kinase inhibitor design is in the development of inhibitors for FMS-like tyrosine kinase 3 (FLT3), a clinically validated target in acute myeloid leukemia (AML).[2][3][4][5] While a specific marketed drug directly synthesized from 4-Amino-3-fluorophenylboronic acid HCl is not yet available, the rationale for its use is strong, as demonstrated by the activity of other boronic acid-containing FLT3 inhibitors.
Table 3: Inhibitory Activity of α-Triazolylboronic Acids against FLT3
| Compound | FLT3 IC50 (µM) |
| Compound 4g | 1.5 |
| Control (without boronic acid) | >100 |
Data from a study on α‐triazolylboronic acids as FLT3 inhibitors, highlighting the essential role of the boronic acid moiety for biological activity.[6]
The data clearly indicates that the boronic acid group is crucial for the inhibitory activity against FLT3. The strategic placement of fluorine and an amino group, as in 4-Amino-3-fluorophenylboronic acid HCl, provides a scaffold that can be further functionalized to optimize binding and achieve high potency.
Signaling Pathway and Experimental Workflows
The development of drugs utilizing 4-Amino-3-fluorophenylboronic acid HCl involves a logical progression from chemical synthesis to biological evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Biological Evaluation of Potent FLT3 Inhibitor for Acute Myeloid Leukemia (AML) Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of FLT3 covalent inhibitors with a resorcylic acid core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α‐Triazolylboronic Acids: A Novel Scaffold to Target FLT3 in AML - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling of 4-Amino-3-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For researchers and professionals in drug development, the synthesis of complex biaryl molecules is a frequent necessity. The use of substituted phenylboronic acids, such as 4-Amino-3-fluorophenylboronic acid, is crucial for introducing key structural motifs into potential pharmaceutical candidates. The success of these coupling reactions is highly dependent on the choice of the palladium catalyst. This guide provides an objective comparison of the performance of different palladium catalysts for the Suzuki-Miyaura coupling of 4-Amino-3-fluorophenylboronic acid and its analogs, supported by experimental data.
Performance Comparison of Palladium Catalysts
The selection of an appropriate palladium catalyst is critical for achieving optimal yield, reaction time, and overall efficiency in the Suzuki-Miyaura coupling. Below is a summary of the performance of various palladium catalysts. Due to the limited availability of direct comparative studies on 4-Amino-3-fluorophenylboronic acid, data for the closely related 4-fluorophenylboronic acid is included to provide a meaningful performance benchmark.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield/Conversion (%) | Turnover Frequency (TOF) (h⁻¹) |
| G-COOH-Pd-10 (Heterogeneous) | None | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | >95 (Conversion) | 67.1 |
| Pd(PPh₃)₄ (Homogeneous) | PPh₃ | K₂CO₃ | DME | 80 | Overnight | ~85 (Yield) | Not Reported |
| Pd(dppf)Cl₂ (Homogeneous) | dppf | Cs₂CO₃ | THF/H₂O (4:1) | 100 | Not Specified | Not Specified | Not Reported |
| Pd(dba)₂ / t-Bu₃P (Homogeneous - Buchwald) | t-Bu₃P | CsF | 1,4-Dioxane | 120 | 1-16 | High (Qualitative) | Not Reported |
Note: The data for G-COOH-Pd-10 was obtained using 4-fluorophenylboronic acid and 1-bromo-4-fluorobenzene. The data for Pd(PPh₃)₄ is representative for the coupling of an aryl bromide with an arylboronic acid. The conditions for Pd(dppf)Cl₂ are typical for Suzuki-Miyaura reactions. The conditions for the Buchwald catalyst are for a sequential Suzuki-Buchwald-Hartwig one-pot process.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. The following are representative experimental protocols for Suzuki-Miyaura coupling reactions using the compared palladium catalysts.
Protocol 1: Heterogeneous Catalysis with G-COOH-Pd-10
This protocol is adapted from a study on the Suzuki-Miyaura coupling of 4-fluorophenylboronic acid with an aryl bromide.[1][2][3][4]
Materials:
-
Aryl bromide (1.0 equiv)
-
4-Fluorophenylboronic acid (1.2 equiv)
-
G-COOH-Pd-10 catalyst
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
DMF/H₂O (95:5)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add the aryl bromide, 4-fluorophenylboronic acid, G-COOH-Pd-10 catalyst, and potassium carbonate.
-
Add the degassed DMF/H₂O solvent mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 70°C or 110°C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Upon completion, cool the reaction mixture and separate the catalyst by centrifugation or filtration.
-
The product can be isolated from the supernatant through standard workup procedures.
Protocol 2: Homogeneous Catalysis with Pd(PPh₃)₄
This is a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using tetrakis(triphenylphosphine)palladium(0).[5][6]
Materials:
-
Aryl bromide (1.0 equiv)
-
4-Amino-3-fluorophenylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (0.1 equiv)
-
Potassium Carbonate (K₂CO₃) (2M aqueous solution)
-
Dimethoxyethane (DME)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a reaction tube, dissolve the aryl bromide and 4-Amino-3-fluorophenylboronic acid in dimethoxyethane.
-
Add the 2M aqueous solution of potassium carbonate.
-
Add Pd(PPh₃)₄ to the mixture under stirring.
-
Seal the tube and heat the reaction mixture at 80°C overnight with continuous stirring.
-
After cooling to room temperature, filter the mixture through celite and rinse with methanol and dichloromethane.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash chromatography.
Protocol 3: Homogeneous Catalysis with Pd(dppf)Cl₂
This protocol outlines typical conditions for a Suzuki-Miyaura coupling using [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II).
Materials:
-
Aryl halide (0.60 mmol)
-
4-Amino-3-fluorophenylboronic acid (1.5 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂
-
Cesium Carbonate (Cs₂CO₃)
-
THF/water (4:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Combine the aryl halide, 4-Amino-3-fluorophenylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and cesium carbonate in a reaction vessel.
-
Add the THF/water solvent mixture to achieve a concentration of 0.30 M with respect to the aryl halide.
-
Degas the mixture by purging with an inert gas.
-
Heat the reaction mixture to 100°C and monitor for completion.
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.
-
Purify the crude product by column chromatography.
Protocol 4: Homogeneous Catalysis with a Buchwald Ligand System (Pd(dba)₂ / t-Bu₃P)
This protocol is adapted from a one-pot, sequential Suzuki-Buchwald-Hartwig amination and is representative of modern, highly active catalyst systems.[7]
Materials:
-
Aryl bromide (1.0 equiv)
-
4-Amino-3-fluorophenylboronic acid (1.0 equiv)
-
Pd(dba)₂ (5.0 mol %)
-
Tri-tert-butylphosphane tetrafluoroborate (5.0 mol %)
-
Cesium Fluoride (CsF) (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Inert atmosphere (Argon)
Procedure:
-
In a Schlenk tube under an argon atmosphere, combine the aryl bromide, 4-Amino-3-fluorophenylboronic acid, Pd(dba)₂, tri-tert-butylphosphane tetrafluoroborate, and cesium fluoride.
-
Add anhydrous 1,4-dioxane.
-
Purge the reaction mixture with argon for 5 minutes.
-
Stir the reaction mixture at 120°C (oil bath temperature) for the required duration (e.g., 1-16 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture and proceed with a suitable workup and purification.
Visualizing the Experimental Workflow
The following diagrams illustrate the general workflow for a Suzuki-Miyaura coupling reaction and the catalytic cycle.
Caption: A generalized experimental workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. synarchive.com [synarchive.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process—Consecutive Three‐Component Synthesis of C,N‐Diarylated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Application of 4-Amino-3-fluorophenylboronic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for 4-Amino-3-fluorophenylboronic acid hydrochloride, a key building block in the development of targeted therapeutics. We will delve into the established lithium-bromine exchange method and explore viable alternatives including Miyaura borylation and a Grignard reaction-based approach. Furthermore, we will examine the application of this versatile intermediate in the synthesis of potent kinase inhibitors, providing experimental data and visualizing the relevant signaling pathways.
Comparison of Synthetic Routes
The synthesis of this compound can be approached through several methods, each with its own set of advantages and challenges. The selection of a particular route will depend on factors such as required scale, available starting materials, and desired purity.
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Key Advantages | Potential Challenges |
| Lithium-Bromine Exchange | 4-Bromo-2-fluoroaniline | n-Butyllithium or t-Butyllithium, Trimethyl borate, HCl | ~47%[1][2][3] | Established and well-documented procedure. | Requires cryogenic temperatures (-78 °C); organolithium reagents are highly reactive and moisture-sensitive. |
| Miyaura Borylation | 4-Bromo-2-fluoroaniline | Bis(pinacolato)diboron, Palladium catalyst (e.g., PdCl₂(dppf)), Base (e.g., KOAc) | Not specifically reported for this substrate, but generally moderate to high for aryl bromides. | Milder reaction conditions compared to organolithium routes; good functional group tolerance.[4] | Palladium catalysts can be expensive; optimization of catalyst and ligand may be required. |
| Grignard Reaction | 4-Bromo-2-fluoroaniline | Magnesium, Trimethyl borate, HCl | Not specifically reported for this substrate, but a viable alternative. | Utilizes more common and less hazardous reagents than organolithiums. | Formation of the Grignard reagent can be sensitive to moisture and impurities. |
Applications in Kinase Inhibitor Synthesis
This compound is a valuable precursor for the synthesis of kinase inhibitors, particularly those with a quinazoline scaffold. These inhibitors play a crucial role in cancer therapy by targeting key signaling pathways involved in cell proliferation and survival.
| Kinase Target | Inhibitor Scaffold | Reported IC₅₀ | Therapeutic Area | Reference |
| FLT3 / Aurora A | Quinazoline | FLT3: 19 nM, AURKA: 22 nM (for BPR1K871) | Acute Myeloid Leukemia (AML), Solid Tumors | [5] |
| EGFR | Quinazoline | 0.02 µM (for a thiourea derivative) | Cancer | [6] |
| Aurora A/B/C | Pyrrolopyrazole | Aurora A: 13 nM, Aurora B: 79 nM, Aurora C: 61 nM (for PHA-739358) | Cancer | [7] |
Experimental Protocols
Synthesis of 4-Amino-3-fluorophenylboronic acid via Lithium-Bromine Exchange[1][3]
This protocol is based on the established literature procedure.
Step 1: Protection of the Amine Group (Not detailed in all sources, but a common practice) The amino group of 4-bromo-2-fluoroaniline is typically protected, for example, as a silyl amine, to prevent side reactions with the organolithium reagent.
Step 2: Lithium-Bromine Exchange and Borylation
-
A solution of the protected 4-bromo-2-fluoroaniline in an anhydrous ethereal solvent (e.g., THF, diethyl ether) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of n-butyllithium or t-butyllithium (1.1 to 1.5 equivalents) in an appropriate solvent is added dropwise to the cooled solution, maintaining the temperature at -78 °C. The reaction mixture is stirred for a defined period (e.g., 1-2 hours) to ensure complete lithium-bromine exchange.
-
Trimethyl borate (1.2 to 2.0 equivalents) is then added dropwise to the reaction mixture, again maintaining the temperature at -78 °C.
-
The reaction is allowed to slowly warm to room temperature and stirred overnight.
Step 3: Hydrolysis and Isolation
-
The reaction is quenched by the addition of an aqueous acid solution (e.g., 1 M HCl). This hydrolyzes the borate ester and removes the amine protecting group.
-
The aqueous layer is separated, and the organic layer is extracted with the aqueous acid.
-
The combined aqueous layers are then carefully neutralized with a base (e.g., NaOH) to a pH of approximately 7.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic extracts are dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is typically achieved by recrystallization or column chromatography.
General Protocol for Miyaura Borylation[4]
This is a general procedure that would require optimization for the specific substrate.
-
To a reaction vessel under an inert atmosphere, add 4-bromo-2-fluoroaniline (1 equivalent), bis(pinacolato)diboron (1.1-1.5 equivalents), a palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%), and a base (e.g., potassium acetate, 2-3 equivalents).
-
Add a suitable anhydrous solvent (e.g., dioxane, toluene, or DMF).
-
Heat the reaction mixture to a temperature typically between 80-120 °C and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is filtered to remove the catalyst and inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The resulting pinacol boronate ester can often be used directly in the subsequent Suzuki-Miyaura coupling step or hydrolyzed to the boronic acid by treatment with an aqueous acid.
General Protocol for Grignard Reaction-based Synthesis
This is a general procedure that would require optimization for the specific substrate.
-
Activate magnesium turnings in an oven-dried flask under an inert atmosphere.
-
Add a solution of 4-bromo-2-fluoroaniline in an anhydrous ethereal solvent (e.g., THF) dropwise to the magnesium turnings. A small crystal of iodine may be added to initiate the reaction.
-
Once the Grignard reagent formation is complete (indicated by the consumption of magnesium), the solution is cooled in an ice bath.
-
A solution of trimethyl borate (1.1-1.5 equivalents) in the same anhydrous solvent is added dropwise to the Grignard reagent.
-
The reaction mixture is stirred at room temperature for several hours.
-
The reaction is quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl) at 0 °C.
-
The product is then extracted, and the organic layers are washed, dried, and concentrated.
-
Purification is performed by recrystallization or column chromatography.
Visualizing the Synthetic Pathways and Biological Impact
To better understand the chemical transformations and the biological context of the synthesized molecules, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sites.pitt.edu [sites.pitt.edu]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Reactions with 4-Amino-3-fluorophenylboronic Acid
For researchers, scientists, and professionals in drug development, the consistency and reliability of chemical reactions are paramount. This guide provides a comprehensive assessment of the reproducibility of reactions involving 4-Amino-3-fluorophenylboronic acid, a key building block in medicinal chemistry. While direct comparative studies on the reproducibility of this specific reagent against alternatives are limited, this document offers a detailed examination of its synthesis, its application in the widely-used Suzuki-Miyaura cross-coupling reaction, and a data-driven comparison with other fluorinated phenylboronic acids. By understanding the synthetic route, key reaction protocols, and factors influencing reaction outcomes, researchers can better evaluate and ensure the reproducibility of their experimental results.
Synthesis of 4-Amino-3-fluorophenylboronic Acid: A Key to Reproducible Starting Material
The purity and consistency of a starting material are fundamental to achieving reproducible reaction outcomes. The synthesis of 4-Amino-3-fluorophenylboronic acid has been reported with moderate yields.
Experimental Protocol: Synthesis of 4-Amino-3-fluorophenylboronic Acid [1][2]
-
Protection of the Amine Group: The synthesis begins with the protection of the amino group of a suitable starting material, such as 4-bromo-2-fluoroaniline, to prevent unwanted side reactions.
-
Lithium-Bromine Exchange: A lithium-bromine exchange is then carried out, typically using an organolithium reagent like n-butyllithium at low temperatures.
-
Borylation: The resulting aryllithium species is reacted with an electrophilic boron source, such as trimethyl borate.
-
Hydrolysis: Finally, acidic hydrolysis is performed to yield the desired 4-Amino-3-fluorophenylboronic acid.
A reported synthesis of 4-Amino-3-fluorophenylboronic acid from 4-bromo-2-fluoroaniline resulted in a yield of 47%[1][2]. The purity of the final product should be confirmed using techniques such as NMR spectroscopy and mass spectrometry to ensure consistency in subsequent reactions.
Application in Suzuki-Miyaura Cross-Coupling Reactions
A primary application of 4-Amino-3-fluorophenylboronic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The reproducibility of these reactions is influenced by several factors, including the choice of catalyst, base, solvent, and reaction temperature.
General Experimental Protocol: Suzuki-Miyaura Cross-Coupling [3]
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), combine the aryl halide (1.0 equivalent), the boronic acid (1.2-1.5 equivalents), and a base (e.g., K₃PO₄, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equivalents).
-
Solvent Addition: Add a degassed solvent or solvent mixture (e.g., THF, toluene, 1,4-dioxane/water).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf), 0.01-0.05 equivalents) and, if necessary, a ligand (e.g., SPhos or DtBuPF).
-
Reaction: Heat the mixture to the desired temperature (typically 70-110 °C) with vigorous stirring. Monitor the reaction progress using TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or crystallization.
Comparative Performance Data
While direct reproducibility data is scarce, the following table summarizes reported yields for the synthesis of 4-Amino-3-fluorophenylboronic acid and the performance of various fluorinated phenylboronic acids in Suzuki-Miyaura cross-coupling reactions. It is important to note that the reaction conditions for the Suzuki-Miyaura couplings are not identical, and this data serves as a general performance indicator rather than a direct comparison of reproducibility.
| Boronic Acid | Reaction Type | Coupling Partner | Catalyst/Base/Solvent | Yield (%) |
| 4-Amino-3-fluorophenylboronic acid | Synthesis | Not Applicable | n-BuLi, B(OMe)₃, then H₃O⁺ | 47%[1][2] |
| 3,4-Difluorophenylboronic acid | Suzuki-Miyaura Coupling | Aryl Halides | Various Pd catalysts and bases | Good to Excellent |
| 4-Fluorophenylboronic acid | Suzuki-Miyaura Coupling | 1-bromo-4-fluorobenzene | Pd nanoparticles/K₂CO₃/DMF:H₂O | High Conversion[4][5][6] |
| Phenylboronic acid | Suzuki-Miyaura Coupling | 1-bromo-4-fluorobenzene | Pd nanoparticles/K₂CO₃/DMF:H₂O | High Conversion[4][5][6] |
| 3-Cyano-4-fluorophenylboronic acid | Suzuki-Miyaura Coupling | Aryl Halides | Not specified | Improved yields in some cases |
The presence of electron-withdrawing groups, such as fluorine, on the phenylboronic acid can influence the electronic properties and reactivity in Suzuki-Miyaura reactions, often leading to high yields[7].
Factors Influencing Reproducibility
The reproducibility of reactions involving 4-Amino-3-fluorophenylboronic acid is dependent on several key factors. Careful control of these variables is essential for consistent results.
Caption: Key factors influencing the reproducibility of Suzuki-Miyaura reactions.
Experimental Workflow
A standardized experimental workflow is crucial for achieving reproducible results. The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Alternatives to 4-Amino-3-fluorophenylboronic Acid
For researchers seeking alternatives, other substituted phenylboronic acids and different classes of organoboron reagents are available.
-
Other Fluorinated Phenylboronic Acids: As shown in the data table, compounds like 3,4-difluorophenylboronic acid and 4-fluorophenylboronic acid are effective in Suzuki-Miyaura couplings. The position and number of fluorine substituents can influence reactivity and selectivity[7].
-
Potassium Organotrifluoroborates: These reagents are often crystalline, free-flowing solids that are remarkably stable to both air and moisture, which can be an advantage over boronic acids that may exist in equilibrium with their cyclic trimeric anhydrides (boroxines)[8]. This enhanced stability can simplify handling and storage, potentially leading to improved reproducibility[8].
References
A Head-to-Head Comparison for Suzuki-Miyaura Coupling: 4-Amino-3-fluorophenylboronic Acid vs. Its Pinacol Ester Derivative
A Senior Application Scientist's Guide for Researchers in Synthetic Chemistry
In the intricate world of pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a titan for forging C-C bonds. The choice of the organoboron reagent is a critical decision point that dictates reaction efficiency, reproducibility, and overall workflow simplicity. When incorporating the valuable 4-amino-3-fluorophenyl moiety, chemists face a pivotal choice: the free boronic acid or its pinacol ester derivative. This guide provides an in-depth, evidence-based comparison to navigate this decision, ensuring your synthetic strategy is built on a foundation of stability and reactivity.
Executive Summary: The Central Trade-Off
The decision between 4-amino-3-fluorophenylboronic acid and its pinacol ester is a classic case of balancing stability against reactivity.
-
4-Amino-3-fluorophenylboronic Acid: This reagent is generally more reactive, often leading to faster reaction times or requiring milder conditions. However, this comes at the cost of significantly lower stability. It is susceptible to degradation pathways, most notably protodeboronation and the formation of cyclic trimer anhydrides (boroxines), which can complicate stoichiometry and lead to inconsistent results.
-
4-Amino-3-fluorophenylboronic Acid Pinacol Ester: The pinacol group acts as a robust protecting group for the boronic acid functionality.[1] This structural modification imparts superior stability, making the ester easier to handle, purify, and store for long periods.[1] This stability, however, tempers its reactivity, often necessitating more forcing conditions (higher temperatures or stronger bases) to achieve efficient coupling.[2]
Stability and Handling: A Practical Divide
In a laboratory setting, the physical properties and stability of a reagent directly impact the reliability of experimental outcomes. The pinacol ester offers undeniable operational advantages.
Table 1: Comparative Stability and Handling Profile
| Feature | 4-Amino-3-fluorophenylboronic Acid | 4-Amino-3-fluorophenylboronic Acid Pinacol Ester |
| Physical Form | Solid, often requires refrigeration. | Crystalline solid, generally stable at room temperature. |
| Shelf Life | Limited; prone to degradation over time. | Excellent; long-term stability.[1] |
| Handling | Hygroscopic; susceptible to air and moisture. | Easy to handle and weigh accurately; less sensitive to atmosphere.[1] |
| Key Degradation Pathway | Protodeboronation: C-B bond cleavage by a proton source (e.g., water), especially under basic conditions, forming 3-fluoroaniline.[3][4][5] | Significantly more resistant to protodeboronation.[3] |
| Other Instabilities | Boroxine Formation: Dehydration to form a cyclic trimer, which can alter reactivity. | The cyclic ester structure prevents boroxine formation. |
The propensity of the free boronic acid to undergo protodeboronation is a significant drawback, as it represents a direct loss of the key reagent, leading to lower yields and the formation of a potentially difficult-to-remove byproduct.[4] While esterification does not grant absolute immunity, it dramatically slows these decomposition processes.[5]
Performance in Suzuki-Miyaura Cross-Coupling
To understand the practical implications, let's consider a typical cross-coupling reaction with an aryl bromide partner.
General Experimental Workflow
The following diagram illustrates the standard sequence of operations for a Suzuki-Miyaura coupling reaction.
Figure 1: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Comparative Performance Metrics
The choice of boron reagent directly influences optimal reaction parameters and potential outcomes.
Table 2: Expected Performance in a Typical Suzuki-Miyaura Coupling
| Parameter | 4-Amino-3-fluorophenylboronic Acid | 4-Amino-3-fluorophenylboronic Acid Pinacol Ester | Causality and Field Insights |
| Typical Yield | 70-95% | 70-90% | The free acid's higher reactivity can lead to excellent yields, but this is often offset by its instability. The ester provides more consistent and reproducible yields, which is crucial for scale-up. |
| Reaction Temperature | 80-90 °C | 90-110 °C | The C-B bond in the pinacol ester is part of a more stable dioxaborolane ring, requiring higher thermal energy to facilitate the rate-limiting transmetalation step. |
| Base Requirement | K₂CO₃, Cs₂CO₃ | K₃PO₄, K₂CO₃ | The reduced Lewis acidity of the pinacol ester often necessitates a stronger base to promote the formation of the active 'ate' complex required for transmetalation.[2] |
| Side Product Profile | 3-fluoroaniline (from protodeboronation) | Primarily unreacted starting materials | The primary failure mode for the free acid is decomposition.[4] For the more stable ester, it is more likely to be an incomplete reaction due to insufficient activation. |
Mechanistic Differences: The Transmetalation Step
The divergence in reactivity is rooted in the mechanism of the Suzuki-Miyaura catalytic cycle, specifically the transmetalation step where the organic group is transferred from boron to palladium.
Figure 2: Simplified Suzuki-Miyaura cycle highlighting the activation of boronic acid vs. its pinacol ester.
For the free boronic acid, the base readily converts it into the highly nucleophilic boronate 'ate' complex ([ArB(OH)₃]⁻), which rapidly engages in transmetalation. The pinacol ester, being less Lewis acidic, is more reluctant to form this active species.[2] Often, it must first undergo a slower, base-mediated hydrolysis to the free boronic acid before it can efficiently enter the catalytic cycle. This initial hydrolysis step is why more forcing conditions are typically required.
Detailed Experimental Protocol
This representative protocol provides a robust starting point for coupling with either reagent. Optimization may be required for specific substrates.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
4-Amino-3-fluorophenylboronic acid OR its pinacol ester (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 mmol, 2 mol%)
-
Potassium Carbonate (K₂CO₃) (for boronic acid) or Potassium Phosphate (K₃PO₄) (for pinacol ester) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
Vessel Preparation: Add the aryl bromide, the selected boron reagent, the palladium catalyst, and the appropriate base to a flame-dried reaction tube or flask equipped with a magnetic stir bar.
-
Inerting: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes. This is critical to prevent oxidative degradation of the catalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at the appropriate temperature (e.g., 85 °C for the boronic acid, 100 °C for the pinacol ester) and stir vigorously.
-
Monitoring: Track the reaction's progress by periodically taking small aliquots and analyzing via TLC or LC-MS until the aryl bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).
-
Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure biaryl product.
Final Recommendations
The optimal choice is ultimately dictated by the goals of the synthesis.
-
Choose 4-Amino-3-fluorophenylboronic Acid for:
-
Rapid, small-scale synthesis and initial library screening where reaction speed is prioritized and reagent stability is less of a concern.
-
Reactions with particularly unreactive coupling partners, where the higher intrinsic reactivity of the free acid is necessary to drive the reaction to completion under mild conditions.
-
-
Choose 4-Amino-3-fluorophenylboronic Acid Pinacol Ester for:
-
Process development, scale-up, and manufacturing where batch-to-batch consistency, reagent stability, and predictable outcomes are paramount.[1]
-
Multi-step syntheses where the boron functionality must be carried through several steps without degradation.
-
When using automated synthesis platforms, where the ease of handling and stability of the solid reagent are significant advantages.
-
For most applications, particularly in a drug development setting, the enhanced stability, reliability, and reproducibility afforded by the pinacol ester make it the superior and more strategic choice, despite the occasional need for slightly more vigorous reaction conditions.
References
literature review of coupling partners for 4-Amino-3-fluorophenylboronic acid
A Comprehensive Guide to Coupling Partners for 4-Amino-3-fluorophenylboronic acid in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, 4-Amino-3-fluorophenylboronic acid serves as a valuable building block in the synthesis of complex organic molecules. Its unique electronic and structural properties, imparted by the fluorine and amino substituents, make it an attractive component in the design of novel pharmaceuticals and materials. This guide provides a literature review of its use in various cross-coupling reactions, offering a comparative analysis of different coupling partners and reaction conditions. While direct experimental data for 4-Amino-3-fluorophenylboronic acid is not extensively available for all reaction types, this guide draws upon data from structurally similar compounds to provide a comprehensive overview.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is widely favored for its mild conditions, functional group tolerance, and the commercial availability of a vast array of coupling partners.
A study on the Suzuki-Miyaura coupling of the closely related 4-fluorophenylboronic acid with various fluorinated aryl bromides provides valuable insights into the expected reactivity of 4-Amino-3-fluorophenylboronic acid. The presence of the amino group in the target molecule is expected to influence the electronic properties of the boronic acid, but the general trends in reactivity with different aryl halides are likely to be similar.
The Synthetic Chemist's Compass: A Cost-Benefit Analysis of Functionalized Boronic Acids
For the modern researcher in drug discovery and development, the efficient construction of complex molecular architectures is paramount. Among the myriad tools available for carbon-carbon bond formation, palladium-catalyzed cross-coupling reactions stand as a cornerstone. This guide provides an in-depth cost-benefit analysis of employing functionalized boronic acids, primarily in the context of the Suzuki-Miyaura coupling, and objectively compares their performance against viable alternatives like organostannanes (Stille coupling) and organozincs (Negishi coupling). Our aim is to equip you with the data and insights necessary to make informed, cost-effective, and efficient decisions in your synthetic endeavors.
The Rise of Boronic Acids: A Paradigm of Utility and Elegance
Functionalized boronic acids have emerged as privileged reagents in synthetic chemistry, largely due to their remarkable balance of reactivity, stability, and low toxicity.[1][2] Their widespread adoption is intrinsically linked to the success of the Suzuki-Miyaura coupling, a reaction celebrated for its operational simplicity and broad functional group tolerance.[3] This has made boronic acids indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4]
The utility of boronic acids stems from their unique chemical properties. The boron atom's vacant p-orbital confers Lewis acidity, allowing for activation by a base to form a more nucleophilic boronate species, a key step in the catalytic cycle.[5] Furthermore, many boronic acids are crystalline, air-stable solids that are easy to handle and store, a significant practical advantage in a laboratory setting.[1][2]
A Head-to-Head Comparison: Boronic Acids vs. The Alternatives
While the Suzuki-Miyaura coupling is a powerful tool, it is not a panacea for all synthetic challenges. A judicious chemist must consider the alternatives. The Stille and Negishi couplings offer distinct advantages in specific contexts, but also come with their own set of drawbacks.
| Feature | Suzuki-Miyaura (Boronic Acids) | Stille (Organostannanes) | Negishi (Organozincs) |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) | Organozinc compounds |
| Toxicity | Low toxicity of boron reagents and byproducts.[1][2] | High toxicity of organotin reagents and byproducts.[6] | Moderate toxicity, air and moisture sensitive. |
| Stability of Reagents | Generally stable, but can be prone to protodeboronation.[6] | Generally stable to air and moisture.[6] | Often require inert atmosphere for preparation and handling. |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases.[6] | Excellent, tolerates a wide range of functional groups.[6] | Good, often more tolerant than Grignard reagents.[7] |
| Reaction Conditions | Typically requires a base.[6] | Often proceeds under neutral conditions.[6] | Does not require a base. |
| Byproduct Removal | Boronic acid byproducts are often water-soluble and easily removed.[6] | Tin byproducts can be difficult to remove.[6] | Zinc byproducts are generally straightforward to remove. |
The Economic Calculus: Beyond the Reagent Price Tag
A comprehensive cost-benefit analysis extends beyond the initial purchase price of the organometallic reagent. It must encompass the entire workflow, including catalysts, ligands, solvents, and purification.
Reagent Cost
The price of functionalized boronic acids can vary significantly depending on the complexity of the substituents. Simple arylboronic acids are generally affordable, while more elaborate, multi-functionalized derivatives command a higher price. However, the increasing commercial availability of a diverse array of boronic acids has made them more accessible.[8][9]
Here's a snapshot of approximate costs for some common starting materials:
| Reagent | Typical Cost (per gram) |
| Phenylboronic Acid | $5 - $15 |
| Phenyltributyltin | $10 - $25 |
| Phenylzinc Chloride (solution) | $15 - $30 |
| Tetrakis(triphenylphosphine)palladium(0) | $50 - $100 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | $100 - $200 |
| XPhos (ligand) | $150 - $300 |
Note: Prices are estimates and can vary based on supplier, purity, and quantity.
The "Hidden" Costs: Catalysts, Ligands, and Purification
The true economic picture emerges when considering the ancillary components of the reaction.
-
Catalyst and Ligand Costs: Palladium catalysts, the workhorses of cross-coupling chemistry, represent a significant expense.[2][10] While simple catalysts like Pd(PPh₃)₄ are relatively less expensive, more sophisticated pre-catalysts and bulky phosphine ligands (e.g., XPhos, SPhos), which are often necessary for challenging couplings, can be costly.[11] However, the high efficiency of these advanced systems, often allowing for very low catalyst loadings (down to ppm levels), can offset their initial price.[10]
-
Purification: A key, often overlooked, cost is purification. The byproducts of Suzuki-Miyaura reactions, boric acid and its salts, are generally water-soluble and can be removed with a simple aqueous workup.[6] In contrast, the removal of organotin byproducts from Stille reactions can be notoriously difficult, often requiring multiple chromatographic steps, which consumes time, solvents, and silica gel, thereby increasing the overall cost.[6]
-
Green Chemistry Considerations: From a green chemistry perspective, boronic acids are highly favorable. Their low toxicity and the benign nature of their byproducts align with the principles of sustainable chemistry.[10][12] The high toxicity of organostannanes is a major deterrent to their use in large-scale industrial processes, particularly in the pharmaceutical industry where stringent regulations on heavy metal contamination apply.
Performance Under the Microscope: A Data-Driven Comparison
Ultimately, the choice of reagent is dictated by its performance in a specific synthetic context. The following table presents a comparative overview of yields for the synthesis of a substituted biaryl using different cross-coupling methods, based on literature precedents.
| Aryl Halide | Coupling Partner | Reaction | Catalyst System | Conditions | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | Suzuki-Miyaura | Pd(OAc)₂ / XPhos | K₃PO₄, Toluene, 100°C, 16h | >95[13] |
| 4-Bromoanisole | Phenyltributyltin | Stille | Pd(OAc)₂ / XPhos | Toluene, 100°C, 16h | ~90[13] |
| 4-Bromoanisole | Phenylzinc chloride | Negishi | Pd(OAc)₂ / XPhos | THF, 65°C, 12h | ~85-90 |
Note: Yields are representative and can vary based on the specific reaction conditions and substrate purity.
As the data suggests, for many standard transformations, the Suzuki-Miyaura coupling provides excellent yields, often comparable to or exceeding those of the Stille and Negishi reactions.[13]
Navigating the Nuances: When to Choose Boronic Acids and When to Consider Alternatives
The decision-making process for selecting the optimal cross-coupling strategy can be visualized as a logical workflow:
Caption: A decision workflow for selecting a cross-coupling method.
The Causality Behind the Choices:
-
Suzuki-Miyaura (The Workhorse): For the majority of applications, particularly in drug discovery and early-stage development, the Suzuki-Miyaura coupling is the preferred method. The low toxicity, ease of handling, and generally high yields make it an efficient and practical choice.[6]
-
Stille (The Robust Alternative): When dealing with substrates that are sensitive to the basic conditions of the Suzuki-Miyaura coupling, or when the required boronic acid is unstable or difficult to access, the Stille coupling becomes a strong contender. Its excellent functional group tolerance is a key advantage.[6] However, the toxicity of organotin compounds is a significant drawback that must be carefully managed.
-
Negishi (The Reactive Option): Organozinc reagents in the Negishi coupling are often more reactive than their boronic acid counterparts, which can be advantageous for difficult couplings involving sterically hindered substrates.[7] The reaction also proceeds without the need for a base, which can be beneficial for base-sensitive functional groups. The main challenge lies in the air and moisture sensitivity of organozinc reagents, which requires more stringent experimental techniques.
Experimental Protocols: A Practical Guide
To provide a tangible comparison, here are generalized, step-by-step protocols for the Suzuki-Miyaura and a representative alternative, the Stille coupling.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for specific substrates.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the functionalized boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).[5]
-
Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.[5]
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, 0.1-0.2 M concentration relative to the limiting reagent) via syringe.[5]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and ligand (if separate) to the flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Stille Coupling
This protocol is a general starting point and should be optimized for specific substrates.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv) and the organostannane (1.1-1.2 equiv).
-
Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., anhydrous THF or toluene) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute the reaction mixture with an organic solvent and wash with an aqueous solution of potassium fluoride to precipitate the tin byproducts. The resulting slurry is filtered through celite, and the filtrate is washed with water and brine.[6]
-
Purification: The organic layer is dried, concentrated, and the residue is purified by column chromatography to afford the desired product.
Mitigating a Common Pitfall: The Challenge of Protodeboronation
A notable limitation of boronic acids is their susceptibility to protodeboronation, the cleavage of the C-B bond by a proton source, which leads to the formation of an undesired arene byproduct.[14] This side reaction is particularly problematic for electron-rich or heteroaromatic boronic acids and can be exacerbated by prolonged reaction times, high temperatures, and the presence of water and a strong base.[5]
Several strategies can be employed to mitigate protodeboronation:
-
Use of Boronic Esters: Pinacol or MIDA boronate esters are significantly more stable than their corresponding boronic acids and can be used to suppress protodeboronation.[5]
-
Anhydrous Conditions: In some cases, running the reaction under strictly anhydrous conditions can minimize this side reaction.
-
Careful Optimization of Reaction Conditions: Reducing the reaction time and temperature, and using a milder base can also be effective.
Conclusion: A Strategic Approach to Modern Synthesis
Functionalized boronic acids, through the robust and versatile Suzuki-Miyaura coupling, have rightfully earned their place as a go-to tool for synthetic chemists. Their low toxicity, operational simplicity, and the ease of byproduct removal present a compelling case from both a practical and an economic standpoint. However, a comprehensive understanding of the available alternatives is crucial for tackling the full spectrum of synthetic challenges. The Stille and Negishi couplings, while having their own limitations, offer powerful solutions for specific substrate classes and reaction conditions.
By carefully considering the factors outlined in this guide—reagent cost and availability, catalyst and ligand expenses, purification challenges, and the specific demands of the synthetic target—researchers can navigate the complex landscape of cross-coupling chemistry and select the most efficient, cost-effective, and sustainable path to their desired molecules.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization - American Chemical Society [acs.digitellinc.com]
- 8. Combi-Blocks [combi-blocks.com]
- 9. Boronic acid reagents | Sigma-Aldrich [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 13. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Fluorine Factor: A Guide to Its Potent Electronic Effects in Chemical Reactions
For researchers, scientists, and professionals in drug development, understanding and predicting the influence of substituents on reaction outcomes is paramount. Among the halogens, fluorine possesses a unique and powerful combination of properties that make it a tool of choice for fine-tuning the electronic character of molecules. Its high electronegativity, small atomic size, and the nuanced interplay of its inductive and resonance effects can dramatically alter reaction rates, equilibria, and regioselectivity. This guide provides an objective comparison of fluorine's electronic effects with other substituents, supported by experimental data, detailed protocols, and clear visualizations to illuminate its role in chemical transformations.
Quantifying the Electronic Influence: A Comparative Overview
The electronic effect of a substituent is a combination of its inductive and resonance contributions. The inductive effect (-I) is the transmission of charge through sigma bonds, driven by electronegativity differences. The resonance effect (+M or +R) involves the delocalization of lone pair or pi electrons through the pi-system of a molecule.
Fluorine is the most electronegative element, giving it the strongest electron-withdrawing inductive effect among the halogens.[1][2] However, its 2p orbitals are of similar size to carbon's 2p orbitals, allowing for potentially effective orbital overlap and a significant resonance effect.[3] This duality—a powerful pull through sigma bonds and a potential push through pi bonds—is central to its unique influence.
To quantify and compare these effects, various linear free-energy relationship (LFER) parameters have been developed, including Hammett (σ), Swain-Lupton (F, R), and Taft (σ*) constants.
| Substituent | Type | Electronegativity (Pauling) | van der Waals Radius (Å) | σ_m | σ_p | F (Field/Inductive) | R (Resonance) | σ* (Taft, Polar) |
| -F | Halogen | 3.98 | 1.47 | 0.34 | 0.06 | 0.45 | -0.39 | 1.10 |
| -Cl | Halogen | 3.16 | 1.75 | 0.37 | 0.23 | 0.42 | -0.19 | 1.05 |
| -Br | Halogen | 2.96 | 1.85 | 0.39 | 0.23 | 0.45 | -0.17 | 1.02 |
| -I | Halogen | 2.66 | 1.98 | 0.35 | 0.18 | 0.42 | -0.16 | 0.88 |
| -H | Reference | 2.20 | 1.20 | 0.00 | 0.00 | 0.00 | 0.00 | 0.00 |
| -CH₃ | Alkyl | 2.55 (C) | 2.00 | -0.07 | -0.17 | -0.04 | -0.13 | -0.13 |
| -CF₃ | Fluoroalkyl | - | 2.75 | 0.43 | 0.54 | 0.39 | 0.16 | 0.92 |
| -NO₂ | Nitro | - | - | 0.71 | 0.78 | 0.65 | 0.15 | 1.40 |
| -OCH₃ | Alkoxy | - | - | 0.12 | -0.27 | 0.29 | -0.52 | 0.52 |
Data compiled from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.[4]
This table highlights that while all halogens are inductively withdrawing (positive F and σ_m values), fluorine has a significantly stronger resonance-donating effect (more negative R value) compared to Cl, Br, and I.
The Inductive Effect in Action: Impact on Acidity
The potent electron-withdrawing inductive effect of fluorine is clearly demonstrated by its impact on the acidity of carboxylic acids. As the number of fluorine atoms increases on the carbon adjacent to the carboxyl group, the stability of the conjugate base is enhanced through delocalization of the negative charge, leading to a dramatic increase in acidity (a lower pKa value).
| Compound | Structure | pKa Value |
| Acetic Acid | CH₃COOH | 4.76 |
| Fluoroacetic Acid | FCH₂COOH | 2.58 |
| Difluoroacetic Acid | F₂CHCOOH | 1.22 |
| Trifluoroacetic Acid | F₃CCOOH | 0.03 |
Data sourced from Environmental Science & Technology Letters.[2]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 16.4 Substituent Effects in Electrophilic Substitutions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 4. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
Safety Operating Guide
Navigating the Disposal of 4-Amino-3-fluorophenylboronic Acid Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents extends beyond their application in discovery and synthesis to their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-Amino-3-fluorophenylboronic acid hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory operations.
Understanding the Hazard Profile: Why Proper Disposal is Critical
This compound is a reactive compound with a specific hazard profile that necessitates careful handling and disposal. As indicated in its Safety Data Sheet (SDS), this compound presents several risks:
-
Acute Toxicity: It is harmful if swallowed[1].
-
Irritation: It is known to cause skin and serious eye irritation[1].
-
Respiratory Effects: Inhalation of the dust may lead to respiratory irritation[1].
Given these hazards, improper disposal, such as discarding it in regular trash or washing it down the drain, can lead to unintended exposure to personnel and contamination of ecosystems. Therefore, treating this compound as hazardous waste is the foundational principle of its management lifecycle.
Immediate Safety and Personal Protective Equipment (PPE)
Before initiating any disposal-related activities, the paramount consideration is personal safety. All handling of this compound, including for disposal, must be conducted within a certified chemical fume hood to minimize the risk of inhalation[2]. The following personal protective equipment (PPE) is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To prevent eye contact which can cause serious irritation[1]. |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene. Gloves should be inspected for integrity before each use. | To protect the skin from irritation[1]. |
| Protective Clothing | A lab coat or a chemical-resistant apron. | To prevent contact with clothing and skin[2]. |
| Respiratory Protection | A NIOSH-approved respirator is recommended when handling the solid form to avoid dust inhalation[2][3]. | To mitigate the risk of respiratory tract irritation[1]. |
Emergency equipment, including an eyewash station and a safety shower, must be readily accessible in the immediate work area[1][2].
Waste Segregation and Containerization: The First Steps in Disposal
Proper segregation and containerization are critical to prevent hazardous reactions and ensure compliant disposal.
Step-by-Step Protocol for Waste Collection:
-
Designate a Waste Container: Use a dedicated, chemically compatible container for the collection of this compound waste. High-density polyethylene (HDPE) or glass containers are suitable choices[2]. The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.
-
Labeling: Before adding any waste, the container must be clearly and accurately labeled. The label should include:
-
Waste Collection:
-
Solid Waste: Carefully transfer any residual solid this compound into the designated waste container. Avoid generating dust during this process.
-
Liquid Waste: For solutions containing this compound, pour the liquid into the designated waste container, using a funnel to prevent spillage[2].
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as pipette tips, weighing paper, or contaminated gloves, should also be placed in the hazardous waste container.
-
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department[4]. Incompatible materials, such as strong oxidizing agents, strong acids, and strong bases, should be kept separate[1][5].
On-site Storage and Accumulation
Designated Satellite Accumulation Areas (SAAs) are the appropriate locations for the temporary storage of hazardous waste pending collection by a licensed disposal facility[6][7].
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel[6][7].
-
Container Management: Waste containers in the SAA must be kept closed at all times, except when adding waste[6][7]. This is to prevent the release of fumes and to avoid spills.
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate the impact of any potential leaks or spills[8].
Disposal Workflow: A Decision-Making Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound, emphasizing safety and regulatory compliance.
References
Personal protective equipment for handling 4-Amino-3-fluorophenylboronic acid hydrochloride
Essential Safety and Handling Guide for 4-Amino-3-fluorophenylboronic acid hydrochloride
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1256355-32-4 | |
| Molecular Formula | C₆H₈BClFNO₂ | [1] |
| Molecular Weight | 191.4 g/mol | [1] |
| Form | Solid | |
| Melting Point | 150-160 °C | |
| Storage Temperature | 2-8°C |
Hazard Identification and Precautionary Statements
This compound is classified as harmful if swallowed and causes serious eye irritation.[2][3] It may also cause respiratory irritation.[2]
Precautionary Statements:
-
Prevention: Wash hands and any exposed skin thoroughly after handling.[2] Do not eat, drink, or smoke when using this product.[2][3] Wear protective gloves, clothing, eye, and face protection.[2] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2] Use only outdoors or in a well-ventilated area.[2]
-
Response:
-
If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell and rinse your mouth.[2][3]
-
If on skin: Wash with plenty of soap and water.[2] If skin irritation occurs, seek medical advice/attention.[2] Take off contaminated clothing and wash it before reuse.[2]
-
If in eyes: Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do, and continue rinsing.[2] If eye irritation persists, get medical advice/attention.[2]
-
If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2] Call a POISON CENTER or doctor/physician if you feel unwell.[2]
-
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[2] Store locked up.[2]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[2][3]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[2][4] | To protect eyes from contact, which can cause serious irritation.[4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[4][5] | To prevent skin contact and potential irritation.[4] |
| Body Protection | A laboratory coat is required.[5] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[4] | To protect skin from accidental splashes or spills.[4] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4][5] | To prevent respiratory tract irritation.[4] |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling:
-
Post-Handling:
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[4][5] Dispose of contents and containers to an approved waste disposal plant.[2]
Spill Response
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[4]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[4] Avoid raising dust.[4]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[4]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[4]
-
Report: Report the spill to the appropriate safety personnel.[4]
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
